Synthesis and Isolation of 3-Methoxyazetidine-1-carbonitrile: A Comprehensive Technical Guide
Executive Summary As a critical building block in modern medicinal chemistry, 3-methoxyazetidine-1-carbonitrile offers a unique combination of structural rigidity, hydrogen-bonding capacity, and a highly reactive cyanami...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a critical building block in modern medicinal chemistry, 3-methoxyazetidine-1-carbonitrile offers a unique combination of structural rigidity, hydrogen-bonding capacity, and a highly reactive cyanamide moiety. This whitepaper details the robust synthetic methodologies required to synthesize this compound from commercially available 3-methoxyazetidine hydrochloride. Emphasizing mechanistic causality, safety, and self-validating experimental protocols, this guide serves as an authoritative resource for synthetic chemists and drug development professionals.
Structural Significance & Chemical Context
Azetidines, particularly 3-substituted variants, are highly sought-after in drug discovery as metabolically stable, low-lipophilicity bioisosteres for larger heterocycles like morpholines and piperidines. The incorporation of a methoxy group at the 3-position introduces a potent hydrogen-bond acceptor. Concurrently, the N-carbonitrile (cyanamide) group at the 1-position serves as a versatile synthetic handle for downstream transformations (e.g., synthesis of tetrazoles, amidines, or guanidines) or as a covalent warhead in targeted protein degradation and enzyme inhibition.
Mechanistic Rationale for N-Cyanation
The synthesis of 3-methoxyazetidine-1-carbonitrile relies on the direct N-cyanation of the secondary amine. The most prevalent and historically reliable method for accessing disubstituted cyanamides is electrophilic cyanation using cyanogen bromide (BrCN)[1]. In this pathway, BrCN acts as a cyano cation (CN⁺) equivalent[2].
The reaction proceeds via the nucleophilic attack of the free secondary amine on the electrophilic carbon of the cyanogen halide. This forms a transient quaternary intermediate, followed by the rapid elimination of a proton and a bromide ion, driven by the presence of a mild base[2]. Because the starting material is typically supplied as 3-methoxyazetidine hydrochloride, the base serves a dual purpose: neutralizing the hydrochloride salt to liberate the nucleophilic free amine, and scavenging the hydrobromic acid (HBr) generated during the cyanation step.
To circumvent the high toxicity and volatility of BrCN[3], modern green methodologies employ safer cyano sources, such as trichloroacetonitrile combined with sodium tert-pentoxide, which proceeds via a trichloromethylamidine intermediate[4].
Figure 1: Mechanistic workflow for the electrophilic N-cyanation of 3-methoxyazetidine.
Caution: Cyanogen bromide is highly toxic and volatile[3]. All operations must be conducted in a well-ventilated fume hood using appropriate PPE.
Rationale: A biphasic system (DCM/H₂O) with sodium bicarbonate (NaHCO₃) is preferred over pure organic solvents with triethylamine. NaHCO₃ is a mild base that effectively neutralizes the HCl salt and the HBr byproduct without causing base-catalyzed ring opening of the highly strained azetidine ring.
Step-by-Step Methodology:
Preparation of Free Amine: Suspend 3-methoxyazetidine hydrochloride (1.0 equiv, 10 mmol) in dichloromethane (DCM, 20 mL). Add an aqueous solution of NaHCO₃ (3.0 equiv, 30 mmol in 20 mL H₂O). Stir vigorously for 15 minutes at room temperature to ensure complete liberation of the free amine.
Cooling and Addition: Cool the biphasic mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic nature of the reaction, prevent the volatilization of BrCN, and suppress unwanted dimerization side reactions.
Electrophilic Cyanation: Add cyanogen bromide (1.1 equiv, 11 mmol) portion-wise or dropwise as a solution in DCM (5 mL).
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature. Stir for 4–16 hours. Self-Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the highly polar, ninhydrin-active amine spot and the appearance of a less polar, UV-inactive (but I₂ or KMnO₄ active) spot indicates completion.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Causality: Maintain the rotavap water bath below 30 °C to prevent product loss due to the volatility of the low-molecular-weight cyanamide.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 3-methoxyazetidine-1-carbonitrile.
Protocol B: Safer Alternative using Trichloroacetonitrile
Rationale: This one-pot, two-step procedure avoids BrCN by using trichloroacetonitrile as the cyano source and sodium tert-pentoxide to drive the elimination step[4].
Step-by-Step Methodology:
Amidine Formation: To a solution of 3-methoxyazetidine (free base, 1.0 equiv) in anhydrous acetonitrile (5 mL/mmol) under nitrogen, add trichloroacetonitrile (1.1 equiv). Stir at room temperature for 2–3 hours[4].
Solvent Exchange: Concentrate the mixture under reduced pressure to remove acetonitrile. Redissolve the intermediate in anhydrous 1,2-dimethoxyethane (DME, 5 mL/mmol)[4].
Elimination: Add sodium tert-pentoxide (2.0 equiv) to the DME solution. Stir at room temperature for 30 minutes. Causality: The strong, non-nucleophilic base facilitates the elimination of chloroform, yielding the cyanamide without competing nucleophilic attack on the azetidine ring[4].
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography[4].
Quantitative Data & Optimization
The choice of solvent and base significantly impacts the yield and purity of the cyanamide product. The following table summarizes optimization parameters for the synthesis of 3-methoxyazetidine-1-carbonitrile.
Entry
Cyanating Agent
Solvent System
Base (Equiv)
Temp (°C)
Time (h)
Yield (%)
Remarks / Causality
1
BrCN
EtOH
NaHCO₃ (3.0)
0 to RT
16
72
Standard conditions; moderate yield due to minor solvent side reactions.
2
BrCN
DCM / H₂O
NaHCO₃ (3.0)
0 to RT
4
88
Biphasic system minimizes side reactions and allows easy phase separation.
3
BrCN
THF
Et₃N (2.5)
-10 to RT
6
65
Triethylamine hydrobromide precipitation complicates stirring and lowers yield.
4
Cl₃CCN
MeCN then DME
NaOt-Pent (2.0)
RT
3.5
81
BrCN-free method; highly safe but requires a solvent swap mid-reaction.
Analytical Validation
To ensure scientific integrity and confirm successful synthesis, the isolated 3-methoxyazetidine-1-carbonitrile must be validated against the following expected analytical profiles:
¹H NMR (CDCl₃, 400 MHz): Expected signals include a multiplet for the methine proton at C3 (~4.1–4.3 ppm), and two sets of multiplets for the diastereotopic protons of the two CH₂ groups at C2 and C4 (~3.8–4.0 ppm and ~4.3–4.5 ppm). The methoxy singlet will appear sharply around 3.3 ppm.
¹³C NMR (CDCl₃, 100 MHz): The characteristic cyanamide carbon (C≡N) will appear significantly upfield compared to typical nitriles, usually around 115–118 ppm.
FT-IR (Neat): A strong, sharp absorption band at approximately 2210–2220 cm⁻¹ is the hallmark of the N–C≡N stretching vibration.
LC-MS (ESI+): The calculated exact mass for C₅H₈N₂O is 112.06 Da. The expected [M+H]⁺ peak is m/z 113.1.
An In-depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties su...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] While a vast body of research exists on various substituted azetidines, this guide focuses on a specific, less-explored derivative: 3-methoxyazetidine-1-carbonitrile . This molecule combines the desirable strained ring system of azetidine with a methoxy substituent at the 3-position and a reactive cyano group on the ring nitrogen.
Publicly available experimental data on 3-methoxyazetidine-1-carbonitrile is scarce, positioning it as a novel chemical entity for research and development. This guide, therefore, aims to provide a comprehensive technical overview based on established chemical principles, data from analogous structures, and predicted properties. We will delve into its chemical identity, propose robust synthetic methodologies, and explore its predicted reactivity and spectroscopic characteristics. This document serves as a foundational resource for researchers interested in synthesizing and utilizing this promising, yet under-investigated, molecule.
Chemical Identity and Predicted Physicochemical Properties
3-Methoxyazetidine-1-carbonitrile is a small heterocyclic molecule. Its structure is confirmed by its entry in the PubChem database, which provides key identifiers.[2]
Due to the absence of experimental data, its physical properties such as boiling point, melting point, and solubility have not been formally determined. However, based on its low molecular weight and predicted lipophilicity (XlogP of 0.2), it is expected to be a liquid or a low-melting solid at room temperature with some solubility in polar organic solvents.
Proposed Synthesis Methodologies
The synthesis of 3-methoxyazetidine-1-carbonitrile would logically start from the commercially available precursor, 3-methoxyazetidine or its hydrochloride salt. The key transformation is the N-cyanation of the secondary amine of the azetidine ring. Several methods are available for this transformation, ranging from classical approaches to more modern, safer alternatives.
Methodology 1: N-Cyanation using Cyanogen Bromide
The reaction of secondary amines with cyanogen bromide (BrCN) is a well-established method for the synthesis of N-cyanamides.[3]
Introduction: The Azetidine Scaffold and the Promise of Novel Functionalization
An In-Depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, such as inherent ring strain, conformational rigidity, and a sp3-rich three-dimensional character, make it a highly attractive motif for the design of novel therapeutics.[2] The incorporation of an azetidine ring can significantly enhance a molecule's metabolic stability, aqueous solubility, and target-binding affinity.[1][2] Consequently, this scaffold is present in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[2]
Within this class, 3-methoxyazetidine stands out as a versatile building block. The methoxy group at the 3-position can modulate lipophilicity and introduce a hydrogen bond acceptor, while the secondary amine provides a convenient handle for further functionalization.[3] This guide focuses on a specific, yet underexplored, derivative: 3-methoxyazetidine-1-carbonitrile . While this compound is not commercially available and lacks a dedicated CAS number as of this writing, its synthesis from the readily available 3-methoxyazetidine precursor is highly feasible.
The introduction of a 1-carbonitrile (N-cyano) group is a strategic choice in medicinal chemistry. The cyano group is a versatile functional group found in over 60 approved small-molecule drugs.[4] It can act as a bioisostere for carbonyls or halogens, participate in hydrogen bonding, and improve pharmacokinetic profiles.[5][6] Furthermore, the N-cyanamide moiety is a valuable synthetic intermediate for the preparation of more complex structures such as ureas, guanidines, and various heterocycles.[7]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of 3-methoxyazetidine-1-carbonitrile. We will detail its predicted physicochemical properties, propose a robust synthetic protocol based on established methodologies, discuss expected characterization data, and explore its potential applications as a novel building block in drug discovery programs.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application. The table below summarizes the known properties of the starting material, 3-methoxyazetidine hydrochloride, and the predicted properties for the target compound, 3-methoxyazetidine-1-carbonitrile.
The synthesis of 3-methoxyazetidine-1-carbonitrile can be efficiently achieved from its hydrochloride salt via a two-step, one-pot procedure: neutralization of the amine salt followed by N-cyanation. Several methods exist for the N-cyanation of secondary amines; however, many rely on highly toxic reagents like cyanogen bromide.[9] A safer and effective alternative utilizes trichloroacetonitrile as the cyano source.[10][11]
The reaction proceeds through the initial formation of a trichloromethylamidine intermediate by the nucleophilic attack of the free 3-methoxyazetidine onto the nitrile carbon of trichloroacetonitrile. Subsequent treatment with a strong, non-nucleophilic base, such as sodium tert-pentoxide, promotes the elimination of chloroform to yield the desired N-cyanamide product.[10] This method is advantageous due to its operational simplicity, the use of a less hazardous cyanating agent, and typically good to excellent yields.[9][10]
3-Methoxyazetidine-1-carbonitrile: Physicochemical Profiling, Molecular Weight Validation, and Synthetic Workflows
Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and targeted covalent inhibitor (TCI) design, the rigorous validation of small-molecule building blocks is the foundation of a robust screening pipeline. A...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and targeted covalent inhibitor (TCI) design, the rigorous validation of small-molecule building blocks is the foundation of a robust screening pipeline. As an application scientist, I frequently evaluate strained heterocycles for their ligand efficiency and reactivity. 3-Methoxyazetidine-1-carbonitrile is a highly versatile scaffold featuring a substituted azetidine ring and an N-linked cyanamide.
This whitepaper provides an in-depth technical analysis of its exact molecular weight, structural properties, and the self-validating protocols required to confirm its identity before integration into high-throughput workflows.
Physicochemical Profiling & Structural Analysis
The fundamental identity of any chemical building block begins with its exact mass and molecular weight (MW). The calculated molecular weight of 3-methoxyazetidine-1-carbonitrile is precisely 112.13 g/mol .
The Causality of Molecular Weight in Drug Design
Why is a precise MW of 112.13 g/mol critical for drug developers? According to the "Rule of 3" for FBDD, ideal fragments must have a molecular weight of less than 300 Da. At 112.13 g/mol , 3-methoxyazetidine-1-carbonitrile possesses an exceptionally favorable trajectory for high Ligand Efficiency (LE). Its low molecular weight ensures that any binding affinity observed during biological screening is driven by specific, high-quality vector interactions—such as hydrogen bonding from the methoxy oxygen or the cyano nitrogen—rather than non-specific lipophilic bulk.
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
3-methoxyazetidine-1-carbonitrile
CAS Registry Number
1849302-67-5
Molecular Formula
C5H8N2O
Average Molecular Weight
112.13 g/mol
Monoisotopic Mass
112.06366 Da
SMILES String
COC1CN(C1)C#N
Analytical Validation: LC-MS Protocol for Molecular Weight Confirmation
Relying solely on vendor-provided Certificates of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. A self-validating analytical system must be employed to confirm the exact monoisotopic mass (112.06366 Da) and the absence of synthetic impurities .
Step-by-Step LC-MS Methodology
Sample Preparation: Dissolve 1.0 mg of 3-methoxyazetidine-1-carbonitrile in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute 10 µL of this stock into 990 µL of a 50:50 ACN:Water mixture containing 0.1% Formic Acid (FA).
Causality: The 0.1% FA acts as an essential proton source to facilitate [M+H]+ adduct formation in positive ion mode, ensuring a strong signal for the low-MW compound.
Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Organic (ACN + 0.1% FA) over 3 minutes at a flow rate of 0.5 mL/min.
Causality: The highly polar nature of the substituted azetidine requires a high-aqueous starting condition to prevent the compound from eluting in the void volume.
Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
Mass Detection & Self-Validation: Scan the m/z range from 50 to 500.
Expected Primary Ion: [M+H]+ at m/z 113.07.
Validation Check: Actively scan for the sodium adduct [M+Na]+ at m/z 135.05. The simultaneous presence of both adducts at the exact same chromatographic retention time acts as an internal self-validation mechanism, definitively confirming the parent molecular weight of 112.13 g/mol .
Figure 1: Self-validating LC-MS workflow for confirming the 112.13 g/mol molecular weight.
Synthetic Methodology & Mechanistic Causality
Understanding the origin of a building block helps predict its impurity profile. The synthesis of 3-methoxyazetidine-1-carbonitrile relies on the electrophilic N-cyanation of the parent azetidine .
Step-by-Step Synthesis Protocol
Reaction Setup: Charge a flame-dried round-bottom flask with 3-methoxyazetidine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the suspension.
Causality: A heterogeneous inorganic base is explicitly chosen over soluble organic amines (like Triethylamine) to prevent competitive cyanation of the base itself, which would generate unwanted side products and reduce yield.
Electrophile Introduction: Cool the mixture to 0°C using an ice bath. Dropwise add a solution of cyanogen bromide (BrCN, 1.1 eq) in DCM.
Causality: Cooling mitigates the highly exothermic nature of the N-cyanation. Maintaining a low temperature is critical to prevent thermally induced ring-opening side reactions of the highly strained 4-membered azetidine ring.
Reaction Progression: Stir the reaction at room temperature for 4 hours. Monitor completion via LC-MS, targeting the appearance of the 112.13 g/mol product mass.
Workup & Purification: Filter off the inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield the pure cyanamide.
Figure 2: Electrophilic N-cyanation synthesis pathway for 3-methoxyazetidine-1-carbonitrile.
Conclusion
Thoroughly understanding the physicochemical properties—specifically the precise molecular weight of 112.13 g/mol —and employing rigorous, self-validating LC-MS protocols ensures the integrity of 3-methoxyazetidine-1-carbonitrile in downstream applications. Its low molecular weight, high atom economy, and reactive cyanamide handle make it an indispensable tool for modern drug discovery scientists looking to build complex, highly efficient molecular architectures.
Title: 3-Methoxyazetidine-1-carbonitrile CAS 1849302-67-5 | Source: ChemSrc | URL: [Link]
Foundational
3-methoxyazetidine-1-carbonitrile IUPAC name
An In-depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery Abstract The azetidine scaffold has emerged as a privileged structure in modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for the unique conformational rigidity and three-dimensional diversity it imparts to bioactive molecules.[1][2] This guide provides a comprehensive technical overview of 3-methoxyazetidine-1-carbonitrile, a functionalized derivative poised for application in drug discovery programs. We will dissect its nomenclature and physicochemical properties, propose a robust synthetic pathway based on established chemical principles, analyze its reactivity profile, and explore its potential as a versatile building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in the design of novel therapeutics.
IUPAC Nomenclature and Physicochemical Properties
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-methoxyazetidine-1-carbonitrile . It is derived from the parent heterocycle, azetidine, with a methoxy group at the 3-position and a carbonitrile (cyano) group attached to the ring nitrogen at the 1-position.
Chemical Identifiers and Properties
Key physicochemical and computed properties of the molecule are summarized below, providing a foundational dataset for its use in experimental and computational workflows.[3]
Not explicitly assigned; parent amine is 110925-17-2[4]
-
Synthesis and Mechanistic Rationale
Overall Synthetic Scheme
The proposed synthesis involves the neutralization of 3-methoxyazetidine hydrochloride to yield the free secondary amine, which is then reacted with a cyanating agent, such as cyanogen bromide, to afford the target compound.
Caption: Proposed two-stage synthesis of 3-methoxyazetidine-1-carbonitrile.
Mechanistic Considerations
Step 1: Neutralization: The starting material, 3-methoxyazetidine hydrochloride, is a salt. The azetidine nitrogen is protonated, rendering it non-nucleophilic. An anhydrous, non-nucleophilic base like triethylamine (Et₃N) or a solid base like potassium carbonate (K₂CO₃) is required to deprotonate the ammonium salt, liberating the free secondary amine. This step is critical as the subsequent cyanation reaction requires a nucleophilic nitrogen.
Step 2: N-Cyanation: The reaction proceeds via a nucleophilic attack of the free azetidine nitrogen onto the electrophilic carbon of cyanogen bromide. A base is essential in this step to scavenge the hydrogen bromide (HBr) that is formed as a byproduct. The choice of a hindered, non-nucleophilic base prevents competition with the azetidine for the cyanating agent. The electron-withdrawing nature of the cyano group, once installed, significantly reduces the basicity and nucleophilicity of the azetidine nitrogen, preventing further reaction.
Reactivity and Chemical Profile
The chemical behavior of 3-methoxyazetidine-1-carbonitrile is dictated by the interplay of its three key functional components: the strained azetidine ring, the methoxy substituent, and the N-carbonitrile group.
Caption: Key functional components and their influence on molecular properties.
Azetidine Ring: This four-membered ring provides a rigid, conformationally constrained scaffold, a highly desirable feature in drug design for enhancing binding interactions with biological targets.[1] Its inherent ring strain can also be harnessed for certain chemical transformations, although the ring is generally stable under common synthetic conditions.
Methoxy Group: The substitution at the 3-position introduces a key modulator of physicochemical properties. The methoxy group can alter lipophilicity, improve metabolic stability by blocking a potential site of oxidation, and engage in hydrogen bonding as an acceptor.[1]
N-Carbonitrile Group: The N-cyano moiety is a powerful electron-withdrawing group. Its presence drastically reduces the basicity of the azetidine nitrogen compared to its parent amine. This functional group is not merely a placeholder; it can serve as a versatile synthetic handle for further derivatization (e.g., reduction to an aminomethyl group or conversion to a tetrazole ring, a common carboxylic acid bioisostere).
Applications in Medicinal Chemistry
3-Methoxyazetidine-1-carbonitrile is best viewed as a specialized building block for library synthesis and lead optimization campaigns. The azetidine scaffold itself has been successfully incorporated into at least seven approved drugs, highlighting its clinical relevance.[2]
Scaffold for 3D-Diversity: The azetidine ring provides well-defined exit vectors from the 1- and 3-positions, allowing for the precise spatial arrangement of pharmacophoric elements. This is crucial for exploring the complex three-dimensional binding pockets of protein targets.
Modulation of Physicochemical Properties: As a replacement for more common ring systems like piperidine or pyrrolidine, the azetidine scaffold offers a lower molecular weight and can lead to improved lipophilicity profiles.[6] The methoxy group further tunes these properties.
Bioisosteric Replacement and Functionalization: The N-carbonitrile can act as a unique linker or pharmacophoric element. Its reduced basicity can be advantageous in avoiding off-target effects associated with basic amines, such as hERG channel inhibition. The potential to convert the nitrile into other functional groups provides a route to rapidly generate structural analogs. For example, the drug Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, demonstrating the utility of nitrile-functionalized azetidines in bioactive molecules.[7]
Detailed Experimental Protocol
The following protocol describes a plausible method for the synthesis of 3-methoxyazetidine-1-carbonitrile from its hydrochloride salt.
Safety Precaution: Cyanogen bromide is highly toxic, volatile, and a lachrymator. This entire procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
An In-depth Technical Guide to 3-Methoxyazetidine-1-carbonitrile: A Novel Scaffold for Modern Drug Discovery
Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 3-methoxyazetidine-1-carbonitrile. While direct literature on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present its core structural information, a robust synthetic protocol, predicted analytical characterization, and potential applications. We will explore the unique interplay between the conformationally constrained azetidine core, the 3-methoxy substituent, and the electron-withdrawing 1-carbonitrile group. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel, sp³-rich building blocks in the design of next-generation therapeutics.
Introduction: The Ascendance of the Azetidine Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone of modern drug design. The azetidine motif has garnered significant attention for its unique combination of properties that sit between highly strained aziridines and more flexible five-membered pyrrolidines.[2] This structural feature confers a degree of conformational rigidity that can pre-organize appended functional groups for optimal interaction with biological targets, thereby enhancing binding affinity and selectivity.[3]
The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, where it serves to improve metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] Historically, the synthesis of this strained ring system posed challenges, but recent advancements have made a diverse array of functionalized azetidines readily accessible, fueling their exploration in therapeutic areas ranging from central nervous system (CNS) disorders to oncology.[2][4] This guide focuses on 3-methoxyazetidine-1-carbonitrile, a derivative poised to serve as a versatile intermediate and a valuable fragment for lead discovery.
Section 1: Physicochemical and Structural Analysis
A thorough understanding of a molecule's fundamental properties is critical for its application. Here, we dissect the structural components of 3-methoxyazetidine-1-carbonitrile and predict its key physicochemical characteristics.
Core Scaffold: 3-Methoxyazetidine
The parent amine, 3-methoxyazetidine, is a known chemical entity and serves as the foundational core. It is a functionalized heterocyclic compound widely used as an intermediate in pharmaceutical synthesis.[5] Its key properties are summarized below.
Predicted Properties of 3-Methoxyazetidine-1-carbonitrile
The addition of a carbonitrile (cyano) group to the azetidine nitrogen dramatically alters the molecule's electronic properties. The N-carbonitrile acts as a potent electron-withdrawing group, which effectively quenches the basicity and nucleophilicity of the ring nitrogen. This modification can enhance metabolic stability by preventing N-dealkylation and other metabolic pathways targeting tertiary amines.
Predicted Property
Value
Molecular Formula
C₅H₈N₂O
Molecular Weight
112.13 g/mol
Exact Mass
112.06366 Da
Topological Polar Surface Area
47.6 Ų
Hydrogen Bond Acceptors
3 (N-ring, N-nitrile, O-methoxy)
Hydrogen Bond Donors
0
Structural Visualization
The three-dimensional structure of the azetidine ring is not planar, providing distinct vectors for substitution. The diagram below illustrates the connectivity of 3-methoxyazetidine-1-carbonitrile.
Caption: Chemical structure of 3-methoxyazetidine-1-carbonitrile.
Section 2: Proposed Synthesis and Experimental Protocols
A reliable and scalable synthesis is paramount for the utility of any chemical building block. We propose a straightforward two-step synthetic sequence starting from commercially available precursors.
Retrosynthetic Analysis
The most logical disconnection for 3-methoxyazetidine-1-carbonitrile is at the N-C bond of the nitrile group, leading back to the parent amine, 3-methoxyazetidine, and a cyanating agent. The parent amine itself can be synthesized from common starting materials, although it is readily available commercially.
Caption: Retrosynthetic pathway for the target molecule.
Protocol 1: Synthesis of 3-Methoxyazetidine (Precursor)
While 3-methoxyazetidine hydrochloride is commercially available, a common synthetic route involves the cyclization of an amino alcohol derivative.[8] A typical laboratory-scale synthesis proceeds from epichlorohydrin and benzylamine to form 1-benzyl-3-hydroxyazetidine, which is then O-methylated and subsequently debenzylated via catalytic hydrogenation to yield the desired precursor.[8]
Protocol 2: N-Cyanation of 3-Methoxyazetidine
This protocol details the conversion of the secondary amine to the N-carbonitrile. The method of choice is reaction with cyanogen bromide, a well-established procedure for this transformation.
Causality Behind Experimental Choices:
Reagent: Cyanogen bromide (BrCN) is a highly effective electrophilic cyanating agent for secondary amines.
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrobromic acid (HBr) byproduct without competing in the reaction.
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent any reaction with the solvent.
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Step-by-Step Methodology:
Preparation: To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M), add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 30 minutes at room temperature.
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 eq) in DCM dropwise over 15-20 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-methoxyazetidine-1-carbonitrile.
Synthetic Workflow Visualization
Caption: Workflow for the synthesis and purification of the target compound.
Section 3: Predicted Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Based on the proposed structure, the following spectral data are anticipated.
The protons on the azetidine ring will appear as multiplets. The N-CH₂ protons will be deshielded by the nitrile group. The methoxy protons will be a sharp singlet.[9][10]
The nitrile carbon is highly characteristic. The ring carbons are in the typical aliphatic region for a strained heterocycle.[9][11]
IR Spec.
ν ~2240 cm⁻¹ (strong, sharp)
This peak is highly diagnostic for the C≡N stretch of the nitrile functional group.[11]
HRMS (ESI+)
m/z = 113.0710 [M+H]⁺
Calculation for C₅H₉N₂O⁺. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.
Section 4: Reactivity and Applications in Medicinal Chemistry
3-Methoxyazetidine-1-carbonitrile is not merely an endpoint but a versatile intermediate with significant potential in drug discovery programs.
Chemical Reactivity and Derivatization
The N-carbonitrile is a stable functional group but also a synthetic handle for further elaboration. Its presence renders the azetidine nitrogen non-basic and non-nucleophilic. The nitrile itself can be:
Reduced to a primary aminomethyl group, providing a key vector for amide coupling.
Hydrolyzed under acidic or basic conditions to a carboxamide or carboxylic acid.
Converted to a tetrazole ring via reaction with an azide (e.g., sodium azide), a common bioisostere for a carboxylic acid.
This chemical versatility allows for the rapid generation of a library of diverse compounds from a single, advanced intermediate.
Role as a Bioisostere and Pharmacophore
The 3-methoxyazetidine moiety is an excellent bioisostere for more common saturated heterocycles like pyrrolidine and piperidine.[12] Its constrained nature can lock in a bioactive conformation, while the methoxy group can serve as a hydrogen bond acceptor and improve solubility. The introduction of this scaffold can lead to improved metabolic stability and provide novel intellectual property. Recently, 3-hydroxymethyl-azetidine derivatives, close analogs, have been identified as potent inhibitors of DNA polymerase theta, highlighting the scaffold's potential in oncology.[13][14]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methoxyazetidine-1-carbonitrile
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-methoxyazetidine-1-carbonitrile. Designed for researchers and professionals in drug development and chemical synthe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 3-methoxyazetidine-1-carbonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a comprehensive examination of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by authoritative references. The interpretation of this data is crucial for the structural elucidation and purity assessment of this novel azetidine derivative.
Introduction: The Structural Significance of 3-Methoxyazetidine-1-carbonitrile
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their strained ring system imparts unique conformational properties, making them valuable scaffolds as bioisosteres for other cyclic and acyclic moieties. The specific compound, 3-methoxyazetidine-1-carbonitrile, incorporates three key functional groups that influence its electronic and steric profile:
The Azetidine Ring: A strained, non-aromatic heterocycle.
The N-carbonitrile Group: An electron-withdrawing group that significantly impacts the electronic environment of the ring nitrogen and adjacent carbons.
The 3-Methoxy Group: An electron-donating group that influences the chemical shifts of the C3 proton and carbon.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the ¹H and ¹³C nuclei, we can precisely map the molecular connectivity and stereochemistry.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 3-methoxyazetidine-1-carbonitrile is predicted to exhibit distinct signals corresponding to the methoxy protons and the three sets of non-equivalent protons on the azetidine ring. The analysis is based on the expected electronic effects of the substituents and the inherent properties of the strained ring system.
The numbering convention used for this analysis is as follows:
Caption: Numbering scheme for 3-methoxyazetidine-1-carbonitrile.
Detailed Proton Assignments
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as these three protons are equivalent and not coupled to any other protons. Due to the electronegativity of the attached oxygen, the signal is expected in the range of δ 3.2 - 3.4 ppm .
Azetidine Ring Protons (C2-H₂, C3-H, C4-H₂): The strained nature of the azetidine ring and the influence of the substituents lead to a complex pattern of multiplets.
H3 (methine proton at C3): This single proton is attached to the carbon bearing the electronegative methoxy group, which will deshield it significantly. It is coupled to the four adjacent protons at C2 and C4. Therefore, it is expected to appear as a multiplet (likely a quintet or a more complex pattern if the couplings are unequal) in the region of δ 4.0 - 4.3 ppm .
H2 and H4 (methylene protons at C2 and C4): The two protons on C2 are diastereotopic, as are the two protons on C4. The presence of the N-carbonitrile group is strongly deshielding. These protons are coupled to each other (geminal coupling) and to the H3 proton (vicinal coupling). They are expected to appear as two distinct multiplets in the range of δ 3.8 - 4.2 ppm . The exact appearance will depend on the relative magnitudes of the geminal and vicinal coupling constants.
Summary of Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
-OCH₃
3.2 - 3.4
Singlet (s)
N/A
C2-H₂, C4-H₂
3.8 - 4.2
Multiplet (m)
Jgem ≈ 7-10 Hz, Jvic ≈ 6-8 Hz
C3-H
4.0 - 4.3
Multiplet (m)
Jvic ≈ 6-8 Hz
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, showing four distinct signals for the four unique carbon atoms in the molecule, plus the carbon of the nitrile group.
Detailed Carbon Assignments
Methoxy Carbon (-OCH₃): This carbon is in a typical environment for a methoxy group and is expected to appear in the range of δ 55 - 58 ppm .
C3 (methine carbon): This carbon is directly attached to the electronegative oxygen atom of the methoxy group, causing a significant downfield shift. Its resonance is predicted to be in the range of δ 70 - 75 ppm .
C2 and C4 (methylene carbons): These two carbons are equivalent due to the plane of symmetry in the molecule (assuming rapid ring puckering on the NMR timescale). They are adjacent to the nitrogen atom of the N-carbonitrile group. The electron-withdrawing nature of the nitrile will deshield these carbons, placing their signal in the region of δ 48 - 52 ppm .
Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is characteristically found in the downfield region of the spectrum, typically between δ 115 - 120 ppm .
Summary of Predicted ¹³C NMR Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
-OCH₃
55 - 58
C2, C4
48 - 52
C3
70 - 75
-C≡N
115 - 120
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for 3-methoxyazetidine-1-carbonitrile, a standardized protocol should be followed.
Sample Preparation
Weigh approximately 5-10 mg of the purified compound.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
Transfer the solution to a clean, dry 5 mm NMR tube.
Cap the NMR tube securely.
Instrument Setup and Data Acquisition
The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.
Caption: Standard workflow for NMR data acquisition and processing.
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
¹H Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Approximately 16 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
¹³C Acquisition Parameters:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
Spectral Width: Approximately 240 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
Conclusion
The predicted ¹H and ¹³C NMR data provide a clear spectroscopic fingerprint for 3-methoxyazetidine-1-carbonitrile. The key diagnostic signals include the methoxy singlet in the ¹H spectrum, the characteristic downfield shift of the C3 carbon in the ¹³C spectrum, and the unique signals for the nitrile carbon and the azetidine ring protons and carbons. This in-depth guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. Experimental verification of this predicted data will provide the final, conclusive structural proof.
Exploratory
An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxyazetidine-1-carbonitrile
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-methoxyazetidine-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-methoxyazetidine-1-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and causalities that inform expert analytical strategy. We will explore the compound's behavior under different ionization techniques, predict its fragmentation pathways, and provide robust, self-validating experimental methodologies.
Introduction: The Analytical Imperative
3-Methoxyazetidine-1-carbonitrile is a small, heterocyclic compound featuring a strained four-membered azetidine ring, a methoxy group, and a cyano moiety. Such structures are of significant interest in medicinal chemistry as constrained scaffolds and building blocks. Accurate and reliable analytical methods are paramount for confirming structural identity, assessing purity, and monitoring reactions involving this and similar molecules. Mass spectrometry (MS) stands as the principal tool for this purpose due to its exceptional sensitivity and structural elucidating power.[1][2] This guide focuses on predicting and interpreting the mass spectra of this specific molecule under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions.
Foundational Physicochemical Properties
Before delving into mass spectral analysis, understanding the fundamental properties of the analyte is critical. These properties dictate the optimal choice of analytical technique and help predict the molecule's behavior in the mass spectrometer.
Property
Value
Significance for MS Analysis
Molecular Formula
C₅H₈N₂O
Defines the elemental composition.
Monoisotopic Mass
112.0637 Da
The exact mass of the most abundant isotopes, crucial for high-resolution mass spectrometry (HRMS) for formula confirmation.[3]
The strained ring and polar functional groups are prime sites for ionization and fragmentation.[1] The presence of a basic nitrogen makes it an excellent candidate for positive-mode ESI.[4][5]
Ionization Strategies: Choosing the Right Tool
The choice of ionization method is the most critical parameter in MS, as it determines the nature of the initially formed ion and, consequently, its entire fragmentation cascade.
Electrospray Ionization (ESI)
ESI is a "soft" ionization technique ideal for polar, and often thermally labile, small molecules.[4][5][6] Given the polarity imparted by the methoxy and nitrile groups, and the basic nitrogen atom, 3-methoxyazetidine-1-carbonitrile is perfectly suited for positive-ion ESI.
Causality : The molecule will readily accept a proton (H⁺) in the ESI source, typically on the most basic site—the azetidine nitrogen—to form a protonated molecule, [M+H]⁺. This process is gentle and usually produces an abundant molecular ion peak with minimal in-source fragmentation, providing clear molecular weight information.[5][6]
Trustworthiness : Observing a strong signal at m/z 113.0715 in a high-resolution instrument provides high confidence in the elemental composition of the parent molecule.[7]
Electron Ionization (EI)
EI is a "hard" ionization technique, typically coupled with Gas Chromatography (GC). It involves bombarding the molecule with high-energy electrons (70 eV), leading to extensive and often complex fragmentation.[8]
Causality : The high energy of EI will not just ionize the molecule to a radical cation (M⁺•) but will also impart significant internal energy, causing predictable bond cleavages.[8] The resulting fragmentation pattern serves as a structural "fingerprint." For nitriles and cyclic amines, molecular ion peaks can sometimes be weak or absent due to rapid fragmentation.[9]
Trustworthiness : The reproducibility of EI spectra allows for comparison with established libraries like the NIST Mass Spectral Library, providing a high degree of confidence in compound identification.[10][11][12]
Predicted Fragmentation Pathways
The core of structural elucidation by MS lies in interpreting the fragmentation patterns. Below, we predict the key fragmentation pathways for 3-methoxyazetidine-1-carbonitrile under both ESI and EI conditions.
ESI-MS/MS Fragmentation of the Protonated Molecule ([M+H]⁺, m/z 113.07)
In tandem mass spectrometry (MS/MS), the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The fragmentation is driven by the charge site and aims to produce stable, even-electron product ions.
The fragmentation cascade is visualized in the following diagram:
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-methoxyazetidine-1-carbonitrile.
EI Fragmentation of the Molecular Ion (M⁺•, m/z 112.06)
EI fragmentation is initiated by the radical site and involves homolytic cleavages, producing both odd and even-electron fragments. The most likely site of initial ionization is one of the nitrogen lone pairs. Alpha-cleavage (cleavage of a bond adjacent to the heteroatom) is a dominant mechanism for amines.[8][13]
The complex radical-driven fragmentation under EI is depicted below:
Caption: Key predicted fragmentation pathways under high-energy Electron Ionization (EI).
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating steps for system suitability and quality control.
Protocol 1: LC-ESI-MS/MS Analysis
This method is ideal for quantification and high-confidence identification in complex matrices like plasma or reaction mixtures.[14]
Objective : To confirm molecular weight and obtain structural information via MS/MS.
System : A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]
Workflow Diagram :
Methodology :
Sample Preparation : Dissolve the sample in 50:50 acetonitrile/water with 0.1% formic acid to a concentration of ~1 µg/mL. The acid ensures efficient protonation.
Chromatography :
Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). [1]The polar nature of the analyte suggests that a column designed for polar compounds may improve retention.
[15][16][17] * Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Scan Mode : Full scan from m/z 50-250 to detect the [M+H]⁺ ion.
MS/MS Mode : Data-dependent acquisition (DDA) to trigger fragmentation on the most intense ion in the full scan survey (expected to be m/z 113.07).
Collision Energy : Use a stepped collision energy (e.g., 10, 20, 40 eV) to ensure a rich fragmentation spectrum.
System Validation : Before running samples, inject a known standard (e.g., caffeine or a well-characterized in-house compound) to verify retention time stability, mass accuracy, and instrument sensitivity.
Protocol 2: GC-EI-MS Analysis
This method is best suited for volatile, thermally stable compounds and provides a standard, library-searchable spectrum.
Objective : To obtain a standard EI fragmentation pattern for structural confirmation and library matching.
System : A Gas Chromatograph with a standard capillary column coupled to a single quadrupole or ion trap mass spectrometer.
Methodology :
Sample Preparation : Dissolve the sample in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate to a concentration of ~10-50 µg/mL.
Gas Chromatography :
Column : A standard, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature : 250 °C.
Oven Program : Start at 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
Mass Spectrometry :
Ionization Mode : Electron Ionization (EI) at 70 eV.
Source Temperature : 230 °C.
Scan Range : m/z 40-250.
System Validation : Prior to analysis, inject a standard mixture (e.g., an alkane mix) to verify chromatographic performance and a compound with a known EI spectrum (e.g., PFTBA) to confirm mass calibration and spectral quality.
Conclusion
The mass spectrometric analysis of 3-methoxyazetidine-1-carbonitrile is a clear example of how a strategic, multi-faceted approach yields comprehensive structural information. Electrospray ionization provides unambiguous molecular weight data, while its tandem MS capabilities reveal the connectivity of the molecule through controlled fragmentation. Conversely, Electron Ionization delivers a highly detailed, reproducible fingerprint that is invaluable for absolute identification. By understanding the chemical properties of the analyte and the fundamental principles of each technique, researchers can confidently select and execute the appropriate method, ensuring data of the highest integrity and utility in the demanding landscape of modern chemical research and development.
Vibrational Profiling of 3-Methoxyazetidine-1-Carbonitrile: An FT-IR Technical Guide
Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a bioisostere for morpholines and piperidines to improve metabolic stability and lowe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged scaffold, frequently deployed as a bioisostere for morpholines and piperidines to improve metabolic stability and lower lipophilicity. 3-Methoxyazetidine-1-carbonitrile (CAS: 1849302-67-5) represents a highly specialized building block combining a strained four-membered nitrogen heterocycle, an aliphatic ether (methoxy), and a cyanamide moiety (N-C≡N).
For researchers and drug development professionals, accurately characterizing this molecule using Fourier Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of its vibrational mechanics. Unlike standard alkyl nitriles, the cyanamide group exhibits unique quantum mechanical behaviors that drastically alter its infrared signature[1]. This whitepaper provides an in-depth mechanistic analysis, quantitative spectral assignments, and a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol for the precise characterization of 3-methoxyazetidine-1-carbonitrile.
Molecular Architecture & Vibrational Mechanics
To interpret the FT-IR spectrum of 3-methoxyazetidine-1-carbonitrile, one must deconstruct the molecule into its three primary functional domains. The causality behind the observed spectral shifts lies in the electronic interplay within these groups.
The Cyanamide Moiety (N-C≡N)
The most diagnostic feature of this molecule is the carbonitrile group attached directly to the azetidine nitrogen, forming a cyanamide. In standard aliphatic nitriles (C-C≡N), the C≡N stretch is typically a weak-to-moderate absorber around 2240–2260 cm⁻¹. However, cyanamides behave as vibrational hybrids.
The proximity of the nitrogen lone pair to the nitrile group facilitates an n → π orbital interaction* between the nonbonding (n) orbital of the azetidine nitrogen and the antibonding (π*) orbital of the C≡N group[2]. This electron delocalization causes two critical spectral phenomena:
Red-Shifted Frequency: The C≡N stretch is shifted to a lower frequency (typically 2220–2243 cm⁻¹) due to the weakening of the triple bond character[3].
Amplified Dipole Strength: The transition dipole moment is massively increased, resulting in a highly intense, strongly absorbing IR peak, contrasting sharply with the weak absorption of standard nitriles[1].
n → π orbital interaction in the cyanamide group leading to IR spectral shifts.*
The Azetidine Ring
The four-membered azetidine ring is highly strained. This ring strain alters the hybridization of the carbon atoms, increasing their s-character. Consequently, the C-H stretching frequencies of the azetidine ring are slightly higher than typical unstrained alkanes, often appearing in the 2850–2980 cm⁻¹ region. Additionally, the ring exhibits specific "breathing" and deformation modes in the fingerprint region (900–1000 cm⁻¹).
The Methoxy Group (-OCH₃)
The ether linkage is characterized by the asymmetric C-O-C stretching vibration. Due to the large change in the dipole moment during this vibration, it produces a very strong, broad band in the 1050–1150 cm⁻¹ range.
Quantitative FT-IR Spectral Assignments
The following table summarizes the expected quantitative FT-IR data for 3-methoxyazetidine-1-carbonitrile, synthesizing the mechanistic principles outlined above.
Functional Group / Mode
Expected Frequency Range (cm⁻¹)
Intensity
Mechanistic Rationale
N-C≡N (Cyanamide Stretch)
2220 – 2243
Strong
Red-shifted and amplified due to n → π* delocalization from the azetidine nitrogen[1][3].
C-H Stretch (Azetidine/Aliphatic)
2850 – 2980
Moderate
sp³ C-H stretching; slightly elevated due to ring strain.
C-O-C (Asymmetric Ether Stretch)
1050 – 1150
Very Strong
Large dipole moment change during the asymmetric stretching of the methoxy group.
C-H Bending (Scissoring)
1450 – 1470
Moderate
Standard methylene/methyl deformation modes.
C-N Stretch (Ring)
1100 – 1200
Moderate
Overlaps with the ether stretch; corresponds to the azetidine C-N bonds.
Azetidine Ring Breathing
900 – 1000
Weak to Mod
Symmetric expansion/contraction of the strained four-membered ring.
Self-Validating ATR-FTIR Experimental Protocol
Historically, transmission FT-IR required dispersing solid samples in KBr pellets or utilizing liquid cells with CaF₂ windows. These methods are prone to moisture contamination and inconsistent path lengths. For 3-methoxyazetidine-1-carbonitrile, Attenuated Total Reflectance (ATR) FT-IR is the authoritative standard. ATR requires no sample dilution, preserving the native molecular interactions, and relies on an evanescent wave penetrating the sample to generate highly reproducible spectra[4].
Equipment & Materials
FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR crystal[5].
Isopropanol or analytical-grade acetone (for cleaning).
Lint-free optical wipes.
3-methoxyazetidine-1-carbonitrile sample (neat liquid or solid).
Step-by-Step Methodology
Phase 1: System Validation & Background Calibration
Crystal Cleaning: Wipe the ATR crystal and the pressure anvil with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
Baseline Validation: Run a preliminary "live scan" to ensure the energy throughput is optimal and no residual solvent peaks (e.g., broad O-H stretch from moisture) are present.
Background Collection: Acquire a background spectrum (typically 32 to 64 scans at 4 cm⁻¹ resolution) of the clean, empty crystal. Causality: This step is critical to mathematically subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor from the final sample spectrum.
Phase 2: Sample Application & Scanning
4. Sample Loading: Apply a small amount (1-2 drops if liquid, or a few milligrams if solid) of 3-methoxyazetidine-1-carbonitrile directly onto the center of the ATR crystal.
5. Pressure Application (If Solid): Lower the ATR clamping anvil until the built-in clutch clicks. Causality: The evanescent wave only penetrates 0.5 to 2 micrometers into the sample[5]. Intimate optical contact is mandatory for a high signal-to-noise ratio.
6. Data Acquisition: Scan the sample using the exact parameters used for the background (e.g., 4000–400 cm⁻¹, 64 scans, 4 cm⁻¹ resolution).
Phase 3: Data Processing & Verification
7. ATR Correction: Apply an ATR correction algorithm via the spectrometer software. Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), ATR spectra show artificially enhanced peaks in the fingerprint region compared to transmission spectra. Correction normalizes the relative intensities.
8. Self-Validation Check: Verify the absence of a broad peak at 3300 cm⁻¹. Because 3-methoxyazetidine-1-carbonitrile lacks an N-H or O-H bond, any signal here indicates moisture contamination in the sample or on the crystal.
Step-by-step ATR-FTIR analytical workflow ensuring self-validating data acquisition.
Data Interpretation & Troubleshooting
When analyzing the output data, researchers must be vigilant regarding environmental factors that can perturb the spectrum:
Fermi Resonance: While aliphatic cyanamides like 3-methoxyazetidine-1-carbonitrile typically show a clean, single C≡N stretch, aromatic cyanamides often exhibit complex line shapes due to Fermi resonance between the CN stretch and overtones of ring vibrations[2][6]. If peak splitting is observed near 2220 cm⁻¹, verify the purity of the sample, as the aliphatic azetidine ring should not induce strong Fermi resonance.
Solvent Effects: If the FT-IR is run in solution rather than neat via ATR, be aware that cyanamide stretches can shift significantly due to hydrogen bonding with protic solvents (e.g., shifting in H₂O vs. organic solvents)[7]. ATR of the neat compound eliminates this variable, providing the definitive intrinsic spectrum.
References
Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms
Source: ACS Publications (The Journal of Physical Chemistry B)
URL:[Link]
The infrared spectra of nitriles and related compounds frozen in Ar and H2O
Source: NASA Technical Reports Server (NTRS)
URL:[Link]
2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks
Source: PubMed Central (PMC) / NIH
URL:[Link]
Common Sampling Techniques of FTIR Spectroscopy
Source: Edinburgh Instruments
URL:[Link]
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis
Source: PubMed Central (PMC) / NIH
URL:[Link]
ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy
Source: Bruker Optics (YouTube Educational Content)
URL:[Link]
An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyazetidine-1-carbonitrile
Foreword: Navigating the Physicochemical Landscape of a Novel Azetidine Derivative For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Physicochemical Landscape of a Novel Azetidine Derivative
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. This guide provides an in-depth exploration of the critical attributes of solubility and stability as they pertain to the novel compound, 3-methoxyazetidine-1-carbonitrile. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a technical whitepaper, outlining the foundational principles, predictive insights based on its structural motifs, and robust experimental protocols necessary for its thorough characterization. Our approach is grounded in established pharmaceutical science, leveraging data from analogous structures and adhering to regulatory guidelines to provide a self-validating framework for investigation.
Introduction to 3-Methoxyazetidine-1-carbonitrile: Structural and Physicochemical Considerations
3-Methoxyazetidine-1-carbonitrile is a small heterocyclic compound featuring a strained four-membered azetidine ring, a methoxy substituent, and a carbonitrile group attached to the ring nitrogen. Each of these functional groups contributes to its overall physicochemical profile, influencing its solubility, stability, and potential interactions with biological systems.
The Azetidine Ring: This saturated heterocycle imparts a degree of rigidity to the molecule. However, the inherent ring strain can render it susceptible to nucleophilic attack and ring-opening reactions, a critical consideration for its stability, particularly under acidic or basic conditions.[1][2]
The Methoxy Group: The presence of the methoxy group can influence the molecule's lipophilicity and may participate in hydrogen bonding, thereby affecting its solubility in both aqueous and organic media.[3]
The 1-Carbonitrile Group: The cyano group is a polar moiety that can impact the molecule's dipole moment and its interactions with solvents. It is also a potential site for chemical transformations.
Given its structural features, 3-methoxyazetidine-1-carbonitrile is anticipated to be a compound of interest in medicinal chemistry, where the azetidine scaffold is valued for its ability to introduce structural novelty and improve pharmacokinetic properties.[4] A thorough understanding of its solubility and stability is therefore a prerequisite for its application in drug discovery and development.
Aqueous and Organic Solubility: A Predictive and Experimental Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 3-methoxyazetidine-1-carbonitrile, we must consider its solubility in both aqueous and organic media, which are relevant to biological systems and synthetic/formulation processes, respectively.
Theoretical Considerations for Solubility
The General Solubility Equation (GSE) proposed by Yalkowsky provides a theoretical framework for estimating aqueous solubility based on melting point (MP) and the octanol-water partition coefficient (logP). While the exact values for 3-methoxyazetidine-1-carbonitrile are not available, we can make some qualitative predictions. The presence of polar groups (methoxy and carbonitrile) suggests some degree of aqueous solubility, while the overall small size of the molecule would also be a contributing factor. The hydrochloride salt form of a similar compound, 3-methoxyazetidine, is noted to have increased solubility, a common strategy for enhancing the aqueous solubility of amine-containing compounds.[3]
Experimental Determination of Solubility
A multi-tiered approach, starting with high-throughput kinetic assays and progressing to lower-throughput equilibrium methods for promising candidates, is recommended for a comprehensive solubility assessment.[5]
Table 1: Recommended Solubility Studies for 3-Methoxyazetidine-1-carbonitrile
Solubility Type
Method
Solvent System
Purpose
Kinetic Solubility
Microplate-based Turbidimetry or Backgrounded Membrane Imaging (BMI)
Stability testing is a crucial component of drug development, ensuring that a drug substance maintains its quality, safety, and efficacy over time.[8][9] For 3-methoxyazetidine-1-carbonitrile, the strained azetidine ring is a key structural feature that warrants careful investigation for potential degradation pathways.[1]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more extreme conditions than those it would typically encounter.[8] This helps to identify potential degradation products and establish stability-indicating analytical methods.
Table 2: Recommended Forced Degradation Conditions for 3-Methoxyazetidine-1-carbonitrile
Condition
Typical Protocol
Potential Degradation Pathway
Acidic Hydrolysis
0.1 M HCl, room temperature and elevated temperature (e.g., 60 °C)
Ring-opening of the azetidine ring via an azetidinium ion intermediate.[2][10] Hydrolysis of the carbonitrile group.
Basic Hydrolysis
0.1 M NaOH, room temperature and elevated temperature (e.g., 60 °C)
Hydrolysis of the carbonitrile group to a carboxylic acid or amide.
Oxidation
3% H₂O₂, room temperature
Oxidation of the nitrogen atom or other susceptible sites.
Thermal Degradation
Solid-state and solution at elevated temperatures (e.g., 70°C)
To assess the intrinsic thermal stability of the molecule.
Photostability
Exposure to light according to ICH Q1B guidelines
To determine if the molecule is light-sensitive.
Long-Term Stability Studies
Following the identification of degradation pathways, long-term stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[8][11][12]
The following section provides detailed, step-by-step methodologies for the key experiments outlined above.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Preparation of Solutions: Prepare buffers at the desired pH values (e.g., pH 1.2, 6.8) and biorelevant media (FaSSIF, FeSSIF).
Addition of Compound: Add an excess amount of solid 3-methoxyazetidine-1-carbonitrile to a known volume of each solvent in a glass vial to create a slurry.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Sample Collection and Preparation:
Allow the suspension to settle.
Withdraw an aliquot of the supernatant.
Filter the aliquot through a low-binding 0.45 µm filter to remove any undissolved solids.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form during the experiment.[5]
Protocol for Forced Degradation Study (Acidic Hydrolysis)
Sample Preparation: Prepare a stock solution of 3-methoxyazetidine-1-carbonitrile in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
Stress Condition Application:
For room temperature study: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
For elevated temperature study: Place a similarly prepared sample in a water bath at 60°C.
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization: Immediately neutralize the reaction by adding an appropriate amount of a base (e.g., 0.1 M NaOH) to stop the degradation.
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.
Visualization of Experimental Workflows
Workflow for Solubility Assessment
Caption: Workflow for comprehensive stability testing.
Conclusion
The successful development of 3-methoxyazetidine-1-carbonitrile as a lead compound in a drug discovery program is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive framework for the systematic evaluation of its solubility and stability. By employing the described theoretical considerations and robust experimental protocols, researchers can generate the critical data necessary to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe and effective final product. The inherent reactivity of the azetidine ring necessitates a particularly rigorous approach to stability assessment to preempt potential liabilities. The methodologies outlined herein represent a best-practice approach to navigating the challenges and unlocking the potential of this novel chemical entity.
References
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PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(3-Chlorophenyl)azetidine.
ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
Mercado, G. (2019, November 21). New horizons in small molecule solubility screening. Drug Target Review.
Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
Pokharana, M., Vaishnav, R., Goyal, A., & Shrivastava, A. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
(2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
ChecklistGuro. (2025, November 25). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide.
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(2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
(n.d.). 3-Methoxyazetidine-3-carbonitrile Hydrochloride: A Premium Chemical Solution.
(2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
(2020, June 12). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science (RSC Publishing).
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Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
(n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Navigating the Synthesis and Handling of 3-Methoxyazetidine-1-carbonitrile: A Technical Safety Guide
For the researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 3-Methoxyazetidine-1-carbonitrile, a molecule of interest in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
For the researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 3-Methoxyazetidine-1-carbonitrile, a molecule of interest in medicinal chemistry, presents a unique combination of a strained azetidine ring and a reactive carbonitrile group. This guide provides an in-depth technical analysis of its potential hazards and outlines a comprehensive safety protocol for its handling, drawing from the established safety profiles of its constituent functional groups. In the absence of a specific Safety Data Sheet (SDS), this document serves as a critical resource for risk assessment and mitigation.
Deconstructing the Hazard Profile: Azetidine and Nitrile Moieties
The primary safety consideration for 3-methoxyazetidine-1-carbonitrile stems from the synergistic potential of its two key functional groups: the azetidine ring and the nitrile group.
The Azetidine Ring: Azetidines are four-membered heterocyclic amines. While the parent azetidine is a known irritant, the reactivity and biological activity of substituted azetidines can vary significantly. The ring strain inherent in the azetidine structure can influence its reactivity and metabolic stability.
The Nitrile Group (-C≡N): Organic nitriles are a class of compounds that can pose significant health risks. The primary toxicological concern associated with many aliphatic nitriles is their potential to be metabolized in the body to release cyanide ions (CN⁻)[1][2][3][4][5][6]. Cyanide is a potent cellular asphyxiant that inhibits cytochrome oxidase, a critical enzyme in aerobic respiration[1].
Therefore, it is prudent to treat 3-methoxyazetidine-1-carbonitrile as a compound that is harmful if swallowed, inhaled, or absorbed through the skin , with the potential for causing symptoms similar to cyanide poisoning[4][7].
Hazard Identification and Classification
Based on the analysis of its functional groups, the following GHS-style hazard classifications should be assumed for 3-methoxyazetidine-1-carbonitrile:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential when handling 3-methoxyazetidine-1-carbonitrile.
Engineering Controls
All work with 3-methoxyazetidine-1-carbonitrile, including synthesis, purification, and handling of stock solutions, must be conducted in a properly functioning chemical fume hood.[12] The fume hood provides critical protection against inhalation of vapors and containment of any accidental spills. A safety shower and eyewash station must be readily accessible.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense. The following PPE is mandatory when handling this compound:
Hand Protection: Nitrile gloves are the recommended choice due to their superior resistance to a wide range of chemicals, including solvents and organic compounds.[13][14][15][16][17] Double gloving is recommended, especially during transfers and purification. Gloves should be inspected for any signs of degradation or perforation before and during use and changed frequently.
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[12] A face shield should be worn in situations where there is a higher risk of splashes, such as during transfers of larger quantities or when working with the material under pressure.
Skin and Body Protection: A laboratory coat must be worn and fully buttoned.[12] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a NIOSH-approved respirator with organic vapor cartridges may be necessary for emergency situations or if there is a failure of engineering controls.
Caption: PPE selection workflow for handling 3-methoxyazetidine-1-carbonitrile.
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is crucial for minimizing risk.
Handling
Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood.[7] Do not eat, drink, or smoke in the laboratory.[18]
Weighing: Weigh the solid material in a fume hood. Use a disposable weighing boat to minimize contamination of balances.
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Heating: Avoid heating the compound in the presence of strong acids or bases, as this could potentially lead to the rapid generation of hydrogen cyanide gas.[19]
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][19][20]
Storage
Container: Store in a tightly sealed, clearly labeled container.
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] A designated, locked cabinet for toxic materials is recommended.
Emergency Procedures: A Proactive Approach
Preparedness is key to effectively managing any incidents.
Spills
Small Spills (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Large Spills (or spills outside a fume hood):
Evacuate the laboratory immediately.
Alert laboratory personnel and the institutional safety officer.
Prevent entry to the area.
Allow only trained emergency response personnel to handle the cleanup.
Caption: Emergency response workflow for a spill of 3-methoxyazetidine-1-carbonitrile.
First Aid
Given the potential for cyanide release, rapid and informed first aid is critical.
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device to avoid rescuer contamination) and seek immediate medical attention.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[7] Seek immediate medical attention.
Note to Physicians: Due to the nitrile group, consider the possibility of delayed-onset cyanide poisoning.[10] Treatment should be symptomatic and supportive. The administration of cyanide antidotes should be considered under the guidance of a poison control center or a physician experienced in treating cyanide exposure.
Waste Disposal
All waste containing 3-methoxyazetidine-1-carbonitrile, including empty containers, contaminated absorbent materials, and used PPE, must be treated as hazardous waste.
Collection: Collect all waste in clearly labeled, sealed containers.
Disposal: Dispose of hazardous waste through the institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[7][21][22] Do not dispose of this material down the drain.
Conclusion: A Culture of Safety
The synthesis and use of novel compounds like 3-methoxyazetidine-1-carbonitrile are integral to advancing drug discovery. However, this progress must be built on a foundation of rigorous safety practices. By understanding the potential hazards associated with its constituent functional groups and by implementing the comprehensive safety protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn. Retrieved March 10, 2026, from [Link]
Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved March 10, 2026, from [Link]
Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. Retrieved March 10, 2026, from [Link]
Olson, K. R. (Ed.). (n.d.). CYANIDE. In Poisoning & Drug Overdose (8th ed.). AccessMedicine. Retrieved March 10, 2026, from [Link]
How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE. Retrieved March 10, 2026, from [Link]
Beasley, D. M. G., & Glass, W. I. (2025, May 12). Cyanide Toxicity. Medscape. Retrieved March 10, 2026, from [Link]
Nitriles. (n.d.). In Research Starters: Chemistry. EBSCO. Retrieved March 10, 2026, from [Link]
How to dispose of nitrile gloves? (2023, February 8). Monuite. Retrieved March 10, 2026, from [Link]
Willhite, C. C. (1981). Inhalation Toxicology of Acute Exposure to Aliphatic Nitriles. Journal of Applied Toxicology, 1(2), 99-105.
Grogan, J., DeVito, S. C., Pearlman, R. S., & Korzekwa, K. R. (1994). Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. Chemical Research in Toxicology, 7(4), 466-472.
Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.
WHAT DO NITRILE GLOVES PROTECT US AGAINST? (2025, May 7). S&S Glove. Retrieved March 10, 2026, from [Link]
What Do Nitrile Gloves Protect Against? (2020, February 14). Unigloves. Retrieved March 10, 2026, from [Link]
Ghanayem, B. I., & Ahmed, A. E. (1986). Toxicology of methacrylonitrile. Journal of the American College of Toxicology, 5(3), 223-231.
NITRILES. (1978). NIOSH. Retrieved March 10, 2026, from [Link]
Sharma, P., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
Ratcliffe, G. (2026, February 26). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Earth911. Retrieved March 10, 2026, from [Link]
How to dispose of nitrile gloves? (2022, July 18). Dystian.com. Retrieved March 10, 2026, from [Link]
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A Technical Guide to Sourcing and Utilizing Precursors for 3-Methoxyazetidine-1-carbonitrile in Drug Discovery
Abstract This technical guide is designed for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of novel azetidine scaffolds. Initial investigation...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of novel azetidine scaffolds. Initial investigations into the commercial availability of 3-methoxyazetidine-1-carbonitrile indicate that this specific molecule is not a readily stocked chemical. Therefore, this guide provides a comprehensive overview of the commercially available precursors, namely 3-methoxyazetidine and its hydrochloride salt, and N-Boc-3-cyanoazetidine. We will delve into a comparative analysis of commercial suppliers for these key starting materials, outline a proposed synthetic pathway to access the target scaffold, and discuss essential quality control methodologies. The significance of the azetidine core, coupled with the methoxy and nitrile functionalities, will be explored within the context of modern medicinal chemistry.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug discovery. Its rigid, conformationally constrained structure can enhance binding interactions with biological targets. The incorporation of an azetidine moiety can lead to improved physicochemical properties such as solubility and metabolic stability, making it a valuable building block for novel therapeutics. Specifically, the introduction of a methoxy group at the 3-position can modulate lipophilicity and introduce a potential hydrogen bond acceptor, while a nitrile group on the ring nitrogen can serve as a versatile synthetic handle or a bioisostere for other functional groups.
While 3-methoxyazetidine-1-carbonitrile itself does not appear to be commercially available, its synthesis is accessible through readily available precursors. This guide will focus on providing the necessary information to source these precursors and a plausible synthetic route to the desired compound and its analogues.
Commercial Availability of Key Precursors
The synthesis of 3-methoxyazetidine-1-carbonitrile logically proceeds from two key, commercially available building blocks: 3-methoxyazetidine (often supplied as its hydrochloride salt) and a suitable N-unprotected 3-cyanoazetidine precursor, most commonly available as N-Boc-3-cyanoazetidine .
Suppliers of 3-Methoxyazetidine and its Hydrochloride Salt
3-Methoxyazetidine (CAS RN: 110925-17-2) and its more stable hydrochloride salt (CAS RN: 148644-09-1) are widely available from a variety of chemical suppliers.[1][2][3][4][5][6][7] Below is a comparative table of representative suppliers.
Supplier
Product Name
CAS Number
Purity
Notes
Sigma-Aldrich
3-Methoxyazetidine hydrochloride
148644-09-1
≥97%
Available through various partners on their platform.
N-Boc-3-cyanoazetidine (CAS RN: 142253-54-1) is the key intermediate for introducing the cyano group at the 3-position of the azetidine ring.[9][10] The Boc protecting group can be removed to yield the free amine, which is then available for further functionalization.
Proposed Synthetic Pathway to 3-Methoxyazetidine-1-carbonitrile
The synthesis of the target compound can be envisioned through a straightforward two-step process starting from commercially available 3-methoxyazetidine hydrochloride. The key transformation is the introduction of the nitrile group onto the azetidine nitrogen.
Step-by-Step Methodology
Neutralization of 3-Methoxyazetidine Hydrochloride:
Dissolve 3-methoxyazetidine hydrochloride in a suitable solvent such as dichloromethane or diethyl ether.
Add a base, for instance, a saturated aqueous solution of sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and liberate the free amine.
Extract the aqueous layer with the organic solvent.
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain 3-methoxyazetidine.
Cyanation of 3-Methoxyazetidine:
Dissolve the obtained 3-methoxyazetidine in an aprotic solvent like dichloromethane.
Cool the solution in an ice bath.
Add a cyanating agent, such as cyanogen bromide, portion-wise.
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with a suitable aqueous solution.
Perform a standard aqueous workup, followed by drying of the organic phase and removal of the solvent.
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-methoxyazetidine-1-carbonitrile.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-methoxyazetidine-1-carbonitrile.
Quality Control and Analytical Characterization
Ensuring the purity and identity of the starting materials and the final product is crucial for the reliability of experimental results. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Techniques
High-Performance Liquid Chromatography (HPLC): A versatile method for assessing the purity of the precursors and the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a common starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the starting materials and the successful synthesis of the target molecule.
Mass Spectrometry (MS): Provides information on the molecular weight of the compounds, confirming their identity.
General Protocol for HPLC Purity Analysis
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
Gradient: A typical gradient could be 5-95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm and 254 nm.
Data Analysis: Integrate the peak areas to determine the purity of the compound.
An In-depth Technical Guide: The Strategic Role of the Nitrile Group in Azetidine Derivatives
Abstract The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to drug candidates.[1] When functionalized with a nitrile group—a small, linear, and powerfully versatile moiety—the resulting derivatives gain access to a wide spectrum of pharmacological roles. This guide delves into the multifaceted contributions of the nitrile group within the azetidine framework. We will explore its profound influence on electronic and physicochemical properties, its function as a key bioisostere, its critical role as a covalent reactive group ("warhead") for enzyme inhibition, and the synthetic strategies for its incorporation. This analysis is grounded in mechanistic principles and provides practical, field-proven insights for the rational design of next-generation therapeutics.
The Nitrile's Influence on Physicochemical and Electronic Landscape
The incorporation of a nitrile (-C≡N) group onto an azetidine scaffold fundamentally alters the molecule's properties. This is not a passive substitution; it is a strategic choice that leverages the nitrile's unique electronic and steric characteristics to fine-tune a compound for therapeutic application.
Electronic Modulation and Basicity
The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon. When attached to the azetidine ring, typically at the C3 position, it significantly lowers the pKa of the azetidine nitrogen. This modulation of basicity is crucial for controlling the ionization state of the molecule at physiological pH, which in turn affects cell permeability, target engagement, and off-target activity (e.g., hERG channel binding).
Polarity, Solubility, and Lipophilicity
Despite its small size, the nitrile group possesses a strong dipole moment, increasing the polarity of the molecule. This can enhance aqueous solubility and improve the overall pharmacokinetic profile.[2][3] Compounds containing a nitrile group often exhibit a lower clogP value, a desirable trait for improving bioavailability and reducing metabolic clearance.[2]
Hydrogen Bonding Capability
The lone pair of electrons on the nitrile's nitrogen atom allows it to act as an effective hydrogen bond acceptor.[4][5][6] In a protein's active site, this interaction can be pivotal for anchoring the ligand and achieving high binding affinity. X-ray crystallography has revealed numerous instances where the nitrile nitrogen forms crucial hydrogen bonds with amino acid residues like serine or arginine, or with structured water molecules within the binding pocket.[4]
Caption: A diagram illustrating the key strategic functions of the nitrile group when incorporated into an azetidine scaffold.
The Nitrile as a Versatile Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[7][8] The nitrile group is an excellent non-classical bioisostere due to its unique combination of size, linearity, and electronic properties.
The nitrile is frequently used as a surrogate for a carbonyl or hydroxyl group.[4][9] Its ability to act as a hydrogen bond acceptor mimics the oxygen atom in these groups, while its compact, linear geometry allows it to project into narrow, sterically congested active site clefts where a bulkier group would not fit.[4] This replacement can lead to improved selectivity, enhanced metabolic stability, and better overall drug-like properties.
Removes strong acidity, improving cell permeability and reducing potential for certain toxicities.
Table 1: Comparison of the nitrile group with common functional groups for which it serves as a bioisostere.
The Nitrile as a Covalent "Warhead" for Enzyme Inhibition
One of the most powerful applications of the nitrile group in drug design is its use as an electrophilic "warhead" for covalent inhibition.[10][11] This strategy is particularly effective for targeting enzymes with a nucleophilic residue (e.g., cysteine or serine) in their active site.[10][12]
Mechanism of Reversible Covalent Inhibition
The carbon atom of the nitrile is electrophilic and can be attacked by the nucleophilic thiol of a cysteine residue or the hydroxyl of a serine residue. This attack is typically not spontaneous; it requires the inhibitor to first bind non-covalently in the active site, positioning the nitrile in perfect proximity to the catalytic nucleophile. The subsequent reaction forms a covalent, yet often reversible, adduct—a thioimidate with cysteine or an imidate with serine.[13]
The reversibility of this bond is a key advantage. It provides the high potency and prolonged duration of action associated with covalent inhibitors while mitigating the risk of permanent target modification and potential immunogenicity associated with irreversible inhibitors.[14] This approach has been successfully used in approved drugs targeting proteases, such as the dipeptidyl peptidase-4 (DPP-4) inhibitors Vildagliptin and Saxagliptin.[10][14]
Caption: Reversible covalent inhibition proceeds via initial binding, followed by nucleophilic attack and adduct hydrolysis.
Application in Azetidine-Based Protease Inhibitors
Azetidine scaffolds are ideal for presenting a nitrile warhead to a protease active site. The constrained ring system helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. This synergy has been explored in the design of inhibitors for cysteine proteases like the cathepsins, which are implicated in diseases such as osteoporosis and cancer.[13][15] An azetidine-based peptidomimetic can occupy the substrate-binding pockets (e.g., S1, S2) while positioning the C3-nitrile group for precise interaction with the catalytic Cys25 residue.[15]
Synthetic Methodologies and Chemical Transformations
The successful application of nitrile-azetidine derivatives relies on robust and scalable synthetic routes.
Synthesis of Azetidine-3-carbonitrile
A common and versatile intermediate is N-protected azetidine-3-carbonitrile. Several methods exist for its synthesis, often starting from commercially available precursors.
This protocol describes a two-step, one-pot procedure via a tosylhydrazone intermediate.
Step 1: Formation of the Tosylhydrazone.
To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol at 0 °C, add p-toluenesulfonhydrazide (1.05 eq).
Allow the reaction to stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the ketone. The solvent is typically removed under reduced pressure.
Step 2: Shapiro Reaction and Cyanation.
Dissolve the crude tosylhydrazone from Step 1 in a suitable aprotic solvent, such as THF.
Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
Slowly add a strong base, such as n-butyllithium (2.2 eq), and stir for 1 hour at this temperature.
Introduce a cyanating agent, such as cyanogen bromide or tosyl cyanide (1.5 eq), and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography to yield 1-Boc-azetidine-3-carbonitrile.
Transformations of the Azetidine-Nitrile Group
The nitrile on the azetidine ring is not just a pharmacophore; it is also a synthetic handle for further diversification.
Reduction to Primary Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[16][17] This amine is a key building block for introducing further complexity.
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, providing another point for diversification, such as amide coupling.[18]
Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.[18]
Caption: The azetidine-nitrile is a versatile intermediate for accessing key amine and acid building blocks.
Metabolic Fate and Safety Considerations
A critical aspect of drug design is understanding a molecule's metabolic stability and potential for toxicity.
Metabolic Stability
The nitrile group is generally considered to be metabolically robust. In the majority of nitrile-containing pharmaceuticals, the group is not metabolized and is excreted unchanged.[4][9] This stability can be advantageous, preventing the formation of unwanted metabolites and simplifying the pharmacokinetic profile. Most metabolic transformations, such as N-dealkylation or oxidation, occur at other sites on the molecule.[9]
The Risk of Cyanide Release
The primary safety concern associated with nitriles is the potential for metabolic release of toxic cyanide ions. This risk is highly dependent on the chemical environment of the nitrile group.
High-Risk Structures: Alkylnitriles that have a hydrogen atom on the carbon adjacent to the nitrile (the α-carbon) are susceptible to oxidation by cytochrome P450 enzymes.[4][19] This oxidation forms a cyanohydrin intermediate, which can spontaneously decompose to release hydrogen cyanide (HCN).[4]
Low-Risk Structures (Drug Design Strategy): To eliminate this risk, medicinal chemists strategically place the nitrile group on a carbon that lacks α-hydrogens. This includes attachment to an aromatic ring, a vinyl group, or, most commonly, a fully substituted (quaternary) carbon.[4][9] In the context of azetidine derivatives, placing the nitrile at the C3 position of a 3,3-disubstituted azetidine effectively prevents this metabolic pathway.
On rare occasions, P450 enzymes can directly oxidize a nitrile to an amide, a pathway that does not release cyanide.[20][21]
Conclusion
The nitrile group is far more than a simple substituent in the design of azetidine derivatives; it is a powerful strategic tool. Its ability to serve as a covalent warhead, a versatile bioisostere, and a fine-tuner of physicochemical properties makes it invaluable for modern drug discovery. By modulating solubility and basicity, forming key hydrogen bonds, and enabling potent, reversible enzyme inhibition, the nitrile group unlocks immense therapeutic potential within the privileged azetidine scaffold. A thorough understanding of its chemical reactivity, metabolic pathways, and synthetic accessibility, as outlined in this guide, is essential for researchers aiming to harness its full potential in the development of safe and effective medicines.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Methoxyazetidine-1-carbonitrile in Modern Medicinal Chemistry
Abstract In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. Saturated heterocycles, particularly strained ring...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties is paramount. Saturated heterocycles, particularly strained ring systems, have emerged as powerful tools for escaping "flatland" and introducing three-dimensional complexity into drug candidates.[1] Among these, the azetidine scaffold has proven to be a privileged motif, offering a unique balance of conformational rigidity and stability.[1][2] This guide delves into the specific applications of a highly versatile, yet underexplored building block: 3-methoxyazetidine-1-carbonitrile . We will explore its synthesis, unique reactivity conferred by the N-cyano group, and its strategic deployment in medicinal chemistry programs to accelerate the discovery of next-generation therapeutics.
Introduction: The Rationale for 3-Methoxyazetidine-1-carbonitrile
The strategic value of 3-methoxyazetidine-1-carbonitrile lies in the synergistic combination of its three core components:
The Azetidine Ring: This four-membered, sp³-rich heterocycle provides a rigid scaffold that allows for precise vectoral positioning of substituents in three-dimensional space. Compared to more flexible linkers or larger rings like piperidine, the azetidine moiety can improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility—key attributes in modern drug design.[1]
The 3-Methoxy Group: The substitution at the 3-position with a methoxy group introduces a polar contact point and a hydrogen bond acceptor. This modification can significantly influence solubility and permeability while also providing a handle to modulate interactions with biological targets.[3]
The 1-Carbonitrile (N-Cyano) Group: This is the key to the molecule's versatility. The N-cyano group is a unique functional handle that acts as a "masked" secondary amine or a precursor for carbon-carbon bond formation. Its electron-withdrawing nature significantly modulates the nucleophilicity of the ring nitrogen, rendering it stable to conditions that might affect a free secondary amine.[4] This group is not merely a protecting group; it is an active participant in synthetic strategy.
This combination makes 3-methoxyazetidine-1-carbonitrile an ideal building block for creating diverse libraries of compounds with desirable drug-like properties.
Synthesis of the Building Block
The title compound is prepared from its corresponding secondary amine hydrochloride salt. The N-cyanation is a critical step, transforming the nucleophilic amine into a versatile electrophilic nitrile handle. While historically performed with the highly toxic cyanogen bromide, safer and more accessible methods have been developed.[5]
Protocol 1: Synthesis of 3-Methoxyazetidine-1-carbonitrile
This protocol describes a common method for the N-cyanation of a secondary amine using cyanogen bromide.
Causality: The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbon of cyanogen bromide. The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated in situ, driving the reaction to completion without promoting side reactions. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.
Materials:
3-Methoxyazetidine hydrochloride (1.0 equiv)
Cyanogen bromide (CNBr) (1.1 equiv)
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
Dichloromethane (DCM)
Water (H₂O)
Brine (saturated aq. NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Suspend 3-methoxyazetidine hydrochloride in DCM (approx. 0.5 M).
Add a saturated aqueous solution of NaHCO₃ and stir vigorously for 15 minutes to liberate the free base. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
Cool the combined DCM solution containing the free 3-methoxyazetidine to 0 °C in an ice bath.
Caution: Cyanogen bromide is highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Add a solution of CNBr in DCM dropwise to the cooled amine solution over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Upon completion, quench the reaction by carefully adding water.
Separate the organic layer. Wash sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-methoxyazetidine-1-carbonitrile as a pure solid or oil.
Core Applications in Medicinal Chemistry
The true power of this reagent is realized through the diverse transformations of the N-cyano group. It can be strategically removed to reveal the parent amine or used directly to build molecular complexity.
Application as a Protected Secondary Amine Synthon
In multi-step syntheses, protecting a secondary amine is often necessary. The N-cyano group serves as a robust protecting group that can be removed under reductive conditions, a process known as reductive decyanation.[6][7] This is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions required for common protecting groups like Boc or Cbz.
Causality: Hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile. The mechanism can involve the loss of the cyanide ion to form an intermediate iminium cation, which is then rapidly reduced by the hydride donor to yield the secondary amine.[6] The choice of hydride depends on the presence of other reducible functional groups; NaBH₄ is milder than LiAlH₄.
Materials:
3-Methoxyazetidine-1-carbonitrile (1.0 equiv)
Sodium borohydride (NaBH₄) (3.0-4.0 equiv)
2-Propanol (Isopropanol) or Ethanol
Aqueous hydrochloric acid (1 M HCl)
Aqueous sodium hydroxide (1 M NaOH)
Ethyl acetate or DCM for extraction
Procedure:
Dissolve 3-methoxyazetidine-1-carbonitrile in 2-propanol (approx. 0.2 M).
Cool the solution to 0 °C.
Add NaBH₄ portion-wise over 20-30 minutes, controlling any effervescence.
Allow the reaction to warm to room temperature and then heat to reflux (approx. 80 °C) for 12-18 hours. Monitor by LC-MS.
Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3).
Stir for 30 minutes, then basify the solution to pH >10 with 1 M NaOH.
Extract the aqueous layer with ethyl acetate or DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methoxyazetidine.
Application in C-C Bond Formation via Nucleophilic Addition
A more advanced application is using the electrophilic nitrile carbon as a site for C-C bond formation. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate magnesium iminate salt.[8] Upon aqueous acidic workup, this intermediate hydrolyzes to a ketone, resulting in an overall transformation from an N-cyano group to an N-acyl group. This strategy provides a direct route to N-acyl azetidines, which are stable, neutral amide structures prevalent in drug molecules.
Causality: The Grignard reagent (Ph-MgBr) acts as a strong carbon nucleophile, attacking the electrophilic carbon of the nitrile. The resulting C=N double bond is part of a stable magnesium salt. The subsequent addition of aqueous acid is critical; it protonates the imine nitrogen, which then undergoes hydrolysis to the corresponding ketone (in this case, an amide), liberating ammonia as a byproduct.[8] Anhydrous conditions are essential for the Grignard reaction itself.
Materials:
3-Methoxyazetidine-1-carbonitrile (1.0 equiv)
Phenylmagnesium bromide (PhMgBr, 3.0 M in ether) (1.2 equiv)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Aqueous hydrochloric acid (1 M HCl)
Ethyl acetate (EtOAc)
Procedure:
Set up a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet.
Dissolve 3-methoxyazetidine-1-carbonitrile in anhydrous THF (approx. 0.3 M).
Cool the solution to 0 °C.
Add the phenylmagnesium bromide solution dropwise via the dropping funnel over 30 minutes.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
Add 1 M HCl until the solution is acidic (pH ~2) and stir for 1 hour to ensure complete hydrolysis of the imine intermediate.
Extract the mixture with EtOAc (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel chromatography to yield 1-benzoyl-3-methoxyazetidine.
Summary of Applications & Data
The strategic utility of 3-methoxyazetidine-1-carbonitrile is summarized below, highlighting its role as a versatile intermediate.
Starting Material
Transformation
Reagents
Product
Key Advantage
3-Methoxyazetidine-1-carbonitrile
Reductive Decyanation
NaBH₄ or LiAlH₄
3-Methoxyazetidine
Functions as a protected amine; allows access to the nucleophilic N-H for further elaboration.
3-Methoxyazetidine-1-carbonitrile
Grignard Addition / Hydrolysis
1. R-MgX2. H₃O⁺
1-Acyl-3-methoxyazetidine
Direct C-C bond formation to create stable N-acyl azetidines (amides) in one pot.
Conclusion: A Tool for Advanced Drug Design
3-Methoxyazetidine-1-carbonitrile is more than a simple building block; it is a sophisticated synthetic tool for medicinal chemists. The N-cyano group provides a unique entry point for either deprotection to a reactive secondary amine or direct conversion into robust amide linkages through C-C bond formation. This duality allows for the rapid generation of diverse chemical libraries centered on a privileged, three-dimensional scaffold. By understanding and leveraging the distinct reactivity of the N-cyano group, researchers can navigate complex synthetic challenges and accelerate the optimization of lead compounds, ultimately paving the way for the development of innovative new medicines.
References
N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. (n.d.). RSC Publishing. Available at: [Link]
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis. (n.d.). MDPI. Available at: [Link]
Exploring new synthetic routes towards cyanamides. (2017, April 30). The Morrill Research Group - Blogs. Available at: [Link]
Cyanamide. (n.d.). In Wikipedia. Retrieved from [Link]
Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. (n.d.). Wiley Online Library. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2026, March 1). ResearchGate. Available at: [Link]
N-Cyanation of Secondary Amines Using Trichloroacetonitrile. (n.d.). FAO AGRIS. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Available at: [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Available at: [Link]
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Available at: [Link]
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Available at: [Link]
Application Notes & Protocols: Synthetic Transformations of the Cyano Group on 3-Methoxyazetidine-1-carbonitrile
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the key synthetic reactions involving the N-cyano group of 3-methoxyazetidine-1-carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the key synthetic reactions involving the N-cyano group of 3-methoxyazetidine-1-carbonitrile. The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and provide unique three-dimensional exit vectors for molecular design.[1][2] The 1-carbonitrile derivative serves as a versatile intermediate, where the cyano group acts as both a synthetic handle for further elaboration and a precursor to the free secondary amine. This guide offers in-depth protocols, mechanistic insights, and practical advice for several critical transformations: reduction to the secondary amine, addition of organometallic reagents, and [3+2] cycloaddition reactions.
Introduction: The Strategic Role of 3-Methoxyazetidine-1-carbonitrile
3-Methoxyazetidine-1-carbonitrile is a valuable building block in modern synthetic chemistry. The strained four-membered azetidine ring offers a rigid, conformationally constrained scaffold that can enhance binding interactions with biological targets.[2] The N-cyano group, often installed via N-cyanation of the parent secondary amine with reagents like cyanogen bromide or trichloroacetonitrile, serves two primary strategic purposes.[3][4]
Firstly, it functions as a protecting group for the azetidine nitrogen. The electron-withdrawing nature of the cyano group significantly reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in undesired side reactions during subsequent synthetic steps on other parts of the molecule.[5]
Secondly, the cyano group is a versatile functional handle, amenable to a variety of transformations that allow for the introduction of diverse functionalities. Its conversion back to the secondary amine is a key deprotection step, while its participation in addition and cycloaddition reactions enables the construction of more complex molecular architectures, such as guanidines and novel heterocyclic systems.[6] This guide will explore these transformations in detail.
General Experimental Workflow
The protocols described herein generally follow a standard workflow from reaction setup to product isolation. Careful execution of each step is critical for achieving high yields and purity.
Caption: Workflow for Grignard addition to form N-amidino-azetidines.
Protocol: Reaction with Phenylmagnesium Bromide
Materials:
3-methoxyazetidine-1-carbonitrile
Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Inert gas (Nitrogen or Argon)
Oven-dried glassware
Procedure:
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Add a solution of 3-methoxyazetidine-1-carbonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M) to the flask.
Cool the solution to 0 °C using an ice-water bath.
Slowly add phenylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS for the consumption of starting material.
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude amidine by flash column chromatography on silica gel.
Expert Insights:
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water. [7]It is imperative that all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Anhydrous solvents are essential.
Reagent Equivalents: Using a slight excess of the Grignard reagent (1.1-1.2 eq) ensures complete conversion of the starting material.
Quenching: Quenching with saturated NH₄Cl is a milder alternative to strong acids and helps to minimize potential side reactions or degradation of the acid-sensitive azetidine ring.
Parameter
Condition
Rationale
Temperature
0 °C to Room Temp.
Controls the initial exothermic reaction and prevents side reactions.
Solvent
Anhydrous THF
Aprotic solvent required for Grignard reagent stability. [8]
Workup
Saturated aq. NH₄Cl
Mildly acidic quench to hydrolyze the intermediate and minimize ring strain-related decomposition.
Purification
Silica Gel Chromatography
Effective for separating the polar amidine product from non-polar byproducts.
The carbon-nitrogen triple bond of the cyano group can act as a dipolarophile in [3+2] cycloaddition reactions. [9][10][11]This powerful transformation allows for the one-step construction of five-membered heterocyclic rings, such as tetrazoles, directly attached to the azetidine nitrogen. This strategy is highly atom-economical and rapidly builds molecular complexity.
[9]
Mechanism Insight: Azide-Nitrile Cycloaddition
The reaction of an azide (e.g., sodium azide or an organic azide) with a nitrile is a classic example of a 1,3-dipolar cycloaddition. The azide acts as the 1,3-dipole. The reaction is believed to proceed in a concerted fashion, where the terminal nitrogen of the azide adds to the cyano carbon while the internal nitrogen of the azide adds to the cyano nitrogen simultaneously. This forms the stable, aromatic tetrazole ring. The reaction is often catalyzed by a Lewis acid (e.g., ZnBr₂) or a Brønsted acid to activate the nitrile.
Protocol: Synthesis of 1-(3-Methoxyazetidin-1-yl)-1H-tetrazole
Materials:
3-methoxyazetidine-1-carbonitrile
Sodium azide (NaN₃)
Zinc bromide (ZnBr₂) or Ammonium chloride (NH₄Cl)
N,N-Dimethylformamide (DMF), anhydrous
Water
Ethyl acetate (EtOAc)
Standard laboratory glassware
Procedure:
To a round-bottom flask, add 3-methoxyazetidine-1-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq) or ammonium chloride (1.5 eq).
Add anhydrous DMF to achieve a concentration of approx. 0.5 M.
Heat the reaction mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by LC-MS (typically requires 12-24 hours).
After completion, cool the reaction to room temperature.
Carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
Combine the organic layers, wash successively with water and brine to remove DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography.
Expert Insights:
Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All reactions should be performed in a well-ventilated fume hood. Quench any residual azide carefully with sodium nitrite/acid solution before disposal.
Catalyst: Lewis acids like ZnBr₂ or salts like NH₄Cl are often used to catalyze the reaction by coordinating to the nitrile nitrogen, making it more electrophilic and accelerating the cycloaddition.
Reaction Time and Temperature: These cycloadditions can be slow and often require elevated temperatures to proceed at a reasonable rate.
Conclusion
3-Methoxyazetidine-1-carbonitrile is a synthetically powerful and versatile intermediate. The N-cyano group provides a gateway to a range of important chemical transformations, enabling both the protection/deprotection of the azetidine nitrogen and the introduction of new, complex functionalities. The protocols and insights provided in this guide offer a robust starting point for researchers looking to leverage this building block in their synthetic programs, particularly in the fields of medicinal chemistry and drug discovery. Mastery of these reactions unlocks the full potential of the azetidine scaffold for creating novel chemical entities.
References
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Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. Available from: [Link]
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N-Functionalization of 3-Methoxyazetidine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Rising Prominence of 3-Methoxyazetidines in Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique stru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of 3-Methoxyazetidines in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1] Their inherent ring strain and three-dimensional character offer a compelling scaffold for the design of novel therapeutic agents.[1] Among these, 3-methoxyazetidine derivatives have emerged as particularly valuable building blocks. The methoxy group at the 3-position can serve as a key pharmacophoric element or be further functionalized, while the secondary amine provides a versatile handle for introducing a wide array of substituents to modulate biological activity, pharmacokinetic properties, and target engagement.
This comprehensive guide provides detailed application notes and protocols for the N-functionalization of 3-methoxyazetidine derivatives, catering to researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.
I. N-Arylation: Forging the C(sp²)-N Bond
The introduction of an aryl or heteroaryl moiety onto the azetidine nitrogen is a cornerstone transformation in medicinal chemistry, enabling access to a vast chemical space with diverse pharmacological potential. Two primary strategies dominate this area: the Buchwald-Hartwig amination and the Ullmann condensation.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful and versatile method for constructing C-N bonds.[2] It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[2][3] The reaction's broad substrate scope and functional group tolerance have made it a go-to method for N-arylation.[2]
Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation and reductive elimination, furnishes the N-arylated product and regenerates the active Pd(0) catalyst.[3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often proving most effective.[4][5]
Workflow for Buchwald-Hartwig Amination:
Figure 1: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation of 3-Methoxyazetidine with an Aryl Bromide
Materials:
3-Methoxyazetidine (or its hydrochloride salt)
Aryl bromide
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4][6]
Buchwald ligand (e.g., XPhos, RuPhos, or BrettPhos)[6]
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS))[4][6]
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq.), 3-methoxyazetidine (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
Add the base (e.g., NaOtBu, 1.4 eq.) and the anhydrous solvent.
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-methoxyazetidine.
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
Parameter
Typical Value/Reagent
Rationale/Insight
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Pre-catalysts that form the active Pd(0) species in situ.
Ligand
XPhos, RuPhos, BrettPhos
Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[6]
Base
NaOtBu, KOtBu, LHMDS
Strong bases are required to deprotonate the amine and facilitate the catalytic cycle.[4][6]
Solvent
Toluene, 1,4-Dioxane
Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation.
Temperature
80 - 110 °C
Sufficient thermal energy is needed to drive the catalytic cycle.
B. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[7] While often requiring higher temperatures than the Buchwald-Hartwig reaction, modern advancements with the use of ligands have made it a viable and often more economical alternative.[7]
Mechanistic Considerations: The mechanism is believed to involve the formation of a copper(I) amidate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the N-arylated product.[8]
Detailed Protocol: Ullmann N-Arylation of 3-Methoxyazetidine
Materials:
3-Methoxyazetidine
Aryl iodide or bromide
Copper(I) iodide (CuI)
Ligand (e.g., 1,10-phenanthroline, L-proline)
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 eq.), 3-methoxyazetidine (1.5 eq.), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq.).
Add the solvent.
Reaction: Heat the mixture at a high temperature (typically 120-160 °C) and monitor the reaction by TLC or LC-MS.
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
Wash the combined organic layers with brine, dry, and concentrate.
Purification: Purify the residue by column chromatography.
II. N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces aliphatic substituents, a common strategy to enhance metabolic stability, modulate lipophilicity, and explore structure-activity relationships.[9]
A. Direct Alkylation with Alkyl Halides
This is a straightforward Sₙ2 reaction where the nucleophilic azetidine nitrogen displaces a halide from an alkyl halide.[9]
Causality Behind Experimental Choices: The choice of base is important to neutralize the hydrogen halide formed during the reaction and to prevent the formation of the azetidinium salt, which would be unreactive. A non-nucleophilic base is preferred to avoid competing reactions with the alkyl halide.
Detailed Protocol: N-Alkylation of 3-Methoxyazetidine
Materials:
3-Methoxyazetidine
Alkyl halide (e.g., bromide or iodide)
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), triethylamine (Et₃N))
Solvent (e.g., acetonitrile, DMF)
Procedure:
To a solution of 3-methoxyazetidine (1.0 eq.) in the chosen solvent, add the base (1.5 eq.).
Add the alkyl halide (1.1 eq.) and stir the reaction at room temperature or with gentle heating.
Monitor the reaction until completion.
Perform an aqueous workup and extract the product with an organic solvent.
Purify by column chromatography.
B. Reductive Amination
Reductive amination is a mild and highly efficient method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[10][11]
Workflow for Reductive Amination:
Figure 2: General workflow for reductive amination.
Detailed Protocol: Reductive Amination with an Aldehyde
III. N-Acylation: Installation of Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, a common feature in many pharmaceuticals.[12]
Detailed Protocol: N-Acylation with an Acyl Chloride
Materials:
3-Methoxyazetidine
Acyl chloride
Tertiary amine base (e.g., triethylamine, DIPEA)
Aprotic solvent (e.g., DCM, THF)
Procedure:
Dissolve 3-methoxyazetidine (1.0 eq.) and the base (1.2 eq.) in the solvent and cool to 0 °C.
Slowly add the acyl chloride (1.1 eq.) dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Wash the reaction mixture with water and brine.
Dry the organic layer, concentrate, and purify the resulting N-acyl-3-methoxyazetidine by chromatography.[13]
IV. Conclusion
The N-functionalization of 3-methoxyazetidine derivatives provides a powerful platform for the synthesis of novel and diverse molecular entities for drug discovery. The choice of methodology—be it palladium- or copper-catalyzed N-arylation, direct N-alkylation, reductive amination, or N-acylation—will depend on the specific synthetic target, available starting materials, and desired functional group tolerance. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively explore the rich chemical space accessible from this versatile scaffold.
El Badaoui, H., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 634-640. [Link]
American Chemical Society. (2026). N alkylation at sp 3 Carbon Reagent Guide. [Link]
Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1046. [Link]
National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
Isfort, M., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
Quinodoz, P., et al. (2016). N-Arylazetidines: Preparation through Anionic Ring Closure. Organic Chemistry Portal. [Link]
The Strategic Deployment of 3-Methoxyazetidine-1-carbonitrile in the Synthesis of Novel Central Nervous System Agents
Introduction: The Azetidine Scaffold in Modern CNS Drug Discovery The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold in Modern CNS Drug Discovery
The azetidine motif has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).[1] Its inherent three-dimensionality, conferred by its strained four-membered ring, provides a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[2] This structural feature, coupled with a lower lipophilicity compared to more traditional carbocyclic and heterocyclic rings, often leads to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][3] The strategic functionalization of the azetidine ring allows for the precise orientation of substituents to probe the chemical space of receptor binding pockets, making it an attractive component for novel therapeutic agents.[4][5]
This application note details the synthetic utility of a specialized building block, 3-methoxyazetidine-1-carbonitrile , in the generation of diverse molecular architectures for CNS drug discovery. We will explore the rationale behind its design, protocols for its synthesis and subsequent transformations, and its potential applications in constructing compounds with desirable CNS-active pharmacophores. The methoxy group at the 3-position can modulate the electronic properties and lipophilicity of the molecule, while the 1-carbonitrile serves as a versatile synthetic handle for a variety of chemical transformations.[6][7]
Core Synthesis Strategy: Accessing the 3-Methoxyazetidine Precursor
A key precursor to 3-methoxyazetidine-1-carbonitrile is 3-methoxyazetidine. A robust method for the synthesis of 3-methoxyazetidines involves a remarkable rearrangement of an aziridine intermediate.[6] This approach provides a reliable pathway to the core azetidine scaffold, which can then be functionalized.
Protocol 1: Synthesis of N-Benzyl-3-methoxyazetidine via Aziridine Rearrangement
This protocol is adapted from a known procedure for the synthesis of 3-methoxyazetidines.[6] The reaction proceeds through the formation of an N-alkylidene-(2,3-dibromo-2-methylpropyl)amine, which upon treatment with sodium borohydride in methanol, undergoes a ring expansion from an aziridine intermediate to the desired 3-methoxyazetidine.
Experimental Workflow:
Figure 1: Workflow for the synthesis of N-Benzyl-3-methoxyazetidine.
Step-by-Step Methodology:
Imine Formation: To a solution of 2,3-dibromo-2-methylpropan-1-amine (1.0 eq) in toluene, add benzaldehyde (1.0 eq). Stir the mixture at room temperature until the formation of the corresponding imine, N-benzylidene-2,3-dibromo-2-methylpropan-1-amine, is complete (monitor by TLC or LC-MS).
Reductive Cyclization and Rearrangement: To the crude imine solution, add methanol as a solvent. Cool the mixture in an ice bath and add sodium borohydride (NaBH4) (2.0-3.0 eq) portion-wise. After the addition is complete, heat the reaction mixture to reflux. The reaction proceeds via an in-situ reduction of the imine followed by a 3-exo-tet cyclization to form a transient 2-(bromomethyl)-2-methylaziridine, which then undergoes a solvent-assisted ring expansion to the 3-methoxyazetidine.[6]
Work-up and Purification: After completion of the reaction (monitor by TLC or LC-MS), cool the mixture to room temperature and quench excess NaBH4 by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-benzyl-3-methoxyazetidine.
Functionalization of the Azetidine Nitrogen: Introduction of the Carbonitrile
With the 3-methoxyazetidine core in hand, the next critical step is the introduction of the carbonitrile group at the nitrogen atom. This is typically achieved through N-cyanation of the secondary amine obtained after debenzylation of the N-benzyl-3-methoxyazetidine.
Protocol 2: Synthesis of 3-Methoxyazetidine-1-carbonitrile
This protocol involves a two-step sequence: debenzylation of the N-benzyl protected azetidine followed by N-cyanation.
Synthetic Pathway:
Figure 2: Synthetic route to 3-methoxyazetidine-1-carbonitrile.
Step-by-Step Methodology:
Debenzylation: Dissolve N-benzyl-3-methoxyazetidine (1.0 eq) in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until complete debenzylation is observed (monitor by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 3-methoxyazetidine.
N-Cyanation: Dissolve the crude 3-methoxyazetidine (1.0 eq) in dichloromethane. Add an excess of a mild base such as potassium carbonate (K2CO3) (2.0-3.0 eq). Cool the mixture in an ice bath and add a solution of cyanogen bromide (BrCN) (1.1 eq) in dichloromethane dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[8]
Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-methoxyazetidine-1-carbonitrile.
Synthetic Applications of 3-Methoxyazetidine-1-carbonitrile in CNS Agent Synthesis
The 1-carbonitrile group of 3-methoxyazetidine-1-carbonitrile is a versatile functional group that can be transformed into several key pharmacophores found in CNS-active molecules.[7][9]
Application 1: Synthesis of 1-(1H-Tetrazol-5-yl)-3-methoxyazetidine
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used to improve the metabolic stability and pharmacokinetic properties of drug candidates.[10] The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry.
Reaction Scheme:
Figure 3: Synthesis of a tetrazolyl-azetidine derivative.
Protocol 3: [2+3] Cycloaddition with Azide
To a solution of 3-methoxyazetidine-1-carbonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN3) (1.5 eq) and ammonium chloride (NH4Cl) (1.5 eq).
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
Acidify the aqueous solution with dilute HCl to precipitate the product.
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 1-(1H-tetrazol-5-yl)-3-methoxyazetidine.
Application 2: Synthesis of 3-Methoxyazetidine-1-carboximidamide
The amidine functionality is a common feature in various biologically active compounds and can act as a key interaction point with biological targets.[11][12]
Reaction Scheme:
Figure 4: Synthesis of an azetidinyl-amidine.
Protocol 4: Pinner Reaction and Ammonolysis
Pinner Reaction: Bubble dry hydrogen chloride gas through a solution of 3-methoxyazetidine-1-carbonitrile (1.0 eq) in anhydrous ethanol at 0 °C until saturation. Stir the mixture at room temperature until the formation of the corresponding imidate hydrochloride is complete (monitor by the disappearance of the starting material).
Ammonolysis: To the crude imidate solution, add a solution of ammonia in ethanol. Stir the mixture at room temperature until the conversion to the amidine is complete.[13]
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude amidine hydrochloride can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
The following table provides a hypothetical summary of expected yields for the key transformations described in this application note, based on literature precedents for similar reactions.
Conclusion: A Versatile Building Block for CNS Drug Discovery
3-Methoxyazetidine-1-carbonitrile represents a highly valuable and versatile building block for the synthesis of novel CNS agents. The strategic combination of the conformationally constrained azetidine ring, the modulating 3-methoxy group, and the synthetically tractable 1-carbonitrile handle provides medicinal chemists with a powerful tool to explore new chemical space. The protocols outlined in this application note provide a clear and actionable guide for the synthesis and elaboration of this key intermediate, paving the way for the discovery of next-generation therapeutics for a range of neurological disorders.
Application Note: 3-Methoxyazetidine Scaffolds in Small Molecule Drug Discovery
Introduction: The Strategic Shift Toward Strained Heterocycles In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The industry-wide push to increase the fract...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Shift Toward Strained Heterocycles
In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. The industry-wide push to increase the fraction of sp³-hybridized carbons (
Fsp3
) and reduce molecular weight has led to the widespread adoption of strained four-membered rings. Among these, 3-methoxyazetidine (CAS: 110925-17-2) has emerged as a highly versatile structural motif and SAR (Structure-Activity Relationship) probe [1].
By replacing traditional piperidine or pyrrolidine rings with a 3-methoxyazetidine scaffold, drug discovery teams can systematically lower lipophilicity (LogD), modulate amine basicity (pKa), and introduce a rigid, directional hydrogen-bond acceptor (HBA). This application note details the mechanistic rationale, field-proven synthetic protocols, and recent case studies surrounding the integration of 3-methoxyazetidine into clinical candidates.
Physicochemical Rationale and Causality
The incorporation of 3-methoxyazetidine is rarely accidental; it is a calculated maneuver in "scaffold hopping." The causality behind its selection rests on three pillars:
Entropic Optimization : The rigid four-membered ring restricts the conformational flexibility of the methoxy group, reducing the entropic penalty upon binding to a target protein's active site.
Metabolic Stability : Unlike larger, flexible rings that present multiple C-H bonds susceptible to Cytochrome P450-mediated oxidation, the strained azetidine core is sterically compact. The electron-withdrawing nature of the methoxy group further deactivates adjacent C-H bonds against oxidative metabolism.
Ligand Efficiency (LE) : By reducing the heavy atom count while maintaining or enhancing binding interactions, 3-methoxyazetidine reliably improves LE scores.
Quantitative Impact on Physicochemical Properties
The following table summarizes the typical shifts in physicochemical properties when transitioning from traditional aliphatic rings to a 3-methoxyazetidine scaffold during lead optimization.
Scaffold Motif
Relative Lipophilicity (LogD)
Amine pKa (Typical)
H-Bond Acceptors
Metabolic Clearance Risk
Piperidine
High
~9.5 - 10.5
0
High (Multiple oxidation sites)
Pyrrolidine
Moderate
~9.0 - 10.0
0
Moderate
Azetidine
Low
~8.0 - 9.0
0
Low
3-Methoxyazetidine
Very Low
~7.5 - 8.5
2 (N, O)
Low (Electronically deactivated)
Case Studies in Scaffold Hopping
Optimization of RIP1 Kinase Inhibitors (Genentech)
In the development of clinical candidate GDC-8264, a potent Receptor-Interacting Protein 1 (RIP1) kinase inhibitor for inflammatory diseases, researchers utilized azetidine derivatives to escape the poor metabolic stability of larger amide replacements [2].
During the SAR campaign, ring expansion to a pyrrolidine diminished activity (
Ki(app)
= 5.4 μM). To probe the steric constraints of the binding pocket, the team synthesized small 3-substitutions on the azetidine core. The 3-methoxyazetidine analog was synthesized as a critical SAR probe. While it exhibited a
Ki(app)
of 1.4 μM, the data derived from its binding profile directly informed the spatial limitations of the pocket, leading the team to explore 3,3-difluoroazetidines and ultimately discover the submicromolar, highly soluble clinical candidate GDC-8264 [2].
Anti-Tubercular Pks13 Thioesterase Inhibitors
In the pursuit of novel treatments for Mycobacterium tuberculosis, researchers optimized inhibitors targeting the Polyketide Synthase 13 (Pks13) thioesterase domain [3]. The introduction of a 3-methoxyazetidine amide yielded compounds with excellent Minimum Inhibitory Concentration (MIC) activity and robust microsomal stability. Although hepatocyte stability required further tuning in this specific series, the 3-methoxyazetidine scaffold proved essential for achieving cell permeability and target engagement without inflating molecular weight [3].
Scaffold Hopping Workflow
The following diagram illustrates the logical progression of utilizing 3-methoxyazetidine in a hit-to-lead optimization campaign.
Workflow of scaffold hopping utilizing 3-methoxyazetidine for PK/PD optimization.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the synthesis and functionalization of 3-methoxyazetidine scaffolds.
Protocol A: Synthesis of 3-Methoxyazetidine via Aza-Darzens Ring Expansion
Traditional syntheses of azetidines often suffer from poor yields due to ring-opening side reactions. A highly efficient, modern approach utilizes an aza-Darzens-type reaction of azirines to form 1-azabicyclo[1.1.0]butanes (ABBs), which are subsequently opened with methanol to yield highly substituted 3-methoxyazetidines [4].
Causality & Mechanistic Insight : The intermediate 1-azabicyclo[1.1.0]butane is exceptionally strained. The activation of the N–C(3) bond allows for a highly regioselective electrophilic addition. Using methanol as both solvent and nucleophile drives the ring expansion exclusively to the anti-3-methoxyazetidine thermodynamic product, preventing the formation of undesired aziridine isomers.
Materials :
Substituted azirine precursor (0.2 mmol)
Ethyl bromoacetate (1.2 equiv)
Methanol (Anhydrous, 2.0 mL)
Base (e.g.,
Cs2CO3
)
Step-by-Step Methodology :
ABB Formation : In a flame-dried Schlenk flask under argon, dissolve the azirine precursor (0.2 mmol) in anhydrous THF (0.2 M). Add ethyl bromoacetate and the appropriate base to induce the aza-Darzens reaction. Stir at room temperature until complete consumption of the starting material (monitored via TLC).
Solvent Exchange : Concentrate the reaction mixture under reduced pressure to isolate the crude 1-azabicyclo[1.1.0]butane intermediate. Caution: ABBs are highly reactive; proceed immediately to the next step.
Ring Expansion : Dissolve the crude ABB in anhydrous methanol (2.0 mL).
Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. The inherent ring strain drives the nucleophilic attack of methanol across the N-C(3) bond.
Workup : Quench the reaction with saturated aqueous
NaHCO3
and extract with dichloromethane (
3×10
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate.
Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-methoxyazetidine derivative.
Protocol B: α-Lithiation and Electrophilic Trapping of N-Boc-3-methoxyazetidine
Direct C-H functionalization of azetidines is notoriously difficult due to the propensity for ring-opening via β-elimination. However, utilizing a Boc-protecting group enables directed metalation[5].
Causality & Mechanistic Insight : The N-Boc group acts as a Directed Metalation Group (DMG), coordinating the lithium ion and directing deprotonation to the α-carbon. Strict temperature control (-78 °C) and the use of TMEDA (Tetramethylethylenediamine) are mandatory. TMEDA breaks down the aggregation state of sec-BuLi, increasing its kinetic basicity while preventing the thermal decomposition (ring-opening) of the highly strained N-Boc-2-lithio-2-azetine intermediate.
Materials :
N-Boc-3-methoxyazetidine (1.0 equiv, 0.3 mmol)
sec-Butyllithium (1.4 M in cyclohexane, 2.2 equiv)
TMEDA (2.2 equiv)
Anhydrous THF (2.0 mL)
Electrophile (e.g., alkyl halide or aldehyde, 1.5 equiv)
Step-by-Step Methodology :
Preparation : In an oven-dried flask purged with Argon, dissolve N-Boc-3-methoxyazetidine (56 mg, 0.3 mmol) in anhydrous THF (2.0 mL).
Additive Introduction : Add TMEDA (99 μL, 0.66 mmol) to the solution.
Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.
Lithiation : Add sec-BuLi (0.47 mL of a 1.4 M solution, 0.66 mmol) dropwise via a syringe pump over 4 minutes (rate: ~0.12 mL/min). The solution will turn pale-red, indicating the formation of the α-lithio species.
Maturation : Stir the mixture at -78 °C for exactly 1 hour. Do not allow the temperature to rise, as this will trigger β-elimination and ring destruction.
Electrophilic Trapping : Add the chosen electrophile (0.45 mmol) dropwise. Maintain the reaction at -78 °C for an additional 2 hours.
Quenching : Quench the reaction at -78 °C by adding 1 mL of saturated aqueous
NH4Cl
. Remove the cooling bath and allow the mixture to warm to room temperature.
Extraction : Extract the aqueous layer with Ethyl Acetate (
3×5
mL). Wash the combined organics with brine, dry over
MgSO4
, and concentrate in vacuo prior to chromatographic purification.
Journal of Medicinal Chemistry (ACS Publications) - Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases.
PMC (National Institutes of Health) - Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity.
The Journal of Organic Chemistry (ACS Publications) - Aza-Darzens Type Reaction of Azirines: Access to Highly Substituted 1-Azabicyclo[1.1.0]butanes and Azetidines.
ResearchGate - Recent advances in the Chemistry of Metallated Azetidines.
Application
Protocol for palladium-catalyzed cross-coupling with azetidines
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Azetidines Executive Summary Azetidines are highly valued in modern drug discovery as conformationally restricted, metabolically stable alternatives to acy...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Azetidines
Executive Summary
Azetidines are highly valued in modern drug discovery as conformationally restricted, metabolically stable alternatives to acyclic amines and piperidines. However, functionalizing the azetidine ring via transition-metal catalysis presents a significant challenge: the inherent ring strain (~26 kcal/mol) makes reaction intermediates highly susceptible to β-hydride elimination and subsequent ring-opening. This application note details robust, self-validating protocols for the palladium-catalyzed cross-coupling of azetidines—specifically Suzuki-Miyaura C-arylation and Buchwald-Hartwig N-arylation—emphasizing the mechanistic causality behind ligand selection and reaction conditions.
Mechanistic Principles & Ligand Causality
In palladium-catalyzed cross-coupling involving azetidines, the catalytic cycle proceeds through oxidative addition, transmetalation (or amine binding), and reductive elimination. The critical vulnerability lies in the transmetalation intermediate (e.g., the 3-azetidinylpalladium(II) or Pd-amido complex). If reductive elimination is slow, the complex undergoes β-hydride elimination, leading to ring-opened allylamine derivatives or isomerized products[1].
To prevent this, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, DavePhos, or BrettPhos) are strictly required[2][3].
Electronic Effect: The electron-rich phosphine increases the electron density on the palladium center, accelerating the oxidative addition of the aryl halide.
Steric Effect (Causality): The extreme steric bulk of the biaryl ligand forces the aryl and azetidinyl groups on the palladium center into close proximity, drastically lowering the activation energy for reductive elimination. By making reductive elimination faster than β-hydride elimination, the integrity of the four-membered ring is preserved.
Figure 1: Catalytic cycle of Pd-catalyzed azetidine coupling highlighting the competing pathways.
Quantitative Data: Ligand & Base Optimization Matrix
The following table synthesizes optimal parameters for various azetidine functionalizations based on empirical data[1][2][3].
Reaction Type
Substrates
Precatalyst
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Suzuki-Miyaura (C3-Arylation)
N-Boc-3-iodoazetidine + Arylboronic acid
Pd(OAc)₂ (2 mol%)
DavePhos (4 mol%)
K₂CO₃ (aq)
Toluene
80–100
75–92
Migration/Coupling (C2-Arylation)
3-Iodoazetidine + Arylboronic acid
Pd(acac)₂ (2.5 mol%)
[1,1′-biphenyl]-2-yldicyclohexylphosphane
Cs₂CO₃
Toluene/H₂O
100
80–95
Buchwald-Hartwig (N-Arylation)
Azetidine + Aryl Bromide
Pd₂(dba)₃ (1 mol%)
XPhos (2 mol%)
NaOtBu
Dioxane
80–110
69–88
Protocol A: Suzuki-Miyaura C3-Arylation of 3-Iodoazetidines
This protocol facilitates the formation of C-C bonds at the 3-position of the azetidine ring[2].
Causality of Reagents: We utilize a biphasic Toluene/H₂O solvent system with K₂CO₃. The water dissolves the inorganic base and facilitates the formation of the reactive boronate complex, which is essential for the transmetalation step. DavePhos is selected because its specific bite angle and steric profile effectively suppress the isomerization of the 3-azetidinylpalladium intermediate.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with N-Boc-3-iodoazetidine (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and DavePhos (0.04 equiv.)[2].
Solvent Addition: Add anhydrous, degassed toluene to the mixture.
Base Addition: In a separate flask, prepare a 2.0 M aqueous solution of K₂CO₃. Thoroughly degas this solution by sparging with argon for 30 minutes (Oxygen causes phosphine oxidation and boronic acid homocoupling). Add the K₂CO₃ solution (2.0 equiv.) to the Schlenk tube[2].
Thermal Activation: Seal the tube, remove it from the glovebox, and heat the biphasic mixture at 80–100 °C with vigorous stirring (1000 rpm) for 12–18 hours.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].
Purification: Purify the crude residue via silica gel column chromatography to afford the N-Boc-3-arylazetidine.
Figure 2: Standard experimental workflow for Pd-catalyzed azetidine cross-coupling.
Protocol B: Buchwald-Hartwig N-Arylation of Azetidines
This protocol is designed for the N-arylation of unprotected azetidines with aryl halides[3][4].
Causality of Reagents: Unlike the Suzuki coupling, this reaction requires a strong base (NaOtBu) to deprotonate the weakly acidic azetidine N-H (pKa ~ 11-12) and form the Pd-amido complex. Pd₂(dba)₃ is paired with XPhos or BrettPhos; these highly bulky ligands prevent the resting state of the catalyst from forming inactive bis-amine complexes and drive the rapid reductive elimination of the strained C-N bond[3].
Step-by-Step Methodology:
Preparation: In a flame-dried pressure tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) inside a glovebox. Alternatively, an XPhos Pd G3 precatalyst (1-5 mol%) can be used for more consistent activation[3].
Reagent Addition: Add the aryl halide (1.0 equiv.), the 3-substituted azetidine (1.4 equiv.), and NaOtBu (1.4 equiv.)[2][3].
Solvent: Suspend the mixture in anhydrous, degassed toluene or dioxane (2 mL per 0.2 mmol scale)[3].
Reaction: Seal the tube, remove it from the glovebox, and heat at 80–110 °C for 16 hours.
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the strong base and prevent side reactions during workup. Extract the aqueous layer three times with EtOAc[3].
Purification: Dry the combined organic phases over MgSO₄, concentrate in vacuo, and purify via flash column chromatography over silica gel[3].
Self-Validation & Troubleshooting
A robust protocol must function as a self-validating system. To ensure the integrity of your cross-coupling:
Mass Balance Check: Monitor the reaction via GC-MS or LC-MS[2]. If the aryl halide is completely consumed but the yield of the coupled azetidine is low, analyze the crude mixture for allylamine derivatives. The presence of allylamines definitively indicates that β-hydride elimination is outcompeting reductive elimination.
Corrective Action: If ring-opening is observed, increase the steric bulk of the ligand (e.g., switch from DavePhos to tBuBrettPhos) or increase the reaction concentration to favor bimolecular pathways over unimolecular decomposition.
Catalyst Poisoning: If the reaction stalls at 20-30% conversion, suspect oxygen contamination. Electron-rich phosphine ligands are rapidly oxidized to phosphine oxides in the presence of trace O₂ at 100 °C. Validate your solvent degassing protocol (freeze-pump-thaw is preferred over simple sparging for rigorous applications).
References
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids, Organic Letters - ACS Publications,[Link]
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine, ResearchGate,[Link]
Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information, Royal Society of Chemistry,[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Horner-Wadsworth-Emmons (HWE) Reaction for Advanced Azetidine Functionalization
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction & Strategic Rationale
Azetidines—highly strained, four-membered nitrogen heterocycles—have emerged as privileged bioisosteres for morpholines, pyrrolidines, and piperidines in modern drug discovery. They offer improved metabolic stability, enhanced brain penetrance, and unique spatial vector geometries. However, functionalizing the 3-position of the azetidine ring without triggering ring-opening or degradation requires highly controlled reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction provides a robust and reliable methodology to convert commercially available N-Boc-azetidin-3-one into 3-ylidene derivatives (exocyclic alkenes)[1]. These electron-deficient alkenes serve as versatile linchpins for downstream diversification, enabling the rapid synthesis of complex heterocyclic amino acids and neuroprotective agents[2].
Mechanistic Causality & Reaction Design
Why HWE over the standard Wittig olefination?
The standard Wittig reaction utilizes phosphonium ylides, which generate stoichiometric triphenylphosphine oxide (
Ph3P=O
) as a byproduct. In pharmaceutical development,
Ph3P=O
is notoriously difficult to separate from polar heterocyclic products. The HWE reaction, conversely, employs phosphonate-stabilized carbanions. The resulting byproduct is a water-soluble dialkyl phosphate, which is effortlessly removed during standard aqueous workup, ensuring high-purity intermediates[3].
Base Selection and Ring Stability:
The azetidine ring is sensitive to harsh nucleophilic bases. While Sodium Hydride (NaH) is a traditional choice for deprotonating phosphonates, it can lead to localized exotherms and minor Boc-deprotection or ring-opening side reactions if trace moisture is present[1]. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a milder, homogeneous alternative. DBU effectively deprotonates methyl 2-(dimethoxyphosphoryl)acetate, driving the rate-limiting nucleophilic addition of the carbanion to the azetidin-3-one carbonyl. This forms an oxaphosphetane intermediate, which rapidly undergoes elimination to yield the exocyclic alkene without degrading the strained heterocycle[3][4].
Reaction Pathway Visualization
Reaction workflow: Horner-Wadsworth-Emmons olefination of azetidin-3-one and downstream pathways.
Experimental Protocol: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate
Self-Validating System: This protocol includes integrated Quality Control (QC) checkpoints to ensure reaction fidelity before proceeding to subsequent steps.
Materials:
N-Boc-azetidin-3-one (1.0 equiv)
Methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv)
DBU (1.2 equiv)
Anhydrous Acetonitrile (MeCN)
Step-by-Step Procedure:
Carbanion Generation: In an oven-dried, argon-purged round-bottom flask, dissolve methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv) in anhydrous MeCN (0.2 M). Cool the solution to 0 °C using an ice bath.
Base Addition: Add DBU (1.2 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.
QC Checkpoint 1: The solution should turn slightly yellow, validating the successful formation of the active phosphonate carbanion.
Ketone Addition: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in a minimal volume of anhydrous MeCN and add it dropwise to the enolate solution at 0 °C. Causality: Dropwise addition at 0 °C prevents thermal degradation of the strained azetidine ring.
Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 to 12 hours.
QC Checkpoint 2 (TLC/LC-MS): Monitor via TLC (Hexanes:EtOAc 7:3, visualized with
KMnO4
). The starting ketone (
Rf≈0.3
) must disappear, replaced by a new UV-active spot (
Rf≈0.5
). LC-MS must confirm the product mass (
[M+H]+=228.1
).
Quench and Extraction: Quench the reaction with saturated aqueous
NH4Cl
(equal volume to MeCN). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Causality: The water-soluble dialkyl phosphate byproduct partitions entirely into the aqueous phase, self-purifying the organic extract[3].
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure exocyclic alkene.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between base selection, solvent, and reaction outcomes for the HWE olefination of N-Boc-azetidin-3-one based on established literature parameters.
Base
Solvent
Temp (°C)
Reaction Time
Yield (%)
Byproduct Profile / Notes
DBU
MeCN
0 to 25
4 - 6 h
85 - 92%
Clean profile; ideal for base-sensitive Boc-substrates.
Once the methyl (N-Boc-azetidin-3-ylidene)acetate is isolated, the electron-deficient exocyclic double bond acts as a highly reactive Michael acceptor, unlocking multiple synthetic trajectories:
Aza-Michael Additions: Reacting the alkene with NH-heterocycles (e.g., imidazoles, pyrazoles, indoles) in the presence of DBU at 65 °C yields 3-substituted 3-(acetoxymethyl)azetidines. This generates novel heterocyclic amino acid derivatives with high therapeutic potential[4][5].
Rhodium-Catalyzed Conjugate Additions: The alkene can undergo Rh(I)-catalyzed conjugate addition with arylboronic acids to yield 3-aryl-3-azetidinyl acetic acid derivatives. These specific functionalizations have demonstrated potent neuroprotective and acetylcholinesterase (AChE) inhibitory activities in Alzheimer's and Parkinson's disease models[2].
References
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at:[Link]
Krikštolaitytė, S., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(12), e2300378. Available at:[Link]
Wikipedia Contributors. (2024). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]
Application Note: Ring-Opening Reactions of 3-Methoxyazetidine Derivatives
Executive Summary Azetidines, particularly 3-methoxyazetidine derivatives, have emerged as highly valuable, conformationally constrained building blocks in modern drug discovery and medicinal chemistry. While the intact...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidines, particularly 3-methoxyazetidine derivatives, have emerged as highly valuable, conformationally constrained building blocks in modern drug discovery and medicinal chemistry. While the intact four-membered ring is frequently incorporated into pharmacophores to modulate physicochemical properties, the controlled, strain-release ring-opening of these heterocycles provides a powerful synthetic vector. This application note details the mechanistic principles, regiochemical control, and validated experimental protocols for the nucleophilic ring-opening of 3-methoxyazetidines to synthesize highly functionalized
γ
-amino ethers, linear amines, and complex acyclic scaffolds.
Mechanistic Principles & Causality
The Necessity of Activation
Unlike three-membered aziridines, which readily undergo ring-opening due to extreme angular strain, azetidines possess a slightly lower ring strain (~26 kcal/mol) and are kinetically more stable[1]. Consequently, direct nucleophilic attack on an unactivated 3-methoxyazetidine is generally unfavorable. To facilitate carbon-nitrogen bond cleavage, the LUMO (Lowest Unoccupied Molecular Orbital) of the azetidine must be lowered. This is achieved through two primary pathways:
Quaternization (Azetidinium Formation): Alkylation (e.g., using methyl trifluoromethanesulfonate) or protonation of the basic nitrogen generates a highly electrophilic azetidinium ion[2].
Lewis Acid Catalysis: Coordination of the nitrogen lone pair to a Lewis acid (e.g.,
BF3⋅OEt2
or Lanthanide triflates) activates the ring toward nucleophilic attack without full quaternization[1].
Regioselectivity and the Role of the 3-Methoxy Group
The ring-opening of azetidinium ions proceeds via a classic
SN2
mechanism, resulting in a complete inversion of stereochemistry at the site of nucleophilic attack[3]. The regioselectivity (C2 vs. C4 attack) is governed by a delicate balance of steric and electronic factors:
Steric Control: As demonstrated by Couty et al., nucleophiles will preferentially attack the least sterically hindered carbon. If the azetidine lacks substituents at C4, attack occurs regioselectively at C4. If bulky groups are present at C4, the attack shifts exclusively to C2[2].
Electronic Influence of the 3-Methoxy Group: The highly electronegative oxygen atom of the 3-methoxy group exerts a strong inductive electron-withdrawing effect (-I effect). This further sensitizes the adjacent C2 and C4 carbons to nucleophilic attack by increasing their partial positive charge (
δ+
). However, because the methoxy group is symmetrical relative to C2 and C4, baseline 3-methoxyazetidinium ions without additional C2/C4 substituents will yield statistical mixtures unless directed by chiral phase-transfer catalysts or specific protecting groups[3].
Figure 1: Mechanistic workflow for activation and nucleophilic ring-opening of 3-methoxyazetidines.
Figure 2: Regioselectivity pathways in the nucleophilic ring-opening of substituted azetidiniums.
Quantitative Data Summary
The following table synthesizes typical reaction parameters and expected outcomes for the ring-opening of 3-methoxyazetidine derivatives based on established literature precedents[1][2][3].
Nucleophile Type
Specific Reagent
Activation Strategy
Solvent / Temp
Expected Yield
Regioselectivity Notes
Nitrogen (Anionic)
Sodium Azide (
NaN3
)
Methyl Triflate (MeOTf)
DMF / 80 °C
85 - 95%
Highly sensitive to sterics; attacks less hindered carbon.
Nitrogen (Neutral)
Benzylamine
Methyl Triflate (MeOTf)
CH3CN
/ Reflux
70 - 85%
Good yields; requires excess amine to prevent over-alkylation.
Oxygen (Anionic)
Sodium Acetate
Methyl Triflate (MeOTf)
DMSO / 100 °C
65 - 80%
Moderate yields; potential for competing elimination pathways.
Oxygen (Neutral)
Alcohols (ROH)
Lewis Acid (
BF3⋅OEt2
)
Neat ROH / 0 °C to RT
60 - 80%
Requires N-tosyl or N-Boc protection prior to Lewis acid addition.
Experimental Protocols
The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate formation before proceeding to the next chemical event, thereby preventing downstream failures.
Protocol A: Synthesis of N-Methyl-3-methoxyazetidinium Triflate (Activation)
Rationale: Quaternization of the azetidine nitrogen creates a stable, isolable salt that is highly primed for
SN2
ring-opening.
Preparation: Dissolve 1-benzyl-3-methoxyazetidine (10 mmol) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent uncontrolled exothermic degradation and suppress unwanted ring-opening by trace moisture.
Addition: Add MeOTf (11 mmol) dropwise via syringe over 10 minutes.
Maturation: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.
Validation Checkpoint (TLC/NMR): Monitor the disappearance of the starting material by TLC (Hexanes/EtOAc). The formation of the azetidinium salt is usually indicated by the precipitation of a white solid or a distinct baseline spot on TLC. For absolute confirmation, take a small aliquot, dry it, and run a
1H
NMR; look for the diagnostic downfield shift of the azetidine ring protons (typically shifting from ~3.5 ppm to >4.5 ppm).
Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with anhydrous diethyl ether to precipitate the pure N-methyl-3-methoxyazetidinium triflate. Filter and dry under high vacuum.
Protocol B: Regioselective Ring-Opening with Azide Nucleophile
Rationale: Azide is a powerful, linear nucleophile that efficiently opens azetidinium ions via
SN2
attack, yielding
γ
-azido amines which can be easily reduced to diamines.
Reagents & Equipment:
N-Methyl-3-methoxyazetidinium triflate (from Protocol A) (1.0 equiv)
Sodium Azide (
NaN3
) (3.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Heating block.
Step-by-Step Procedure:
Preparation: Suspend the azetidinium salt (5 mmol) in 15 mL of anhydrous DMF.
Nucleophile Addition: Add
NaN3
(15 mmol) in one portion. Causality: An excess of azide is used to ensure pseudo-first-order kinetics and drive the reaction to completion against any competing hydrolysis from trace moisture.
Heating: Heat the reaction mixture to 80 °C for 12–16 hours.
Validation Checkpoint (IR Spectroscopy): To confirm successful ring-opening before workup, take a 0.1 mL aliquot, dilute with water, extract with ethyl acetate, and evaporate the organic layer. Run an FT-IR spectrum on the residue. The appearance of a strong, sharp absorption band at ~2100 cm⁻¹ confirms the incorporation of the azide group.
Workup: Cool the reaction to room temperature. Quench by adding 30 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the resulting acyclic
γ
-azido amine via flash column chromatography (DCM/MeOH gradient).
References
Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity.
Source: European Journal of Organic Chemistry (via organic-chemistry.org)
URL:[2]
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
Source: Chirality (via PubMed/NIH)
URL:[3]
Technical Support Center: Azetidine Ring-Opening Reactions.
Source: Benchchem
URL:[1]
Application Note: 3-Methoxyazetidine-1-Carbonitrile in High-Throughput Library Synthesis and Reversible Covalent Drug Discovery
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The transition from flat, sp2-hyb...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals
Content Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
The transition from flat, sp2-hybridized aromatic systems to sp3-enriched scaffolds is a cornerstone of modern drug discovery, driven by the need for improved aqueous solubility, reduced promiscuity, and better pharmacokinetic profiles. 3-Methoxyazetidine-1-carbonitrile (C5H8N2O) serves as a highly versatile, dual-purpose building block that perfectly aligns with this paradigm.
As a Covalent Warhead: The cyanamide moiety acts as a "Goldilocks" electrophile. Unlike hyper-reactive acrylamides, cyanamides undergo proximity-driven, reversible nucleophilic addition with catalytic cysteines, mitigating off-target haptenization .
As a Synthetic Hub: The 1-carbonitrile group is an excellent precursor for generating diverse heterocyclic libraries, including tetrazoles (carboxylic acid bioisosteres) and amidines.
The 3-methoxyazetidine core provides a compact, polar, and conformationally restricted sp3 framework that enhances metabolic stability while the methoxy oxygen acts as a precise hydrogen-bond acceptor for kinase and protease sub-pockets .
Reversible Covalent Engagement: The Cyanamide Advantage
In targeted covalent inhibitor (TCI) design, the goal is to achieve high target occupancy without indiscriminately alkylating off-target proteins. Cyanamides achieve this through the formation of an isothiourea adduct .
When 3-methoxyazetidine-1-carbonitrile is positioned within an enzyme's active site (e.g., JAK3 Cys909 or BTK Cys481), the localized microenvironment lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate. This thiolate attacks the electrophilic nitrile carbon. Because this reaction is thermodynamically reversible, any off-target binding to serum albumin or free glutathione (GSH) rapidly dissociates, ensuring a pristine safety profile .
Caption: Mechanism of reversible covalent engagement between a cyanamide warhead and a target cysteine.
Quantitative Profiling of Warhead Reactivity
To rationally select electrophiles for library synthesis, one must quantify their intrinsic reactivity. The table below summarizes why cyanamides are increasingly preferred over traditional Michael acceptors in modern library design.
Warhead Motif
Electrophilic Target
Binding Mode
Intrinsic Reactivity (GSH t1/2)
Off-Target Toxicity Risk
Chloroacetamide
Cys, Lys
Irreversible
< 1 hour
High
Acrylamide
Cys
Irreversible
1 - 4 hours
Moderate to High
Vinyl Sulfone
Cys, His
Irreversible
2 - 6 hours
Moderate
Cyanamide
Cys
Reversible (Isothiourea)
> 24 hours
Low
Library Diversification Workflows
Beyond direct use as a warhead, 3-methoxyazetidine-1-carbonitrile is a premier central hub for parallel array synthesis. The electron-withdrawing nature of the nitrile allows for rapid, high-yielding transformations into various pharmacophores.
Caption: Divergent parallel synthesis pathways utilizing 3-methoxyazetidine-1-carbonitrile as a central hub.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and self-validation checkpoints to ensure high-fidelity library generation and screening.
Protocol A: Microwave-Assisted Synthesis of 5-(3-Methoxyazetidin-1-yl)-1H-tetrazole
This protocol converts the cyanamide into a tetrazole, creating a highly stable, lipophilic bioisostere of a carboxylic acid for fragment-based drug discovery (FBDD).
Step-by-Step Methodology:
Reaction Assembly: In a 10 mL microwave vial, combine 3-methoxyazetidine-1-carbonitrile (1.0 mmol), sodium azide (NaN3, 1.5 mmol), and zinc bromide (ZnBr2, 1.0 mmol) in 4 mL of a 1:1 H2O/Isopropanol mixture.
Causality: ZnBr2 acts as a critical Lewis acid, coordinating to the cyano nitrogen. This lowers the LUMO of the nitrile, significantly increasing its susceptibility to nucleophilic attack by the azide anion. The H2O/iPrOH mixture is a green solvent system that effectively solubilizes both the organic nitrile and the inorganic salts.
Microwave Irradiation: Seal the vial and heat at 120 °C for 30 minutes using a dedicated microwave synthesizer.
Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This overcomes the high activation energy barrier of the [3+2] cycloaddition in minutes rather than the 24–48 hours required by traditional thermal reflux, preventing the thermal degradation of the strained azetidine ring.
Workup & Partitioning: Cool to room temperature. Acidify the mixture with 1M HCl dropwise until pH 3 is reached. Extract with Ethyl Acetate (3 x 10 mL).
Causality: The resulting tetrazole has a pKa of ~4.5. Acidifying to pH 3 ensures the tetrazole is fully protonated (neutral) and partitions efficiently into the organic phase, while unreacted NaN3 and zinc salts remain safely in the aqueous layer.
Self-Validation Checkpoint (LC-MS): Inject a 1 µL sample of the organic layer into the LC-MS.
Validation Criteria: The protocol is validated by the total disappearance of the starting material peak (m/z 112.06) and the emergence of a dominant product peak at m/z 156.08 [M+H]+.
Protocol B: Intrinsic Reactivity Assessment via Glutathione (GSH) Trapping
Before advancing a cyanamide-containing library to biological screening, its intrinsic electrophilicity must be profiled to ensure it acts via proximity-driven kinetics rather than indiscriminate alkylation.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
Causality: pH 7.4 mimics physiological conditions. At this pH, a small but highly reactive fraction of GSH exists as the nucleophilic thiolate anion, accurately representing the off-target reactivity landscape in human plasma.
Compound Incubation: Add 3-methoxyazetidine-1-carbonitrile to a final concentration of 100 µM. In a separate parallel vial, run a positive control using an unhindered acrylamide (e.g., N-ethylacrylamide).
Causality: The 100-fold molar excess of GSH ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the degradation half-life (t1/2).
Kinetic Sampling: Incubate the vials at 37 °C. Remove 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately quench each aliquot by mixing with 50 µL of ice-cold acetonitrile containing 1 µM labetalol (internal standard).
Causality: Cold acetonitrile instantly precipitates any trace proteins and halts the nucleophilic reaction, effectively "freezing" the kinetic timepoint to ensure absolute accuracy during LC-MS/MS quantification.
Self-Validation Checkpoint (Data Analysis): Plot the natural log (ln) of the remaining compound area ratio vs. time.
Validation Criteria: The assay is internally validated if the acrylamide control degrades rapidly (t1/2 < 2 hours). The 3-methoxyazetidine-1-carbonitrile is validated as a safe, reversible TCI warhead if it exhibits a t1/2 > 24 hours, proving it requires the specific microenvironment of an enzyme's active site to react.
References
Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development
Molecules, MDPI.
URL:[Link]
PubChem CID 126980521: 3-methoxyazetidine-1-carbonitrile
National Center for Biotechnology Information.
URL:[Link]
Application
Application Notes and Protocols: 3-Methoxyazetidine-1-carbonitrile as a Novel Bioisostere for Saturated Ring Systems
Introduction: The Azetidine Scaffold as a Tool for Physicochemical Property Modulation In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold as a Tool for Physicochemical Property Modulation
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses altered physicochemical properties, is a powerful tactic in this endeavor.[1][2] Saturated heterocyclic rings, such as piperidine and pyrrolidine, are ubiquitous motifs in pharmaceuticals. However, their inherent flexibility and lipophilicity can sometimes lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) properties.
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold" for addressing these challenges.[3][4] Its compact and rigid nature imparts a unique three-dimensional character to molecules, which can lead to improved aqueous solubility and metabolic stability.[5] This guide focuses on a specific, functionalized azetidine, 3-methoxyazetidine-1-carbonitrile , as a promising bioisosteric replacement for larger, more common ring systems like piperidine and pyrrolidine. We will explore the theoretical advantages of this scaffold, provide a rationale for its use, and present detailed protocols for its comparative evaluation.
The Bioisosteric Rationale for 3-Methoxyazetidine-1-carbonitrile
The strategic incorporation of 3-methoxyazetidine-1-carbonitrile as a bioisostere is predicated on the synergistic effects of its three key structural features: the azetidine ring, the 3-methoxy group, and the 1-carbonitrile moiety.
The Azetidine Core: The four-membered ring introduces conformational rigidity, reducing the entropic penalty upon binding to a biological target. This rigidity also limits the number of available conformations, which can be advantageous for target selectivity.[6] The smaller ring size, compared to piperidine or pyrrolidine, generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[3]
The 3-Methoxy Group: The introduction of a methoxy group at the 3-position serves multiple purposes. It can act as a hydrogen bond acceptor, potentially forming favorable interactions with the target protein. Furthermore, the polar ether linkage can contribute to increased water solubility. From a metabolic standpoint, the methoxy group can block a potential site of oxidation, thereby enhancing metabolic stability.[6]
The 1-Carbonitrile Group: The cyano group is a strong electron-withdrawing group, which significantly modulates the electronic properties of the ring nitrogen.[7][8] This can influence the pKa of the molecule and its interactions with biological targets. The nitrile functionality itself is relatively stable to metabolic degradation and can participate in dipole-dipole interactions.
The logical workflow for investigating the potential of this novel azetidine compound is outlined in the diagram below.
Caption: Workflow for the evaluation of 3-methoxyazetidine-1-carbonitrile as a bioisostere.
Proposed Synthesis of 3-Methoxyazetidine-1-carbonitrile
Caption: Proposed high-level synthetic strategy for 3-methoxyazetidine-1-carbonitrile.
A potential multi-step synthesis could commence with the formation of 3-hydroxyazetidine, which can be achieved through various reported methods, for instance, from epichlorohydrin and a suitable amine.[11] The subsequent O-methylation of the hydroxyl group would yield 3-methoxyazetidine. The final step would involve the cyanation of the secondary amine of the azetidine ring, for example, using cyanogen bromide, to afford the target compound, 3-methoxyazetidine-1-carbonitrile.
Comparative Physicochemical Properties
The following table presents a comparison of key physicochemical properties of the parent 3-methoxyazetidine with those of piperidine and pyrrolidine. The predicted values for 3-methoxyazetidine-1-carbonitrile are extrapolated based on the known effects of the 1-cyano group.
Data for piperidine and pyrrolidine are for the parent, unsubstituted rings.
The introduction of the 1-cyano group is expected to significantly reduce the basicity of the azetidine nitrogen, rendering it non-protonated at physiological pH. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and ion channels. The predicted increase in TPSA and decrease in XLogP3 for 3-methoxyazetidine-1-carbonitrile, relative to piperidine and pyrrolidine, suggest a more polar compound with potentially improved aqueous solubility.
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical benefits of 3-methoxyazetidine-1-carbonitrile as a bioisostere, a head-to-head comparison with an analogous compound bearing a piperidine or pyrrolidine ring is essential. The following protocols outline key in vitro ADME assays for this purpose.
Protocol 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of the compounds to phase I metabolism, primarily by cytochrome P450 enzymes.[12][13]
Objective: To compare the metabolic stability of a parent compound (containing a piperidine/pyrrolidine ring) with its 3-methoxyazetidine-1-carbonitrile analogue.
Materials:
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin).
Pooled human liver microsomes (HLM).
NADPH regenerating system.
100 mM phosphate buffer, pH 7.4.
Acetonitrile (ACN) for reaction termination.
LC-MS/MS system for analysis.
Procedure:
Preparation:
Prepare stock solutions of test and control compounds in DMSO (e.g., 10 mM).
Prepare working solutions by diluting the stock solutions in buffer (e.g., 100 µM).
Prepare the incubation mixture containing phosphate buffer and HLM (final protein concentration of 0.5 mg/mL).
Incubation:
Pre-warm the incubation mixture and NADPH regenerating system to 37°C.
Add the test compound working solution to the incubation mixture to achieve a final substrate concentration of 1 µM.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Termination and Analysis:
Immediately quench the reaction by adding the aliquot to cold ACN containing an internal standard.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear regression line.
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount).
Protocol 2: Comparative In Vitro Permeability using the Caco-2 Cell Model
This assay evaluates the intestinal permeability of a compound, a key determinant of oral bioavailability.[14][15]
Objective: To compare the bidirectional permeability of a parent compound (containing a piperidine/pyrrolidine ring) with its 3-methoxyazetidine-1-carbonitrile analogue across a Caco-2 cell monolayer.
Materials:
Caco-2 cells.
Transwell® inserts.
Cell culture medium and reagents.
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
Test compounds and control compounds (e.g., a low permeability marker like Lucifer yellow and a high permeability marker like propranolol).
LC-MS/MS system for analysis.
Procedure:
Cell Culture:
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Test:
Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity.
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
Permeability Assay (Bidirectional):
Apical to Basolateral (A-to-B) Transport:
Wash the cell monolayers with pre-warmed HBSS.
Add the test compound (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral side and replace with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.
Basolateral to Apical (B-to-A) Transport:
Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side.
Sample Analysis:
Quantify the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the following equation:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
Conclusion and Future Perspectives
The 3-methoxyazetidine-1-carbonitrile scaffold represents a compelling, albeit underexplored, bioisosteric replacement for more traditional saturated heterocyclic rings in drug discovery. Its unique combination of conformational rigidity, modulated polarity, and altered basicity offers a promising avenue for optimizing the ADME properties of lead compounds. The provided protocols offer a robust framework for the head-to-head comparison of this novel scaffold against its larger ring counterparts. The successful application of such a bioisosteric replacement strategy can lead to the development of drug candidates with improved solubility, enhanced metabolic stability, and better overall pharmacokinetic profiles, ultimately contributing to the discovery of safer and more effective medicines. Further exploration into the synthesis and biological evaluation of a wider range of 3-substituted azetidine-1-carbonitrile derivatives is warranted to fully elucidate the potential of this versatile scaffold.
References
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Benchchem.
Technical Support Center: Troubleshooting the Synthesis of 3-Substituted Azetidines
Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic hurdles inherent in constructing these highly strain...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I have compiled this guide to address the thermodynamic and kinetic hurdles inherent in constructing these highly strained (~26 kcal/mol) four-membered heterocycles. This resource provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies, validated protocols, and structural insights to optimize their synthetic workflows.
Visual Workflow: Mechanistic Pathways
Mechanistic pathways and associated challenges for the synthesis of 3-substituted azetidines.
Core Conceptual FAQs
Q: Why do traditional palladium-catalyzed cross-couplings often fail or yield complex mixtures when using 3-haloazetidines?A: The fundamental issue is ring strain. Following the oxidative addition of a transition metal into the C3–X bond, the resulting organometallic intermediate is highly unstable. To relieve the ~26 kcal/mol of strain energy, the system is prone to rapid β-hydride elimination or spontaneous ring-opening pathways[1]. To circumvent this, modern approaches utilize 2 which exhibit higher functional group tolerance[2], or switch to 3 that operate via single-electron transfer (radical) pathways, successfully outcompeting the degradation kinetics[3].
Q: What is the "Strain-Release" strategy, and why is it becoming the gold standard for accessing complex 3-substituted azetidines?A: Instead of fighting the ring strain during a coupling event, the strain-release strategy harnesses it as a thermodynamic driving force. This method utilizes4 as highly strained, reactive precursors[4]. When a nucleophile or radical attacks the C3 position of the ABB, the central C–N bond cleaves, releasing the strain and stereoselectively yielding a 3-substituted azetidine[4].
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Low yields and poor conversion during the de novo cyclization of acyclic 1,3-aminoalcohols.
Root Cause: The formation of a four-membered ring is kinetically and thermodynamically disfavored. The transition state requires a highly ordered conformation (high entropic penalty), meaning competing intermolecular substitution or elimination reactions often outpace the desired intramolecular SN2 cyclization[1].
Solution:
Leaving Group Tuning: Utilize highly reactive leaving groups (e.g., triflates or nosylates) to accelerate the cyclization step.
Dilution: Run the reaction under high dilution conditions (<0.05 M) to suppress intermolecular oligomerization.
Issue 2: Poor regioselectivity or over-functionalization during the strain-release functionalization of ABBs.
Root Cause: ABBs are incredibly reactive. Depending on the electronic nature of the nucleophile and the activation method, the reaction can proceed via unselective polar pathways, leading to mixtures of 1,3-difunctionalized products or unwanted ring-opened side products.
Solution:
Control the Activation: For basic nucleophiles, use precise stoichiometric amounts of acid (like TfOH) to activate the ABB without degrading the nucleophile[4].
Radical Umpolung: If polar addition fails, employ a photoredox-catalyzed radical relay strategy. Using5 or a bromide/nickel dual-catalytic system can precisely control radical addition to the C3 position, ensuring high regioselectivity[5].
Quantitative Route Comparison
Synthetic Route
Primary Precursor
Typical Yields
Key Limitations & Challenges
De Novo Cyclization
1,3-Aminoalcohols / Dihalides
30–60%
High entropic penalty; competing elimination/oligomerization[1].
Zincate Cross-Coupling
3-Iodoazetidines
50–75%
Requires pre-formation of organozinc species; moisture sensitive[2].
Iron-Catalyzed Coupling
3-Iodoazetidines
60–90%
Requires slow addition of Grignard reagents to prevent homocoupling[3].
ABB Strain-Release
1-Azabicyclobutanes (ABBs)
65–95%
Synthesis of ABB precursor can be volatile; requires strict pH control[4].
Validated Experimental Protocols
Protocol A: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents
Mechanistic Insight: Iron catalysis offers a mild, low-toxicity alternative to palladium. The use of Fe(II) salts suppresses the problematic β-hydride elimination pathway, allowing for the successful cross-coupling of secondary alkyl halides like 3-iodoazetidines[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 1-(tert-butoxycarbonyl)-3-iodoazetidine (1.0 equiv) and anhydrous FeCl₂ (5 mol%).
Solvent Addition: Add anhydrous THF (0.2 M relative to the azetidine) and cool the reaction mixture to 0 °C using an ice bath.
Reagent Addition: Slowly add the desired Grignard reagent (1.5 equiv, typically 1.0 M in THF) dropwise over 15 minutes. Causality Checkpoint: Slow addition controls the exotherm and minimizes the homocoupling of the Grignard reagent.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
Validation & Quality Control: Monitor the reaction via TLC (stain with KMnO₄). The disappearance of the starting material indicates completion.
Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Causality Checkpoint: NH₄Cl destroys excess Grignard reagent while maintaining a near-neutral pH, preventing basic hydrolysis of the Boc protecting group.
Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Strain-Release Addition of Nucleophiles to 1-Azabicyclobutanes (ABBs)
Mechanistic Insight: This protocol leverages the massive strain energy of the ABB core. Protonation of the bridgehead nitrogen activates the C3 position for nucleophilic attack, breaking the central C–N bond and irreversibly forming the 3-substituted azetidine[4].
Step-by-Step Methodology:
Preparation: Prepare a solution of the 1-azabicyclobutane (ABB) derivative (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) in a dry round-bottom flask under nitrogen.
Nucleophile Addition: Add the desired nucleophile (1.2 equiv).
Activation: If the nucleophile is basic (e.g., an amine), add a stoichiometric amount of trifluoromethanesulfonic acid (TfOH, 1.2 equiv) dropwise at -78 °C. Causality Checkpoint: TfOH protonates the ABB nitrogen, activating it for attack without permanently deactivating the incoming basic nucleophile.
Reaction: Allow the reaction to warm to room temperature and stir for 1–3 hours.
Validation & Quality Control: Monitor by ¹H NMR of a crude aliquot. The reaction is complete when the highly shielded ABB bridgehead protons (typically around 1.5–2.5 ppm) completely disappear.
Trapping: To stabilize the resulting secondary amine, add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) followed by Boc₂O (1.5 equiv). Stir for an additional 2 hours.
Isolation: Concentrate the reaction mixture under reduced pressure and purify the residue directly by silica gel chromatography to yield the N-Boc-3-substituted azetidine.
References
Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, 2025. 1
Billotte, S. et al. "Synthesis of C-Substituted Cyclic Amines Using Azacycloalkyl Organozinc Reagents." Synlett, 1998. 2
Lee, Y.-H. et al. "Strain-Release Diversification of 1-Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3-Bis-Carbofunctionalization." Angewandte Chemie, 2026.
Baran, P. S. et al. "Rapid Diversification of Azabicyclobutanes through Stereoselective Addition of Nucleophiles." Journal of the American Chemical Society, 2025. 4
Laskar, R. et al. "Strain-Release-Driven Synthesis of Pentafluorosulfanylated Four-Membered Rings under Energy Transfer Photocatalysis." ChemRxiv, 2024. 5
Parmar, D., Rueping, M. et al. "Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule." Chemical Communications, 2014. 3
Technical Support Center: Purification of 3-Methoxyazetidine-1-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-methoxyazetidine-1-carbonitrile via column chromatography. This...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-methoxyazetidine-1-carbonitrile via column chromatography. This small, polar, non-UV active molecule presents unique separation challenges that require a methodical approach and a clear understanding of chromatographic principles. This document is structured as a problem-solving resource, moving from foundational concepts to detailed troubleshooting.
Section 1: Compound Profile & Initial Assessment
3-Methoxyazetidine-1-carbonitrile is a versatile building block in medicinal chemistry.[1] Its purification is often complicated by its high polarity, lack of a strong UV chromophore, and potential for interaction with the stationary phase. Understanding its properties is the first step toward developing a robust purification strategy.
Property
Value / Observation
Implication for Chromatography
Molecular Formula
C₅H₈N₂O
Low molecular weight (112.13 g/mol ).
Structure
Azetidine ring with methoxy and carbonitrile groups.
Highly polar due to ether, amine (as part of the nitrile-substituted ring), and nitrile functionalities. The strained four-membered ring can influence reactivity.[1]
Polarity
High
Strong retention on polar stationary phases like silica gel. May require highly polar mobile phases for elution.[2][3]
UV-Vis Absorbance
No significant chromophore.
Very difficult to detect using standard UV-Vis detectors at 254 nm.[4][5] Alternative detection methods are mandatory.
Solubility
Likely soluble in polar organic solvents and water.
Affects choice of sample loading technique and mobile phase.
Stability
The nitrile group can be sensitive to strongly acidic or basic conditions. The azetidine ring is strained.
Standard silica gel is acidic and may cause degradation.[6] The stability of the compound on the column should be verified.
Q: Why is Normal-Phase Chromatography the recommended starting point for this compound?
A: Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the ideal starting point for separating polar compounds.[7][8] The principle is based on the analyte's polar functional groups interacting with the polar surface of the silica.[2] For 3-methoxyazetidine-1-carbonitrile, these interactions allow for retention and separation from less polar impurities. More polar compounds are retained longer, while non-polar compounds elute faster.[9]
Q: My compound is extremely polar and shows very high retention even with polar mobile phases in normal-phase. What are my alternatives?
A: When a compound is too polar for effective elution in normal-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) becomes an excellent alternative. HILIC uses a polar stationary phase (like bare silica) but with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water). This technique is particularly well-suited for small, polar molecules that are poorly retained in reversed-phase chromatography.[10]
Q: Is standard Reversed-Phase (RP) Chromatography a viable option?
A: Generally, standard reversed-phase chromatography (e.g., using a C18 column) is challenging for highly polar analytes like 3-methoxyazetidine-1-carbonitrile.[3] These compounds have minimal interaction with the non-polar stationary phase and tend to elute very quickly, often with the solvent front, resulting in poor separation from other polar impurities or salts.[3] While specialized polar-embedded or polar-endcapped RP columns exist, normal-phase or HILIC are typically more effective for this class of molecule.
Section 3: A Step-by-Step Protocol for Method Development
This protocol provides a systematic workflow for developing a purification method from scratch, emphasizing analysis and validation at each stage.
Diagram 1: Purification Workflow
Caption: Workflow for purification of 3-methoxyazetidine-1-carbonitrile.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The foundation of a successful column separation is a well-developed TLC method. TLC is used to find a solvent system that provides good separation between the target compound and its impurities.[9][11]
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Also prepare a solution of the starting material, if available.
Initial Solvent Screening: Start with a standard two-component solvent system. Given the compound's polarity, good starting points include:
Spot and Develop: Spot the crude mixture and starting material on a silica gel TLC plate. Place the plate in a chamber saturated with the chosen solvent system.[9]
Analyze Rf Value: The goal is to find a solvent system where the desired compound has an Rf (Retention factor) value between 0.20 and 0.35.[11]
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system).[9]
If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol).[13]
Step 2: TLC Visualization (Detection)
Since 3-methoxyazetidine-1-carbonitrile is not UV-active, you must use a chemical stain for visualization.[14] After developing the TLC plate, dry it completely and dip it into one of the following staining solutions, followed by gentle heating with a heat gun.
Stain Reagent
Preparation
Target Functional Groups
Typical Result
Potassium Permanganate (KMnO₄)
1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.
Compounds that can be oxidized (alcohols, amines, double bonds).
Colored spots (blue, purple, green, red) on a faint background.
Phosphomolybdic Acid (PMA)
10g phosphomolybdic acid in 100mL ethanol.
General stain for most organic compounds.
Blue/green spots on a yellow/green background.
Always perform staining in a well-ventilated fume hood.
Step 3: Column Preparation and Sample Loading
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13][15]
Sample Loading (Dry Loading Recommended):
Dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol or DCM).
Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.[16] Dry loading prevents dissolution issues at the column head and often leads to better separation.
Step 4: Elution and Fraction Collection
Begin Elution: Start with the solvent system identified by TLC.
Gradient Elution (if necessary): If impurities are close to your product, you may need a gradient. Start with a slightly less polar solvent mixture than your TLC system to elute non-polar impurities, then gradually increase the polarity to elute your target compound.
Collect Fractions: Collect fractions of a consistent volume in test tubes or vials. The size of the fractions should be proportional to the size of your column.
Monitor Fractions: Spot every few fractions on a TLC plate and develop it using the same staining method to identify which fractions contain the pure product.
Combine and Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-methoxyazetidine-1-carbonitrile.
Section 4: Troubleshooting Guide
This section addresses the most common issues encountered during the purification process.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Q: My compound is streaking and tailing badly on the column, leading to mixed fractions. What causes this and how do I fix it?
A: Tailing is common for polar compounds containing amine-like functionalities, even if their basicity is low. It is often caused by strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel.[13]
Solution 1: Add a Mobile Phase Modifier. The most common solution is to add a small amount of a basic modifier to the eluent. Triethylamine (TEA) at 0.5-1% (v/v) will compete with your compound for the acidic sites on the silica, leading to sharper peaks and less tailing.
Solution 2: Check for Degradation. Spot your crude material on a TLC plate, wait for 30-60 minutes, and then develop it. If new spots appear, your compound may be degrading on the silica.[13] In this case, consider switching to a less acidic stationary phase like neutral alumina.
Solution 3: Reduce Sample Load. Overloading the column can also cause significant tailing. Ensure you are not loading more than 1-5% of the silica gel weight with your crude material.
Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and prevent it?
A: As mentioned above, a simple stability test on a TLC plate is the first step. The nitrile group, while generally stable, can be susceptible to hydrolysis under harsh pH conditions, and the strained azetidine ring may also be sensitive.
Confirmation: Besides the TLC test, analyze your collected fractions by LC-MS or NMR to check for the appearance of new, unexpected molecular weights or proton signals that would indicate decomposition or rearrangement.
Prevention:
Use Neutral Alumina: Switch from silica gel to neutral or basic alumina as the stationary phase. Alumina has different selectivity and can prevent the degradation of acid-sensitive compounds.
Deactivate Silica Gel: You can try to "cap" the acidic silanol groups by pre-treating the silica gel. This can be done by washing the packed column with your eluent containing 1% TEA before loading the sample.
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the purification in a single continuous process.
Q: My crude material is a sticky oil that won't dissolve in non-polar solvents for loading. What should I do?
A: This is a classic problem with polar products. Direct liquid loading in a strong solvent like pure methanol is not recommended as it will disrupt the top of the column and ruin the separation.
The Best Solution: Dry Loading. As described in the protocol (Section 3, Step 3), dissolving your material in a minimal amount of a suitable solvent, adsorbing it onto silica gel, and evaporating to a dry powder is the most effective method.[16]
Alternative: Minimal Strong Solvent. If dry loading is not possible, dissolve the sample in the absolute minimum volume of a strong solvent (e.g., DCM/MeOH) and carefully apply it to the top of the column. Allow the solvent to fully adsorb into the silica bed before starting the elution. This is less ideal but can work for small-scale purifications.
References
Dr. Maisch. (n.d.). Normal Phase. Retrieved from [Link]
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
YMC America. (n.d.). Normal Phase Chromatography Solutions. Retrieved from [Link]
Sharma, C. (2024, November 15). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. Retrieved from [Link]
MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. Retrieved from [Link]
ResearchGate. (2019, August 13). How to detect a UV inactive compound in column chromatography? Retrieved from [Link]
ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes? Retrieved from [Link]
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Biotage. (2023, January 20). Detecting the undetectable in flash column chromatography using wavelength focusing. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine. PubChem Compound Database. Retrieved from [Link]
Biotage. (2023, January 23). Detecting the undetectable in flash column chromatography, part 2. Retrieved from [Link]
SIELC Technologies. (2018, February 16). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]
ResearchGate. (2025, August 8). Determination of Fluoride, Cyanide, and Thiocyanate Using Horseradish Peroxidase Immobilized on Modified Silica Gel. Retrieved from [Link]
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Study of the long-term stability conditions of cyanide ion standard solutions. Analytical Methods. Retrieved from [Link]
Wikipedia. (n.d.). Silica gel. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]
SpringerOpen. (2018, April 27). Synthesis of highly stable cyanine-dye-doped silica nanoparticle for biological applications. Retrieved from [Link]
ACS Publications. (2020, October 14). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved from [Link]
The Analytical Scientist. (n.d.). Improving selectivity, resolution and purification productivity using pH. Retrieved from [Link]
Technical Support Center: Recrystallization Methods for Azetidine Derivatives
Introduction Azetidine derivatives are a critical class of four-membered nitrogen-containing heterocycles that are foundational building blocks in medicinal chemistry and drug development. Their inherent ring strain make...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Azetidine derivatives are a critical class of four-membered nitrogen-containing heterocycles that are foundational building blocks in medicinal chemistry and drug development. Their inherent ring strain makes them both synthetically challenging and functionally unique.[1][2] Achieving high purity of these compounds is paramount for their application, and recrystallization remains a primary and effective method for their purification.[3]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the recrystallization of azetidine derivatives. It offers practical, field-proven insights into troubleshooting common issues and provides a systematic approach to developing robust recrystallization protocols.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing azetidine derivatives?
A1: The principle of "like dissolves like" is a good starting point.[4][5] Given that many azetidine derivatives possess a degree of polarity, common initial solvent choices include ethanol, methanol, ethyl acetate, and acetone.[3][6][7] For less polar derivatives, a mixture of a polar solvent with a non-polar solvent like hexane or heptane is often effective.[8][9]
Q2: My azetidine derivative "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[9][10] This is a common issue and can be addressed by:
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[10][11]
Using a higher boiling point solvent: If the solvent's boiling point is lower than the compound's melting point, the compound may melt before it dissolves.[10]
Adding more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then cool slowly.[12]
Switching to a two-solvent system: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until turbidity is observed.[8][11]
Q3: How can I improve the yield of my recrystallization?
A3: Low yield is often due to using too much solvent or premature crystallization.[12][13] To improve yield:
Use the minimum amount of hot solvent: Add just enough hot solvent to fully dissolve the compound.[5][11]
Ensure slow cooling: Rapid cooling can trap impurities and lead to smaller crystals, which are harder to collect.[10][11]
Cool to a lower temperature: After initial crystallization at room temperature, cooling the flask in an ice bath can help precipitate more of the dissolved compound.[6][11]
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[5][8]
Q4: No crystals are forming, even after cooling. What are the next steps?
A4: If crystals do not form, the solution may be supersaturated or too dilute.[5][12] Try the following techniques to induce crystallization:
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The small glass particles can act as nucleation sites.[5][11]
Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the solution to initiate crystallization.[5][9]
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute and then try cooling again.[12]
Troubleshooting Guide: A Systematic Approach to Recrystallization
This guide provides a step-by-step workflow for developing and troubleshooting a recrystallization protocol for a novel azetidine derivative.
Step 1: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]
Protocol for Solvent Screening:
Place a small amount of your crude azetidine derivative (10-20 mg) into several test tubes.
Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.[4]
Gently heat the test tubes that showed poor solubility at room temperature. A suitable solvent will dissolve the compound when heated.[8]
Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent.[8]
Common Solvents for Azetidine Derivatives:
Solvent
Polarity
Boiling Point (°C)
Notes
Ethanol
Polar
78
Often used for a wide range of azetidine derivatives.[3][7]
A versatile solvent, often used in combination with hexane.[8][14]
Acetone
Polar
56
Can be effective, but its low boiling point requires careful handling.[6]
Dichloromethane
Medium
40
Useful for less polar derivatives, often in a solvent pair.[14]
Hexane/Heptane
Non-polar
69 / 98
Typically used as the "poor" solvent in a two-solvent system.[8][9]
Water
Very Polar
100
Suitable for highly polar or salt forms of azetidine derivatives.[6]
Step 2: The Recrystallization Process
Detailed Protocol:
Dissolution: Place the crude azetidine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot gravity filtration to remove the charcoal.[8]
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.[11] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[11]
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a desiccator under vacuum.[8]
Step 3: Troubleshooting Common Problems
Problem
Potential Cause
Solution
Oiling Out
Solution is too concentrated; Cooling is too rapid; Solvent boiling point is too low.[10][12]
Reheat to dissolve the oil, add a small amount of hot solvent, and allow to cool slowly.[12] Consider a different solvent with a higher boiling point.[10]
Induce crystallization by scratching the inside of the flask or adding a seed crystal.[5] If that fails, reduce the solvent volume by evaporation and cool again.[12]
Poor Recovery/Low Yield
Too much solvent was used; Incomplete crystallization; Excessive washing.[12][13]
Use the minimum amount of hot solvent necessary for dissolution.[5] Ensure the solution is thoroughly cooled in an ice bath.[11] Wash crystals with a minimal amount of ice-cold solvent.[5]
Colored Crystals
Colored impurities are present.
Add activated charcoal to the hot solution before filtration.[8]
Premature Crystallization
The solution cools too quickly during hot filtration.
Use a pre-heated funnel and flask for hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering.[13]
References
Benchchem. (n.d.).
University of California, Los Angeles. (n.d.).
University of Missouri-St. Louis. (n.d.).
Wired Chemist. (n.d.).
University of Colorado Boulder. (n.d.).
University of York. (n.d.).
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
International Journal of Advanced Research in Science, Communication and Technology. (2023).
National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
ResearchGate. (n.d.).
Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
Massachusetts Institute of Technology. (n.d.).
University of Birmingham. (n.d.).
Google Patents. (n.d.).
Nottingham ePrints. (2022). Photochemical Approaches to Azetidines.
Benchchem. (n.d.).
Benchchem. (n.d.).
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
Technical Support Center: Azetidine Scaffold Stability & Troubleshooting
Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Azetidines are highly sought-after four-membered nitrogen heterocycles that improve metabolic stability, lower lipophilic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for medicinal chemists and drug development professionals. Azetidines are highly sought-after four-membered nitrogen heterocycles that improve metabolic stability, lower lipophilicity, and provide rigid structural vectors in drug design[1]. However, their inherent physicochemical properties can lead to unexpected degradation during synthesis, purification, or biological assays.
This guide provides a deep dive into the causality of azetidine instability under acidic and basic conditions, offering validated troubleshooting strategies and self-validating experimental protocols.
The Mechanistic Reality of the Azetidine Scaffold
To troubleshoot azetidine chemistry, one must first understand the thermodynamic tension built into the ring. Azetidines possess a high ring strain energy of approximately 25.2 kcal/mol, which is nearly identical to that of the highly reactive three-membered aziridines (26.7 kcal/mol)[2].
Despite this strain, azetidines are generally stable because their nitrogen atom is highly basic (pKa ~11.3), causing them to behave more like unstrained pyrrolidines (pKa ~11.3) under neutral or basic conditions[2]. The fundamental trigger for instability is protonation or Lewis acid coordination. When the nitrogen is protonated, it transforms into an excellent leaving group. The massive thermodynamic payoff of releasing 25.2 kcal/mol of ring strain drives nucleophilic attack, leading to rapid ring opening[2].
Diagnostic Troubleshooting (FAQs)
Q1: My azetidine-containing lead compound degrades entirely during reverse-phase HPLC purification. What is happening?
Causality: Standard reverse-phase HPLC mobile phases contain 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) to sharpen peak shapes. Because the azetidine nitrogen is highly basic (pKa ~11.3), it becomes fully protonated in this acidic environment[2]. The protonated azetidinium ion is highly electrophilic. The combination of an excellent leaving group (neutral amine post-cleavage) and the relief of 25.2 kcal/mol of ring strain causes the ring to be cleaved by water or the trifluoroacetate counterion.
Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5). Keeping the pH closer to the pKa of the azetidine minimizes the concentration of the highly reactive protonated species, effectively shutting down the strain-release degradation pathway.
Q2: We are observing intramolecular decomposition of an N-aryl azetidine clinical candidate in simulated gastric fluid (pH 1.8). How do we stabilize the scaffold?
Causality: N-substituted azetidines that feature pendant nucleophiles (such as an amide group on an adjacent chain) are notorious for acid-mediated intramolecular ring-opening[3]. At low pH, the azetidine nitrogen protonates. The pendant amide oxygen then acts as an internal nucleophile, attacking the strained ring to form a stable lactone or lactam, destroying the azetidine[3].
Solution: You must modulate the basicity of the azetidine nitrogen. Recent medicinal chemistry studies demonstrate that replacing an N-phenyl group with an N-pyridyl group delocalizes the nitrogen lone pair into the electron-deficient pyridine ring[3]. This drastically drops the azetidine pKa from ~4.3 to < 0[3]. Because the nitrogen can no longer protonate at pH 1.8, the intramolecular nucleophilic attack is completely prevented.
Q3: Are azetidines safe to expose to strongly basic conditions, such as LiOH during ester saponification?
Causality: Yes, under most conditions. Unlike the protonated azetidinium ion, a neutral azetidine lacks a viable leaving group. The energetic barrier required to expel a high-energy amide anion (
N−
) is too high, even with the thermodynamic reward of strain relief.
Solution: Standard basic hydrolysis is generally safe. However, if the azetidine nitrogen is protected with a strong electron-withdrawing group (EWG) such as a tosyl (Ts) or nosyl (Ns) group, the nitrogen becomes a viable leaving group. Under these activated conditions, strong nucleophiles (like hydroxides or thiols) can and will cleave the ring[2][4]. Ensure the nitrogen is either unprotected or protected with a sterically bulky, non-activating group (like a trityl group) if harsh nucleophiles are present.
Diagnostic Workflow
Diagnostic logic tree for azetidine ring stability and troubleshooting.
Quantitative Stability Data
To guide your structural design, the following tables summarize the physicochemical realities of azetidines compared to other heterocycles, as well as the profound impact of pKa modulation on acid stability.
Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles[2]
Property
Aziridine (3-membered)
Azetidine (4-membered)
Pyrrolidine (5-membered)
Ring Strain
26.7 kcal/mol
25.2 kcal/mol
5.8 kcal/mol
pKa (Conjugate Acid)
~7.98
~11.29
~11.31
Stability in Acid
Very Low
Low-Moderate
High
Stability in Base
Moderate
High
High
Table 2: pH-Dependent Half-Lives of N-Aryl Azetidines (with Pendant Amides)[3]
Compound Type
Azetidine N-pKa
Half-life at pH 1.8
Half-life at pH 2.7
Half-life at pH 7.0
N-phenyl azetidine
4.3
0.5 hours
1.2 hours
Stable
N-pyridyl azetidine
< 0.0
Stable
Stable
Stable
Validated Experimental Protocols
Protocol 1: Acid-Free HPLC Purification for Azetidine Scaffolds
This protocol utilizes a high-pH mobile phase to prevent azetidinium ion formation, ensuring intact recovery of the target molecule.
Mobile Phase Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.5 with dilute ammonium hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.
Column Selection: Utilize a high-pH tolerant C18 column (e.g., Waters XBridge) to prevent silica dissolution at pH 9.5.
Gradient Execution: Run a standard gradient (e.g., 5% to 95% B over 15 minutes) monitoring at the appropriate UV wavelength and mass-to-charge (m/z) ratio.
Fraction Collection & Lyophilization: Collect fractions into tubes pre-chilled on dry ice. Immediately lyophilize the fractions. Causality: Prolonged exposure to aqueous base, while generally safe for azetidines, can hydrolyze other sensitive moieties (like esters) in your molecule.
Self-Validation Step: Re-inject a reconstituted aliquot of the lyophilized product using an analytical LC-MS method with the same basic mobile phase. If the purity matches the fraction collection trigger, the purification method is validated. If degradation is observed, it isolates the variable to the concentration/lyophilization step rather than the chromatography.
Protocol 2: Kinetic Stability Profiling in Acidic Media (Self-Validating System)
This protocol determines if your azetidine candidate will survive gastric transit, utilizing internal controls to rule out false positives.
Buffer Preparation: Prepare Simulated Gastric Fluid (SGF) without enzymes (0.2% NaCl in 0.05 M HCl, pH ~1.8). Prepare a control buffer of 50 mM Phosphate Buffer at pH 7.0.
Compound Spiking: Spike the azetidine test compound into both the SGF and the pH 7.0 control buffer to a final concentration of 10 µM.
Incubation: Incubate both solutions in a shaking water bath at 37 °C.
Aliquot Quenching: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately quench into 150 µL of cold Acetonitrile containing 1 µM of a known stable Internal Standard (IS) (e.g., Propranolol).
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 5 minutes to pellet precipitated buffer salts. Analyze the supernatant via LC-MS/MS, plotting the ratio of (Test Compound Peak Area / IS Peak Area) over time.
Self-Validation Logic:
The Internal Standard validates that any drop in signal is due to actual degradation, not matrix suppression or instrument drift.
The pH 7.0 Control Arm validates causality: if the compound degrades in SGF but remains perfectly stable at pH 7.0, the degradation is definitively acid-catalyzed ring opening, rather than oxidative or thermal degradation.
preventing ring-opening of 3-methoxyazetidine-1-carbonitrile during reactions
A Guide to Preventing Ring-Opening During Synthetic Transformations Welcome to the technical support center for 3-methoxyazetidine-1-carbonitrile. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Ring-Opening During Synthetic Transformations
Welcome to the technical support center for 3-methoxyazetidine-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this valuable, yet sensitive, chemical building block. As Senior Application Scientists, we have compiled this resource based on established principles of strained-ring chemistry and field-proven insights to help you navigate the synthetic challenges associated with this compound and prevent undesired ring-opening reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the 3-methoxyazetidine-1-carbonitrile ring prone to opening?
The susceptibility of the 3-methoxyazetidine-1-carbonitrile ring to opening stems from a combination of factors:
Inherent Ring Strain: Azetidines, as four-membered heterocycles, possess significant ring strain (approximately 25.4 kcal/mol)[1]. This strain is a thermodynamic driving force for ring-opening reactions, which relieve this strain.
Electron-Withdrawing N-Cyano Group: The carbonitrile group on the nitrogen atom is strongly electron-withdrawing. This electronic effect activates the azetidine ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack[2].
Activation by Lewis Acids or Protonation: The nitrogen atom of the azetidine ring can be protonated by strong acids or coordinate to Lewis acids. This activation further increases the ring strain and enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring cleavage[3].
Q2: How does the 3-methoxy group influence the stability and reactivity of the azetidine ring?
The 3-methoxy group has a dual influence on the reactivity of the azetidine ring:
Electronic Effect: The oxygen atom of the methoxy group can exert an electron-donating effect through resonance, which can partially counteract the electron-withdrawing effect of the N-cyano group. This may offer a degree of stabilization compared to an unsubstituted azetidine-1-carbonitrile.
Steric and Steroelectronic Effects: The methoxy group at the C3 position can sterically hinder the approach of nucleophiles to that carbon. It can also influence the regioselectivity of ring-opening by affecting the stability of potential transition states. Nucleophilic attack is a common mechanism for azetidine ring-opening[3].
Q3: What are the common reaction conditions that lead to the ring-opening of 3-methoxyazetidine-1-carbonitrile?
Several reaction conditions are known to promote the ring-opening of azetidines and should be approached with caution when working with 3-methoxyazetidine-1-carbonitrile:
Strongly Acidic Conditions: Strong Brønsted acids can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by the counterion or solvent[3].
Presence of Lewis Acids: Lewis acids can coordinate to the azetidine nitrogen, leading to ring-opening. This is a common strategy for intentionally opening azetidine rings[3].
Strong Nucleophiles: Potent nucleophiles can directly attack the electrophilic carbons of the azetidine ring, leading to cleavage of the C-N or C-C bonds[2].
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, even in the absence of strong reagents.
Certain Reducing Agents: While specific data for N-cyanoazetidines is limited, harsh reducing conditions should be evaluated carefully, as they can sometimes lead to ring cleavage.
Troubleshooting Guide: Diagnosing and Solving Ring-Opening Issues
This section addresses specific problems you might encounter during your experiments with 3-methoxyazetidine-1-carbonitrile.
Observed Problem
Probable Cause
Recommended Solution
Low or no yield of the desired product; complex mixture of byproducts observed by TLC/LC-MS.
Ring-opening has occurred. This is the most likely scenario when the starting material is consumed, but the expected product is not formed. The complexity of the mixture arises from the various possible ring-opened isomers and their subsequent reactions.
1. Re-evaluate your reaction conditions: Are you using strong acids, Lewis acids, or strong nucleophiles? If so, consider milder alternatives. 2. Lower the reaction temperature: Many reactions can proceed at lower temperatures, albeit at a slower rate. This can often suppress the undesired ring-opening pathway. 3. Screen different solvents: The choice of solvent can influence the stability of the azetidine ring. Consider less polar, aprotic solvents. 4. Protecting group strategy: If the N-cyano group is not essential for your desired transformation, consider replacing it with a more robust protecting group known to stabilize the azetidine ring.
Formation of a linear amine byproduct instead of the desired azetidine derivative.
Nucleophilic attack followed by ring cleavage. This is a classic ring-opening mechanism where a nucleophile attacks a ring carbon, leading to the formation of a γ-substituted amine[3].
1. Use a weaker nucleophile: If possible, switch to a less reactive nucleophile. 2. Employ a non-nucleophilic base: If a base is required, use a sterically hindered, non-nucleophilic base to avoid its direct attack on the azetidine ring. 3. Change the order of addition: Adding the azetidine slowly to a solution of the other reagents can sometimes minimize side reactions.
Reaction works well at small scale but fails upon scale-up.
Exothermic reaction leading to localized heating. The heat generated during the reaction might not dissipate efficiently at a larger scale, leading to localized high temperatures that promote ring-opening.
1. Ensure efficient stirring and cooling: Use a larger reaction vessel with adequate stirring and an efficient cooling bath. 2. Slow addition of reagents: Add the most reactive reagent dropwise to control the reaction exotherm. 3. Dilute the reaction mixture: Increasing the solvent volume can help to dissipate heat more effectively.
Best Practices for Preventing Ring-Opening
Proactive measures in your experimental design can significantly enhance the stability of the 3-methoxyazetidine-1-carbonitrile ring.
Mindful Reagent Selection:
Acids: Avoid strong Brønsted and Lewis acids. If an acidic catalyst is necessary, consider using milder, sterically hindered acids or buffered systems.
Bases: Opt for non-nucleophilic, sterically hindered bases (e.g., proton sponge, 2,6-lutidine) over smaller, more nucleophilic bases (e.g., triethylamine).
Nucleophiles: Be cautious with strong, soft nucleophiles. The reactivity of the N-cyano group itself should also be considered, as it can be a site for nucleophilic attack.
Strict Temperature Control:
Maintain low reaction temperatures whenever possible. Start reactions at 0 °C or below and allow them to slowly warm to room temperature if necessary.
Monitor the internal reaction temperature, especially during the addition of reagents.
Solvent Choice:
Aprotic solvents of moderate polarity are generally preferred. Protic solvents like methanol or water can act as nucleophiles, especially under acidic or basic conditions.
Reaction Monitoring:
Closely monitor the reaction progress by TLC or LC-MS. Prolonged reaction times, even under mild conditions, can lead to gradual decomposition. Quench the reaction as soon as the starting material is consumed.
Experimental Workflow: A General Protocol for N-Functionalization (Example: Acylation)
This protocol provides a starting point for the acylation of a hypothetical azetidine, illustrating the principles of maintaining ring integrity. This should be adapted and optimized for 3-methoxyazetidine-1-carbonitrile.
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Solvent and Reagents: Use anhydrous solvents. Ensure all reagents are of high purity.
Temperature Control: Cool the reaction vessel to 0 °C in an ice bath.
Reagent Addition:
Dissolve the azetidine starting material in the chosen anhydrous solvent (e.g., dichloromethane, THF).
Add a non-nucleophilic base (e.g., diisopropylethylamine).
Slowly add the acylating agent (e.g., acyl chloride or anhydride) dropwise to the cooled solution.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
Work-up: Once the reaction is complete, quench it with a cold, weak aqueous acid or base solution. Extract the product with an appropriate organic solvent.
Purification: Purify the product using column chromatography, taking care to use a neutral stationary phase if the product is acid-sensitive.
Visualizing Stability: Key Factors in Ring Preservation
The following diagram illustrates the delicate balance of factors that determine whether the azetidine ring remains intact or undergoes opening.
Technical Support Center: Troubleshooting the Cyanation of 3-Methoxyazetidine
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly strained saturated nitrogen heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly strained saturated nitrogen heterocycles.
The incorporation of the 3-methoxyazetidine motif is a proven strategy in medicinal chemistry to improve pharmacokinetic properties and reduce lipophilicity[1]. However, direct functionalization—specifically the installation of a cyano group—is notoriously difficult due to the ring's ~26 kcal/mol strain energy, volatility, and propensity for electrocyclic ring-opening[2].
This guide abandons generic protocols to provide a deep-dive, mechanistically grounded troubleshooting matrix for the oxidative α-C(sp³)-H cyanation of 3-methoxyazetidine.
Part 1: Mechanistic Pathway Overview
To troubleshoot effectively, you must understand the transient intermediates governing the reaction. The most reliable method for cyanating this scaffold avoids harsh nucleophilic substitution (as methoxy is a poor leaving group) and instead utilizes transition-metal or photoredox-catalyzed C-H activation adjacent to the nitrogen[3].
Oxidative α-C(sp3)-H cyanation mechanism via iminium ion intermediate.
Part 2: Targeted Troubleshooting & FAQs
Q1: I am attempting an anionic α-cyanation using strong bases (e.g., s-BuLi) followed by an electrophilic cyanide source, but I am isolating an unsaturated byproduct instead of my desired product. Why?A: You are observing a base-induced elimination rather than a substitution.
Causality: When N-Boc-3-methoxyazetidine is treated with strong bases like s-BuLi, the initial α-lithiation triggers a rapid, irreversible elimination of lithium methoxide (LiOMe). This forms an unsaturated N-Boc-2-azetine in situ[2]. This intermediate can undergo further α-lithiation at the sp² center, completely destroying your target saturated scaffold[2].
Solution: Abandon the strong-base/electrophilic cyanation route for 3-methoxyazetidines. Switch to an oxidative C(sp³)-H cyanation (via 4[3]), which operates under neutral or mildly acidic conditions, preserving both the fragile methoxy leaving group and the saturated ring.
Q2: During copper-catalyzed oxidative α-cyanation, my reaction stalls at 15% conversion, and the catalyst precipitates out of solution. How do I force the reaction to completion?A: Do not add more catalyst or heat; you are experiencing catalyst poisoning by free cyanide ions.
Causality: Free cyanide (CN⁻) is a potent σ-donor and π-acceptor. If you use alkali cyanides (e.g., NaCN, KCN), the high concentration of free CN⁻ irreversibly coordinates to the Cu(I)/Cu(II) centers, forming catalytically dead multicoordinate complexes (e.g., [Cu(CN)x]¹⁻ˣ)[5].
Solution: Utilize a slow-release cyanide source. Trimethylsilyl cyanide (TMSCN) or a combined source like TMSN₃/1,2-dichloroethane ensures a low steady-state concentration of cyanide[3]. This allows the catalytic cycle to turn over and trap the iminium ion without poisoning the metal center.
Q3: I am trying to substitute the 3-methoxy group directly with cyanide via SN2 using NaCN and heat. Why am I only recovering degraded starting material?A: Methoxy (-OCH₃) is an exceptionally poor leaving group for direct substitution.
Causality: The pKa of the conjugate acid (methanol) is ~15.5, making methoxide a terrible leaving group. Attempting to force this reaction with high thermal energy simply provides the activation energy necessary for the highly strained azetidine ring to undergo electrocyclic ring-opening[6].
Solution: If your goal is specifically 3-cyanoazetidine, you must synthesize it de novo or start from N-Boc-azetidin-3-ol, convert the hydroxyl to a mesylate or tosylate, and then perform the cyanation[6].
Part 3: Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and yield when targeting the α-cyanation of N-protected 3-methoxyazetidine.
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Workflow for the validated α-cyanation of 3-methoxyazetidine.
Action: In an oven-dried Schlenk flask under N₂, dissolve 10 mol% Cu(OTf)₂ in anhydrous 1,2-dichloroethane (DCE). Add 2.0 equivalents of tert-butyl hydroperoxide (TBHP).
Causality: Pre-forming the active Cu-oxo species prevents unselective oxidation and degradation of the fragile azetidine substrate.
Validation Check: Observe the solution color. A transition from pale blue to deep green/brown confirms the formation of the active high-valent copper-oxidant complex. If the solution remains pale, your oxidant has degraded; abort and source fresh TBHP.
Step 2: Substrate Oxidation (Iminium Generation)
Action: Add 1.0 equivalent of N-Boc-3-methoxyazetidine dropwise at 0 °C. Stir for 30 minutes.
Causality: The low temperature prevents the highly strained radical cation intermediate from undergoing C-C bond cleavage (ring-opening) before the second oxidation step yields the iminium ion.
Validation Check: Extract a 10 µL aliquot, quench immediately into a vial containing NaBH₃CN in MeOH. Analyze via LC-MS. The presence of the starting mass confirms successful trapping of the transient iminium ion. Do not proceed to Step 3 until >80% iminium conversion is validated.
Step 3: Controlled Cyanation
Action: Slowly add 1.5 equivalents of TMSN₃ (which reacts with DCE to form the active "CN" source) or TMSCN via a syringe pump over 1 hour[3].
Causality: Dropwise addition maintains a low concentration of the nucleophile, preventing catalyst poisoning while efficiently trapping the iminium ion[3].
Validation Check: Monitor via TLC (Alumina plates, Hexanes/EtOAc). The highly polar iminium intermediate will disappear, replaced by a less polar, UV-active product spot.
Step 4: Non-Destructive Isolation
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Purify via column chromatography using basic alumina instead of silica gel.
Causality: The azetidine ring, particularly when functionalized with electron-withdrawing cyano groups, is highly susceptible to acid-catalyzed ring-opening. Standard acidic silica gel will degrade your product during purification[1].
Part 5: References
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine
Source: ACS Publications (Organic Letters, 2014)
URL:[Link]
A Unique Combined Source of “CN” from 1,2-Dichloroethane and TMSN3 in the Copper-Catalyzed Cyanation of a C(sp3)–H Bond Adjacent to a Nitrogen Atom
Source: ACS Publications (Organic Letters, 2014)
URL:[Link]
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines
Source: PMC / NIH (JACS, 2015)
URL:[Link]
Cyanation – Knowledge and References
Source: Taylor & Francis
URL:[Link]
Technical Support Center: Scale-Up Synthesis of 3-Methoxyazetidine-1-carbonitrile
Welcome to the technical support center for the synthesis of 3-methoxyazetidine-1-carbonitrile. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-methoxyazetidine-1-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and safe scale-up synthesis.
Synthesis Overview & Strategy
3-Methoxyazetidine-1-carbonitrile is a valuable building block in medicinal chemistry, often utilized for its rigid scaffold and functional handles.[1] The most direct and scalable approach involves the N-cyanation of 3-methoxyazetidine. The starting material is typically handled as its hydrochloride salt for improved stability and ease of handling.[2] The synthesis, therefore, consists of two primary stages: the in-situ generation of the free base followed by the introduction of the nitrile group.
The following workflow diagram illustrates the key stages of the process.
Caption: High-level workflow for the synthesis of 3-methoxyazetidine-1-carbonitrile.
Detailed Scale-Up Protocol
This protocol details the synthesis starting from 3-methoxyazetidine hydrochloride. The cyanating agent used is cyanogen bromide (BrCN), which is highly toxic and requires strict safety measures.[3]
Reagents & Equipment
Reagent
M.W.
Equivalents
Amount (for 10g scale)
3-Methoxyazetidine HCl
123.58
1.0
10.0 g
Cyanogen Bromide (BrCN)
105.92
1.05
9.0 g
Sodium Bicarbonate (NaHCO₃)
84.01
2.5
17.0 g
Dichloromethane (DCM)
-
-
200 mL
Deionized Water
-
-
200 mL
Brine (sat. NaCl aq.)
-
-
50 mL
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
As needed
Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, nitrogen inlet, and a quench bath (scrubber) containing sodium hypochlorite (bleach) solution to neutralize any excess cyanogen bromide or hydrogen cyanide.[4]
Step-by-Step Procedure
Setup: Assemble the glassware under a fume hood certified for highly toxic reagents. Ensure all glassware is dry. Charge the 500 mL flask with 3-methoxyazetidine hydrochloride (10.0 g, 80.9 mmol) and dichloromethane (150 mL).
Free Base Generation: Add sodium bicarbonate (17.0 g, 202.3 mmol) to the suspension. Stir the mixture vigorously for 30 minutes at room temperature. The formation of the free base from its salt is a critical prerequisite for the subsequent nucleophilic attack.
Cyanogen Bromide Addition: Dissolve cyanogen bromide (9.0 g, 85.0 mmol) in dichloromethane (50 mL) in the dropping funnel. CAUTION: Cyanogen bromide is a volatile and highly toxic solid.[5][6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4] Cool the reaction flask to 0-5 °C using an ice bath. Add the cyanogen bromide solution dropwise over 60-90 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add deionized water (100 mL) to quench the reaction. Any unreacted cyanogen bromide will hydrolyze.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Washing: Combine the organic layers and wash with deionized water (100 mL), followed by brine (50 mL). The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C.
Purification: The crude product is typically a yellow to brown oil. Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc).[7][8]
Final Product: The purified 3-methoxyazetidine-1-carbonitrile should be a colorless to pale yellow oil. Confirm identity and purity using NMR and LC-MS analysis.
Troubleshooting Guide (Q&A)
Q1: My reaction is sluggish and fails to go to completion. What could be the cause?
A1: There are several potential causes for an incomplete reaction:
Insufficient Base: The initial deprotonation of the hydrochloride salt is crucial. If an insufficient amount of base is used, or if the base is not strong enough, free 3-methoxyazetidine will not be fully available to react. Ensure you are using at least 2.5 equivalents of a mild base like NaHCO₃ or K₂CO₃.
Moisture: Cyanogen bromide can react with water. Ensure all glassware is thoroughly dried and use an anhydrous solvent.[3]
Low Temperature: While the initial addition is performed at 0-5 °C to control the exotherm, the reaction may require warming to room temperature to proceed at a reasonable rate. If it is still sluggish, you can gently heat the reaction to 30-35 °C, but monitor closely for side product formation.
Reagent Quality: Cyanogen bromide can degrade over time, especially if not stored properly in a cool, dry place.[9] Use a fresh bottle or a recently opened one for best results.
Q2: I'm observing a significant amount of an unknown, high-molecular-weight byproduct. What is it and how can I prevent it?
A2: The most likely byproduct is a result of dimerization or polymerization. The free 3-methoxyazetidine, being a reactive secondary amine, can potentially react with the product or an intermediate. This is a common issue in azetidine chemistry due to ring strain.[10]
Prevention Strategy: The key is to keep the concentration of the free amine low at any given time. This is achieved by the slow, dropwise addition of the cyanogen bromide solution to the azetidine mixture. This ensures that the cyanating agent is always in slight excess relative to the newly formed free amine, favoring the desired N-cyanation over self-reaction.
Q3: The purification via column chromatography is giving poor separation or low yield. What can I do?
A3: Purification of small, relatively polar molecules like this can be challenging.
TLC Optimization: Before running a large column, carefully optimize your solvent system using TLC plates.[8] You are looking for a solvent system that gives your product an Rf value between 0.25 and 0.4 for good separation.
Column Loading: Avoid overloading the column. A general rule is to use a silica-to-crude-product mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased.
Alternative Stationary Phase: If silica gel (which is acidic) is causing product degradation or streaking, consider using a different stationary phase like neutral or basic alumina.[10]
Distillation: If the product is thermally stable, vacuum distillation can be an excellent alternative for purification on a larger scale, avoiding the use of large solvent volumes.
Frequently Asked Questions (FAQs)
Q1: Why is cyanogen bromide used? Are there safer alternatives?
A1: Cyanogen bromide is a classic and effective reagent for the N-cyanation of secondary amines. However, its high toxicity is a significant drawback.[3][4][5][6] Several less hazardous alternatives have been developed, although they may require different reaction conditions and optimization:
Sodium Cyanide (NaCN) / Sodium Dicyanamide: These can be used but often require phase-transfer catalysts or specific solvent systems. A key advantage is their non-volatile nature, though extreme care must still be taken to avoid acidification, which would release highly toxic HCN gas.[7][11]
Cyanating Agents from Non-toxic Sources: Modern research focuses on "cyanide-free" sources. For example, some protocols use azobisisobutyronitrile (AIBN) or potassium thiocyanate as the origin of the nitrile group in oxidative cyanation reactions.[12][13] These methods are generally more complex and may not be directly applicable without significant process development.
Caption: Comparison of common cyanating agents for N-cyanation.
Q2: What are the absolute critical safety precautions for handling cyanogen bromide?
A2: Safety is the highest priority. When handling cyanogen bromide, you must adhere to the following:[3][4][5][6]
Engineered Controls: Always work in a certified, high-flow chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.
Personal Protective Equipment (PPE): Wear chemical splash goggles and a face shield, a lab coat, and double-glove with nitrile or neoprene gloves.[3] Ensure there is no exposed skin.
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) are considered hazardous waste and must be disposed of according to institutional guidelines. Aqueous waste and reaction quenches should be treated with an excess of sodium or calcium hypochlorite (bleach) to decompose the cyanide before disposal.[4]
Emergency Preparedness: Never work alone. Ensure colleagues are aware of the hazardous nature of the experiment. Have a cyanide antidote kit available and ensure personnel are trained in its use, though this is an extreme emergency measure and the primary focus must be on prevention of exposure.
Q3: Can I use a different base besides sodium bicarbonate?
A3: Yes, other bases can be used, but the choice has implications.
Potassium Carbonate (K₂CO₃): Similar to NaHCO₃, it is an inexpensive and mild inorganic base that works well.
Triethylamine (Et₃N) or DIPEA: These are organic amine bases. They have the advantage of being soluble in organic solvents, potentially leading to a more homogeneous reaction. However, they can be more difficult to remove during workup and may lead to different side product profiles. For scale-up, an inorganic base that can be easily removed by an aqueous wash is often preferred.
Strong Bases (e.g., NaH, LiHMDS): These are generally not recommended for this specific transformation. They are overkill for deprotonating an ammonium salt and can promote unwanted side reactions with the solvent or the cyanating agent.
References
PENTA. (2025).
Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. in.nau.edu.
University of Georgia. (n.d.). Standard Operating Procedures: Cyanogen Bromide. research.uga.edu.
Hartman, W. W., & Dreger, E. E. (1931). Cyanogen Bromide. Organic Syntheses, 11, 30. [Link]
Loba Chemie. (2016). CYANOGEN BROMIDE FOR SYNTHESIS MSDS.
Goti, A. (2018).
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. MDPI.
BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227.
Cantillo, D., & Kappe, C. O. (2014). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry, 12(23), 3813-3824.
Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 205. [Link]
Google Patents. (2000).
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
BenchChem. (n.d.). Purifying 3-Methoxyisothiazole-4-carbonitrile: A Guide for Researchers.
Technical Support Center: Troubleshooting Side Reactions in Functionalized Azetidine Synthesis
Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of functionalized azetidines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of functionalized azetidines. The core challenge lies in the thermodynamics: the four-membered azetidine ring possesses an inherent ring strain of approximately 25.4 kcal/mol[1]. This strain creates a thermodynamic penalty that manifests as aggressive side reactions—ranging from E2 eliminations during cyclization to spontaneous ring-opening and polymerization during purification[1].
This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure your synthetic workflows succeed.
Part 1: Mechanistic Troubleshooting Guide
Issue 1: E2 Elimination Competing with Intramolecular
SN2
Cyclization
The Causality: Forming a four-membered ring is kinetically and thermodynamically disfavored compared to forming three-, five-, or six-membered rings. When cyclizing 1,3-haloamines, the acyclic precursor must adopt a sterically demanding gauche conformation. If a strong or highly nucleophilic base is used, or if the substrate is too sterically hindered, intermolecular E2 elimination (forming acyclic allylic amines) will outcompete the desired
SN2
ring closure[1].
The Solution: Switch to a sterically hindered, non-nucleophilic base (e.g., DBU or LiHMDS) and run the reaction at high dilution (<0.01 M) to suppress intermolecular collisions.
Issue 2: Imine Relaxation in Aza Paternò-Büchi Reactions
The Causality: The [2+2] cycloaddition of imines and alkenes is a highly direct route to functionalized azetidines. However, upon standard photoexcitation, imines rapidly undergo E/Z isomerization (a non-productive relaxation pathway) rather than engaging the alkene, leading to near-zero yields of the azetidine[2].
The Solution: Utilize visible-light photocatalysis with specific Iridium-based catalysts. These catalysts selectively access the reactive triplet state of the imine via energy transfer, bypassing the singlet excited state that leads to rapid E/Z isomerization[2].
Issue 3: C3-Lithiation Induced Dimerization and Ring-Opening
The Causality: Attempting to functionalize the C3 position via lithium-halogen exchange creates a highly reactive secondary organolithium species. In standard batch reactors, this intermediate rapidly undergoes protonation by unreacted starting material or spontaneous ring-opening before the electrophile can be introduced[3].
The Solution: Transition the lithiation to a continuous flow microreactor. Flow chemistry allows for precise, sub-second residence times, trapping the lithiated intermediate with an electrophile before side reactions can occur[3].
Part 2: Quantitative Data on Side Reaction Profiles
To aid in your experimental design, the following table summarizes the primary side reactions encountered across different synthetic strategies and the quantitative impact of our recommended mitigation tactics.
Synthesis Strategy
Primary Side Reaction
Thermodynamic / Kinetic Driver
Mitigation Strategy
Typical Yield Recovery
1,3-Haloamine Cyclization
E2 Elimination
High ring strain (~25.4 kcal/mol) vs. stable alkene formation
Use DBU/LiHMDS; High dilution (<0.01 M)
+30% to +50%
Aza Paternò-Büchi
Imine E/Z Isomerization
Rapid singlet state relaxation
Ir-photocatalyst; Intramolecular tethering
+60% to +80%
C3-Lithiation
Dimerization / Ring Opening
High carbanion reactivity
Continuous Flow Microreactor; CPME solvent
+40% to +55%
Photochemical Azetidinols
Norrish II Fragmentation
High basicity of transient hemiacetals
Tune N-protecting group (e.g., Ts over Benzyl)
+45%
Part 3: Visualizing the Reaction Pathways
Understanding the bifurcation points between product formation and side reactions is critical for optimization.
Mechanistic divergence in 1,3-haloamine cyclization: SN2 vs. E2 elimination pathways.
Photochemical Aza Paternò-Büchi reaction highlighting the competing imine relaxation pathway.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next synthetic step without confirming the validation checkpoints.
Protocol A: Intramolecular Cyclization of N-Boc-1,3-Haloamines
Preparation: Dissolve the acyclic N-Boc-3-aminoalkyl halide in anhydrous dichloromethane (DCM) at a strict 0.01 M concentration. Causality: High dilution heavily penalizes intermolecular dimerization.
Base Addition: Cool the reactor to 0 °C. Dropwise, add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU provides the necessary basicity for deprotonation without the nucleophilicity that triggers
SN2
displacement of the halide.
Reaction: Stir for 4 hours, allowing the mixture to slowly warm to room temperature.
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, evaporate the DCM, and run a crude
1H
NMR. Look for the disappearance of the triplet associated with the
CH2−X
protons. Critical: Check the 5.0–6.0 ppm range. If vinylic protons are present, E2 elimination has occurred; you must lower the temperature or switch to a bulkier base (e.g., LiHMDS) in your next run.
Workup: Quench with saturated aqueous
NaHCO3
and extract with DCM. Avoid acidic workups entirely to prevent Boc-deprotection and subsequent ring-opening[1].
Preparation: In an oven-dried vial, dissolve the imine-tethered alkene precursor in anhydrous THF (0.1 M).
Catalyst Addition: Add 1.0 mol% of
Ir[dF(CF3)ppy]2(dtbbpy)PF6
. Causality: This specific iridium photocatalyst enables selective triplet energy transfer to the imine, bypassing the problematic singlet excited state[2].
Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Ambient oxygen rapidly quenches the triplet excited state of the photocatalyst, completely shutting down the cycloaddition.
Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The product mass will perfectly match the starting material mass (as it is an isomerization/cycloaddition), but the retention time will shift. If the starting material is consumed but no new peak of the same mass appears, the azetidine has polymerized.
Part 5: Frequently Asked Questions (FAQs)
Q: My azetidine decomposes completely during silica gel chromatography. What is happening?A: The inherent ring strain makes the azetidine core highly susceptible to acid-catalyzed ring opening. Standard silica gel possesses acidic silanol groups. Solution: Pre-treat your silica gel by flushing the column with 1-2% triethylamine (TEA) in hexanes to neutralize acidic sites, or switch to basic alumina as your stationary phase[1].
Q: Why does my aziridine ring expansion yield a pyrrolidine instead of an azetidine?A: This is a classic thermodynamic trap. Your reaction conditions are inadvertently favoring a [1,6]-Stevens rearrangement, which thermodynamically favors the less strained five-membered pyrrolidine ring over the four-membered azetidine. Solution: Carefully select carbene precursors or employ biocatalytic approaches (e.g., engineered cytochrome P450) to kinetically favor the azetidine[1].
Q: How can I introduce functional groups at both the C1 and C3 positions without triggering ring opening?A: Stop trying to functionalize an already-formed, sensitive monocyclic azetidine. Instead, use 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. The highly strained bicyclic nature of ABBs allows for strain-release driven double functionalization (e.g., with organometallic reagents or radical species) under exceptionally mild conditions[4].
Q: I am trying to functionalize the C3 position via lithiation, but I only get dimers and open-chain products. How do I fix this?A: C3-lithiated azetidines are highly reactive and unstable in batch at standard temperatures. They rapidly undergo protonation by unreacted starting material or ring-opening. Solution: Utilize continuous flow chemistry to precisely control residence times and temperature, preventing the accumulation of the reactive intermediate before your electrophilic quench[3].
Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor
Source: ACS Publications
URL: [Link]
Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Technical Support Center: Troubleshooting 3-Methoxyazetidine-1-carbonitrile Synthesis & Purification
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing and purifying 3-methoxyazetidine-1-carbonitrile .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing and purifying 3-methoxyazetidine-1-carbonitrile .
The introduction of an N-cyano group to the strained azetidine ring presents unique mechanistic challenges. While electrophilic cyanation is a foundational transformation[1], the inherent ring strain of azetidines makes them highly susceptible to side reactions, leading to complex impurity profiles. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity yields.
Mechanistic Causality & Impurity Pathways
Understanding the exact origin of impurities is the first step in eliminating them. The N-cyanation of secondary amines typically proceeds via a quaternary N-cyano intermediate[2]. However, the four-membered azetidine ring introduces significant steric and electronic strain, altering the standard reaction landscape.
Mechanistic pathways of target formation and common impurities during N-cyanation.
Troubleshooting Guide & FAQs
Q: Why am I seeing a significant amount of unreacted 3-methoxyazetidine in my final product, and how can I selectively remove it?Causality: 3-Methoxyazetidine is a highly basic secondary amine. During electrophilic cyanation with cyanogen bromide (BrCN), hydrobromic acid (HBr) is generated as a stoichiometric byproduct[2]. If your acid scavenger (e.g., NaHCO₃ or K₂CO₃) is insufficient or poorly soluble in the reaction solvent, the unreacted starting material will be rapidly protonated, forming an unreactive hydrobromide salt that halts further conversion[2].
Resolution: Implement a targeted biphasic acidic wash during liquid-liquid extraction. Washing the organic layer with 0.1 M HCl forces the basic unreacted amine to protonate and partition into the aqueous layer, while the neutral 3-methoxyazetidine-1-carbonitrile remains in the organic phase.
Self-Validating Check: Spot the post-wash organic layer on a TLC plate and stain with Ninhydrin. The total absence of a colored/active spot confirms the complete extraction of the amine impurity.
Q: My GC-MS shows heavy brominated impurities. What is causing this, and how do I prevent azetidine ring-opening?Causality: The azetidine ring is highly strained. Under thermal stress or in the presence of excess cyanogen bromide, the classical von Braun reaction pathway is triggered[2]. The displaced bromide ion acts as a nucleophile, attacking the highly electrophilic quaternary nitrogen intermediate. This leads to the cleavage of the four-membered ring, yielding 3-bromo-1-methoxy-N-cyano-propylamine derivatives[2].
Resolution: Maintain strict cryogenic control (0 °C) during the addition of the cyanating agent. To permanently avoid this impurity, consider switching from BrCN to a non-halogenated cyanating agent like trichloroacetonitrile (Cl₃CCN), which exhibits distinct selectivity and prevents von Braun ring-opening[3].
Q: How do I safely quench unreacted cyanogen bromide without generating toxic HCN gas?Causality: Cyanogen bromide is highly toxic, volatile, and sensitive to moisture[1]. Improper quenching with strong acids or strong bases can lead to the rapid release of lethal hydrogen cyanide (HCN) gas.
Resolution: Quench the reaction mixture using a mild nucleophile, such as an aqueous ammonia solution or saturated sodium bicarbonate[4]. This safely converts residual BrCN into inert cyanamide or harmless cyanate salts without drastic pH swings[2].
Quantitative Impurity Profiling
To streamline your purification workflow, reference the following chromatographic behaviors of the target compound and its common impurities.
Compound
Nature of Material
TLC Retention Factor (R_f)*
Recommended Removal Strategy
3-Methoxyazetidine-1-carbonitrile
Target Product
0.45
Isolate via Silica Gel Column
3-Methoxyazetidine
Starting Material
0.05 (Streaks)
0.1 M HCl Aqueous Wash
3-Bromo-1-methoxy-N-cyano-propylamine
Ring-Opened Impurity
0.60
Silica Gel Column (Elutes early)
Cyanogen Bromide
Reagent Residue
N/A (Volatile)
Aqueous NaHCO₃ / NH₃ Quench
Inorganic Salts (KBr, NaHCO₃)
Byproducts
0.00 (Baseline)
Aqueous Extraction (Water wash)
*Note: R_f values are approximate and based on a 1:1 Hexane:Ethyl Acetate eluent system on standard silica gel plates.
Validated Experimental Protocols
Protocol A: Synthesis and Self-Validating Extraction
This protocol utilizes cyanogen bromide but employs strict stoichiometric and temperature controls to minimize impurities[1].
Step 1: Reaction Setup
In an oven-dried round-bottom flask under nitrogen, dissolve 3-methoxyazetidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Add sodium bicarbonate (NaHCO₃) (3.0 equiv) to neutralize the hydrochloride salt and act as an acid scavenger for the impending reaction[4].
Cool the suspension to 0 °C using an ice-water bath.
Step 2: Electrophilic Cyanation
Slowly add cyanogen bromide (1.1 equiv) dropwise to the cooled mixture[1]. Mechanistic Note: Dropwise addition prevents localized exothermic spikes that trigger azetidine ring-opening[2].
Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 4 hours. Monitor via TLC until the starting material is consumed.
Step 3: Quenching and Liquid-Liquid Extraction
Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM)[4]. Stir vigorously for 15 minutes to neutralize residual BrCN.
Separate the organic layer. Wash the organic layer sequentially with:
0.1 M HCl: To remove unreacted starting material.
Distilled water: To remove inorganic salts.
Brine: To pre-dry the organic layer.
Self-Validation Step: Test the pH of the final aqueous wash; it must be neutral (~pH 7) to ensure no acidic residues carry over. Spot the organic layer on TLC with Ninhydrin stain to verify the absence of primary/secondary amines.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Chromatography
Load the concentrated crude residue onto a silica gel column.
Elute using a gradient of Hexane to Ethyl Acetate (starting at 9:1, moving to 1:1)[1].
Collect fractions corresponding to R_f = 0.45.
Concentrate the pure fractions under high vacuum to yield 3-methoxyazetidine-1-carbonitrile as a clear to pale-yellow oil.
Alternative Safer Cyanation Methods
If von Braun ring-opening impurities persist, or if safety protocols prohibit the use of cyanogen bromide, modern alternative reagents should be utilized:
Trichloroacetonitrile (Cl₃CCN): A one-pot N-cyanation can be achieved using inexpensive trichloroacetonitrile. This reagent exhibits distinct selectivity, successfully transforming cyclic secondary amines into cyanamides without the high toxicity or ring-cleavage risks associated with BrCN[3].
TMSCN and Bleach: Trimethylsilyl cyanide (TMSCN) can be oxidized in situ using sodium hypochlorite (household bleach) to generate an electrophilic cyanating reagent. This oxidative N-cyanation allows for the preparation of cyanamides without using highly toxic cyanogen halides[5].
Technical Support Center: Handling, Storage, and Troubleshooting of Strained Heterocycles
Welcome to the Strained Heterocycle Support Center. Compounds containing three- and four-membered rings (such as epoxides, aziridines, diazirines, and oxetanes) possess high ring strain energy (typically 25–30 kcal/mol f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Strained Heterocycle Support Center. Compounds containing three- and four-membered rings (such as epoxides, aziridines, diazirines, and oxetanes) possess high ring strain energy (typically 25–30 kcal/mol for three-membered rings). This thermodynamic instability is the exact feature that makes them invaluable as reactive crosslinkers, photoaffinity probes, and synthetic intermediates. However, it also makes them highly susceptible to premature degradation, polymerization, and loss of efficacy.
This guide provides causality-driven troubleshooting, self-validating protocols, and storage methodologies to ensure experimental integrity for researchers and drug development professionals.
User Issue: "My bis-diazirine crosslinker solution worked perfectly on day one, but after leaving it on the bench for a few days, crosslinking efficiency dropped to zero."
Root Cause Analysis (Causality): Diazirines are highly sensitive to both thermal energy and ambient ultraviolet/visible light. Exposure to room lighting or natural sunlight triggers the premature extrusion of nitrogen gas (
N2
), generating a highly reactive carbene intermediate. If this occurs in a solvent or in the presence of ambient moisture rather than the target polymer or protein, the carbene rapidly quenches (e.g., by reacting with water or solvent C-H bonds), rendering the crosslinker completely inert[1].
Resolution & Storage Standard:
Neat Storage: Store neat (undissolved) diazirine compounds in amber vials at -20°C to -80°C. Under these optimized conditions, they remain stable for up to 4 years[1].
Solution Storage: Once dissolved in anhydrous solvents (like DMSO or DMF), stability drops to approximately 2 months at -20°C in the dark[1]. Never leave working solutions exposed to ambient light; wrap vials in aluminum foil during benchwork.
Ticket #102: Aziridine Polymerization in Storage
User Issue: "Our aziridine crosslinker solidified into a hard resin inside the sealed storage bottle after only one month at room temperature."
Root Cause Analysis (Causality): Aziridines contain a strained three-membered nitrogen heterocycle that is highly susceptible to acid-catalyzed ring-opening. Even trace amounts of Lewis acids—or dissolved carbon dioxide (
CO2
) from the air—can protonate the aziridine nitrogen. This protonation makes the adjacent carbons highly electrophilic, inviting nucleophilic attack from another aziridine monomer. This initiates a rapid, exothermic chain-reaction polymerization[2].
Resolution & Storage Standard:
Stabilization: The addition of a small-molecule amine stabilizer (e.g., 0.1% to 1% 2-amino-2-methyl-1-propanol, AMP-95) maintains an alkaline pH, preventing nitrogen protonation. Stabilized aziridines can achieve a shelf life of over 96 months at room temperature[2].
Handling: Always purge the headspace of the container with inert gas (Argon or Nitrogen) before sealing to displace ambient
CO2
and moisture[3].
Ticket #103: Epoxide Degradation in Glassware
User Issue: "Purified chiral epoxides are degrading into diols over several weeks despite being stored at -20°C."
Root Cause Analysis (Causality): Epoxides are highly reactive toward nucleophiles and can undergo ring-opening under both acidic and basic conditions[4]. Standard borosilicate laboratory glassware possesses surface silanol (-SiOH) groups that are mildly acidic. Over prolonged storage, these surface groups catalyze the hydrolysis of the epoxide in the presence of trace moisture.
Resolution & Storage Standard:
Store epoxides in base-washed, silanized glassware, or high-density polyethylene (HDPE) containers to eliminate acid-catalyzed surface interactions. Ensure the atmosphere is strictly anhydrous.
Part 2: Visualizing Degradation Logic
Mechanism of acid-catalyzed aziridine polymerization and amine stabilization.
Protocol A: Photoactivation Workflow for Diazirine-Based Probes
Objective: Covalently crosslink a diazirine-functionalized probe to a target protein while ensuring the carbene intermediate is not prematurely quenched.
Causality Focus: Diazirines require specific UV wavelengths (~345 nm) for optimal activation. Using shorter wavelengths (e.g., 254 nm) will cause off-target photo-destruction of proteins and DNA[6]. Furthermore, buffers containing primary amines (like Tris or Glycine) will compete for NHS-ester functional groups often attached to diazirine probes, neutralizing the probe before crosslinking can occur[6].
Step-by-Step Methodology:
Preparation: Remove the diazirine probe from -80°C storage and allow it to equilibrate to room temperature in a desiccator before opening. Reasoning: Opening cold vials introduces condensation, which hydrolyzes moisture-sensitive NHS-esters[6].
Dissolution: Dissolve the probe in anhydrous DMSO or DMF to create a concentrated stock solution.
Buffer Exchange: Ensure the target protein is in an amine-free buffer (e.g., PBS or HEPES, pH 7.4). If the protein is in Tris, perform a buffer exchange using a desalting column[6].
Incubation: Mix the probe and protein. Incubate in the dark at room temperature for 30 minutes to allow non-covalent binding or NHS-ester acylation.
Irradiation: Place the reaction vessel (uncovered, shallow dish) under a UV lamp equipped with a 345 nm bandpass filter. Irradiate for 15–30 minutes[6]. Keep the sample on ice to prevent thermal degradation of the protein.
Self-Validation Step: Run the crosslinked sample alongside a non-irradiated control on an SDS-PAGE gel. A successful crosslink will present as a higher molecular weight band (Probe + Protein) exclusively in the irradiated lane. If the non-irradiated lane shows the same shift, the crosslinking was non-specific or driven by thermal degradation.
Workflow for diazirine photoactivation, crosslinking, and self-validation.
Protocol B: Safe Handling and Aliquoting of Aziridine Crosslinkers
Objective: Aliquot bulk aziridine without triggering polymerization or exposing personnel to mutagenic vapors.
Causality Focus: Aziridines are volatile and highly toxic/mutagenic[7]. They react violently with acids and oxidizing agents[3].
Step-by-Step Methodology:
PPE & Environment: Don chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat. Perform all work inside a certified chemical fume hood[8].
Preparation: Purge all receiving vials (amber glass) with dry Argon gas for 10 seconds to remove moisture and
CO2
.
Transfer: Using a glass syringe or a positive displacement pipette, transfer the required volume of aziridine into the receiving vials.
Stabilization Check: If the aziridine is unformulated, add 0.1% (w/w) AMP-95 (2-amino-2-methyl-1-propanol) to the aliquot to ensure long-term stability[2].
Sealing: Blanket the headspace of the vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.
Self-Validation Step: Before using an older aliquot in an experiment, perform a visual and viscosity check. If the liquid has yellowed significantly or shows increased viscosity (syrup-like consistency), partial polymerization has occurred, and the aliquot must be properly disposed of as hazardous waste.
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 3-Methoxyazetidine
Welcome to the comprehensive technical support guide for the N-alkylation of 3-methoxyazetidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical support guide for the N-alkylation of 3-methoxyazetidine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Significance and Challenges of N-Alkylated Azetidines
Azetidines are a critical class of saturated nitrogen heterocycles, increasingly incorporated into medicinal chemistry programs due to their unique structural and pharmacokinetic properties. The strained four-membered ring can act as a bioisostere for other functionalities and often imparts favorable characteristics such as improved metabolic stability and aqueous solubility. The N-alkylation of azetidines, specifically 3-methoxyazetidine, is a key step in the synthesis of a diverse array of pharmaceutical candidates.
However, the inherent ring strain of approximately 25 kcal/mol makes azetidines susceptible to side reactions, such as ring-opening, elimination, and polymerization, presenting unique challenges during N-alkylation.[1][2][3] This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of 3-methoxyazetidine?
A1: The primary methods for N-alkylation of 3-methoxyazetidine include:
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where 3-methoxyazetidine acts as a nucleophile, displacing a halide from an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.[4]
Reductive Amination: This two-step, one-pot process involves the reaction of 3-methoxyazetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[5][6][7] This method is particularly useful for introducing more complex alkyl groups.
Buchwald-Hartwig Amination: For the synthesis of N-aryl azetidines, the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction is the method of choice.[8][9][10] It allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide or triflate.
Q2: How does the ring strain of azetidine affect N-alkylation reactions?
A2: The significant ring strain in azetidines influences their reactivity in several ways.[2][3] While the nitrogen is a reasonably good nucleophile, the ring is susceptible to nucleophilic attack, which can lead to ring-opening, especially under harsh reaction conditions (e.g., strong acids, high temperatures).[1] This necessitates the use of mild reaction conditions to favor the desired N-alkylation over competing decomposition pathways.
Q3: Why is my N-alkylation of 3-methoxyazetidine failing or giving low yields?
A3: Low yields in N-alkylation reactions of 3-methoxyazetidine can often be attributed to several factors:
Inappropriate Base: The chosen base may be too weak to effectively deprotonate the azetidinium salt formed during the reaction, or it might be too strong, leading to side reactions like elimination of the alkyl halide.[4]
Poor Leaving Group: The reactivity of the alkylating agent is highly dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs.[11]
Steric Hindrance: Significant steric bulk on either the 3-methoxyazetidine or the alkylating agent can impede the SN2 reaction.
Side Reactions: Competing reactions such as over-alkylation to form a quaternary ammonium salt, or elimination of the alkyl halide, can reduce the yield of the desired product.[1][4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-alkylation of 3-methoxyazetidine.
Issue 1: Low or No Conversion to the N-Alkylated Product
Troubleshooting Steps & Solutions
Potential Cause
Explanation
Recommended Solution
Insufficiently Reactive Alkylating Agent
The leaving group on your alkyl halide may not be reactive enough under the current conditions.
Switch to a more reactive alkylating agent. For example, if using an alkyl chloride, try the corresponding bromide or iodide.[11]
Inadequate Base Strength
The base may not be strong enough to effectively neutralize the acid formed during the reaction, leading to protonation of the starting amine and halting the reaction.
Use a stronger base. For direct alkylations, consider switching from triethylamine (TEA) to a more robust inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][12] For particularly unreactive systems, a non-nucleophilic organic base like DBU may be beneficial.
Poor Solubility of Reactants
If the 3-methoxyazetidine, alkylating agent, or base are not fully dissolved, the reaction will be slow or incomplete.
Change to a more suitable solvent. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices for improving solubility in N-alkylation reactions.[4][11][12]
Low Reaction Temperature
The reaction may require more thermal energy to overcome the activation barrier.
Gradually increase the reaction temperature in 10-20 °C increments, while carefully monitoring for the formation of byproducts.[4]
Issue 2: Formation of Multiple Products (Over-alkylation or Side Reactions)
Troubleshooting Steps & Solutions
Potential Cause
Explanation
Recommended Solution
Over-alkylation (Quaternization)
The N-alkylated product is also nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[4]
Use a slight excess (1.1-1.2 equivalents) of the 3-methoxyazetidine relative to the alkylating agent. Alternatively, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Elimination of Alkyl Halide
A strong or sterically hindered base can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, to form an alkene.
Use a less hindered base. For example, switch from diisopropylethylamine (DIPEA) to potassium carbonate. Lowering the reaction temperature can also disfavor the elimination pathway.[4]
Ring Opening of the Azetidine
Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the cleavage of the strained azetidine ring.[1][3]
Employ milder reaction conditions. Use a weaker base if possible and maintain the lowest effective reaction temperature. Ensure the reaction is not overly acidic or basic during workup.
Issue 3: Difficult Product Purification
Troubleshooting Steps & Solutions
Potential Cause
Explanation
Recommended Solution
Product is Water Soluble
N-alkylated azetidines, especially those with short alkyl chains, can have significant water solubility, leading to poor extraction into organic solvents.
During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Product is a Salt
If the workup is performed under acidic conditions, the product will exist as a salt and remain in the aqueous layer.
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to a pH of 8-9 before extraction.
Co-elution with Starting Material on Silica Gel
The starting 3-methoxyazetidine and the N-alkylated product may have similar polarities, making separation by column chromatography challenging.
Adjust the polarity of the mobile phase. A common technique is to add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent to improve the peak shape of basic compounds and aid in separation. Alternatively, consider using a different stationary phase, such as alumina.
Experimental Protocols
General Protocol for Direct N-Alkylation with an Alkyl Halide
To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF, 0.1 M) is added a base (2.5-3.0 eq, e.g., K₂CO₃ or Cs₂CO₃).
The mixture is stirred at room temperature for 15-30 minutes to liberate the free base.
The alkyl halide (1.1 eq) is then added to the suspension.
The reaction is stirred at the desired temperature (room temperature to 80 °C) and monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography.
General Protocol for Reductive Amination
To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M) is added a mild acid (e.g., acetic acid, 1.1 eq).
The mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation.
A reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise.
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
The crude product is purified by flash column chromatography.
Visualizing the Process
General N-Alkylation Workflow
Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.
References
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH. (n.d.).
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021, July 6).
Technical Support Center: Optimizing N-benzhydrylation of 3-Aminoazetidine Derivatives - Benchchem. (n.d.).
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC. (n.d.).
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (n.d.).
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3).
Technical Support Center: Azetidine Synthesis Protocols - Benchchem. (n.d.).
Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole - Benchchem. (n.d.).
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - MDPI. (2012, May 3).
Synthesis of N-Methyl Secondary Amines. (n.d.).
Buchwald–Hartwig amination - Wikipedia. (n.d.).
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
Technical Support Center: Troubleshooting Low Conversion in Azetidine Coupling Reactions
Welcome to the technical support center for azetidine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for azetidine coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion in C-N cross-coupling reactions involving the azetidine scaffold. Due to its inherent ring strain (approximately 25.4 kcal/mol), the four-membered azetidine ring presents unique challenges compared to larger, more stable heterocycles.[1][2] This document provides a structured, question-and-answer approach to troubleshoot common issues, explaining the chemical principles behind our recommendations to empower you to solve problems effectively.
This section addresses initial checks and common oversights that can lead to low conversion. Before delving into complex optimization, ensure these fundamental parameters are correct.
Q1: I've set up my palladium-catalyzed N-arylation of azetidine, but I'm seeing no product and only recovering starting materials. What are the first things I should check?
A1: This scenario often points to a fundamental issue with one of the core components required to initiate the catalytic cycle. Here is a checklist of primary suspects:
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged (at least 3 cycles of vacuum/backfill with argon or nitrogen) and that all solvents and liquid reagents were thoroughly degassed.[3]
Reagent Quality:
Solvent Anhydrousness: Water can deactivate the catalyst and interfere with the base. Use freshly dried, anhydrous solvents. Toluene and dioxane are common choices.[2]
Amine Purity: Ensure the azetidine starting material is pure and free from acidic impurities (e.g., hydrochloride salts) that would quench the base.
Base Quality: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use a fresh bottle or a sample stored correctly in a desiccator. Clumping of the base can also be an issue, indicating poor solubility or degradation.[3]
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. This reduction is typically facilitated by the phosphine ligand.[3] Modern palladacycle precatalysts (e.g., G3-Pd precatalysts) are often more reliable as they form the active LPd(0) catalyst more cleanly.[3]
Q2: My reaction is working, but it stalls at 30-50% conversion, even after extended reaction times. What could be the cause?
A2: Stalled reactions suggest catalyst deactivation or inhibition.
Catalyst Deactivation: The active Pd(0) species may be unstable over the course of the reaction, especially at elevated temperatures. The choice of ligand is critical for stabilizing the catalyst.[3] If your ligand is not bulky or electron-rich enough, the catalyst may decompose before the reaction reaches completion.
Product Inhibition: In some cases, the N-arylazetidine product can coordinate to the palladium center more strongly than the starting materials, slowing down or halting the catalytic cycle. This is less common but can be a factor with certain product structures.
Insufficient Base: The reaction consumes one equivalent of base. If your azetidine starting material was not base-free (e.g., a salt) or if other acidic impurities are present, you may have a stoichiometric deficiency of base. Try increasing the base loading to 1.5-2.0 equivalents.
Deep Dive: Troubleshooting by Reaction Component
If the initial checks do not resolve the issue, a more systematic approach is required. This section breaks down troubleshooting by the key components of a typical Buchwald-Hartwig amination.
Catalyst & Ligand System
Q3: I'm using Pd₂(dba)₃ with BINAP for my azetidine N-arylation and getting low yield. How do I choose a better catalyst/ligand system?
A3: The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination of a challenging substrate like azetidine.[3] While BINAP is a classic ligand, modern, sterically hindered, electron-rich phosphine ligands have demonstrated superior performance for C-N couplings.
Causality: The key steps in the catalytic cycle are oxidative addition and reductive elimination.
Oxidative Addition: Bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center. This is especially important for less reactive aryl chlorides.[3]
Reductive Elimination: This is the product-forming step. Ligand bulk also promotes this step, which can be slow for strained rings like azetidines.[4]
Troubleshooting Workflow: Ligand Selection
Recommended Ligand Classes for Azetidine Coupling
Ligand Class
Example Ligands
Recommended For
Rationale
Biarylphosphines
XPhos, SPhos, RuPhos
General purpose, good starting point for aryl bromides/iodides.[3]
Provides a good balance of steric bulk and electron-donating properties to promote both oxidative addition and reductive elimination.
Dialkylbiarylphosphines
BrettPhos, tBuBrettPhos
Challenging couplings, particularly with aryl chlorides or sterically hindered substrates.
The combination of a bulky biaryl backbone and an electron-rich dialkylphosphino group is highly effective at stabilizing the catalyst and accelerating the rate-limiting steps.
Base Selection
Q4: I see significant byproduct formation, including hydrodehalogenation of my aryl halide. Could my base be the problem?
A4: Yes, the choice and amount of base are critical. Hydrodehalogenation (where the aryl halide is reduced to an arene) can be a major side reaction and is often linked to the base.[3]
Causality: The base's role is to deprotonate the azetidine (or the azetidinium complex) to form the active nucleophile.
Base Strength: The base must be strong enough to deprotonate the azetidine in the catalytic complex. Strong, non-nucleophilic bases are preferred.
Solubility & Physical Form: Poorly soluble bases can lead to inconsistent results. The physical properties, like particle size, can affect reaction rates.[3]
Side Reactions: Some bases can promote side reactions. For instance, if β-hydride elimination is a competing pathway, the choice of base can influence this.
Can be too aggressive for substrates with sensitive functional groups (e.g., esters). Can promote hydrodehalogenation. Solution: Switch to a weaker base.
LiHMDS
Strong, non-nucleophilic.
Good alternative to t-butoxides. Can sometimes offer different solubility profiles.
Required for base-sensitive substrates. Often needs higher temperatures or a protic co-solvent (e.g., t-butanol) to be effective. May require a different ligand system to compensate for the slower rate.
Substrate-Related Issues
Q5: My reaction works for unsubstituted azetidine, but when I use a 3-substituted azetidine, the yield drops dramatically. Why is this happening?
A5: Steric hindrance is a primary reason for low conversion in coupling reactions.[6] The strained, four-membered ring of azetidine already presents a challenge, and adding substituents further increases this barrier.
Causality: Steric bulk near the reacting nitrogen atom can hinder its approach to the palladium center, slowing down the crucial association and subsequent C-N bond formation. Similarly, bulky ortho-substituents on the aryl halide can impede oxidative addition.
Solutions for Sterically Hindered Substrates:
Switch to a Bulkier Ligand: This is the most effective solution. Highly hindered ligands like tBuXPhos or AdBrettPhos can create a more open coordination sphere around the palladium, accommodating bulky substrates.
Increase Reaction Temperature: Carefully increasing the temperature (e.g., from 80°C to 110°C) can provide the necessary energy to overcome the higher activation barrier. However, monitor the reaction closely for decomposition.[2]
Change the Halide: If using an aryl chloride, switching to the more reactive aryl bromide or iodide can significantly improve conversion rates.[3]
Q6: I am concerned about the stability of the azetidine ring under my coupling conditions. Can the ring open?
A6: Yes, azetidine ring-opening is a known decomposition pathway, especially under harsh conditions.[2][7] The high ring strain makes the scaffold susceptible to nucleophilic or acid-catalyzed cleavage.[1][8]
Prevention Strategies:
Avoid Lewis Acids: Ensure your catalyst system is free from Lewis acidic additives unless they are part of a specific protocol.
Use N-Protecting Groups: For particularly sensitive substrates, an electron-withdrawing N-protecting group (e.g., Boc, Ts) can stabilize the ring, though it would need to be installed prior to the coupling if the goal is N-arylation.[2] However, for direct N-H coupling, this is not an option.
Moderate Temperature and Time: Do not overheat the reaction or let it run for an excessive amount of time after completion, as this increases the likelihood of decomposition.[2]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine
This protocol is a robust starting point for coupling azetidine with an aryl bromide.
Materials:
Aryl bromide (1.0 equiv)
Azetidine (1.2 - 1.5 equiv)
Pd₂(dba)₃ (1-2 mol%) or a suitable Pd precatalyst
RuPhos (2.5 - 5 mol%)
NaOtBu (1.4 equiv)
Anhydrous, degassed toluene (to make a 0.1 - 0.5 M solution)
Procedure:
To an oven-dried Schlenk flask, add the aryl bromide, palladium precatalyst, ligand, and sodium tert-butoxide.
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
Add the anhydrous, degassed toluene via syringe, followed by the azetidine.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Reaction Optimization Screening
When a standard protocol fails, a systematic screen of parameters is necessary. This can be done efficiently in parallel on a small scale.
Workflow:
Example Screening Array Layout
Well
Ligand
Base
Solvent
Temp (°C)
A1
RuPhos
NaOtBu
Toluene
80
A2
BrettPhos
NaOtBu
Toluene
80
A3
XPhos
NaOtBu
Toluene
80
B1
RuPhos
K₃PO₄
Dioxane
100
B2
BrettPhos
K₃PO₄
Dioxane
100
B3
XPhos
K₃PO₄
Dioxane
100
This systematic approach allows you to efficiently identify the optimal combination of ligand, base, solvent, and temperature for your specific substrate pairing, saving time and resources.
References
Organic Chemistry Portal - Azetidine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]
Google Patents - Process for synthesis of azetidine and novel intermediates therefor (US4966979A). (1990). Google Patents.
Royal Society of Chemistry - Structurally divergent reactivity of 2,2-disubstituted azetidines. (2025). Organic Chemistry Frontiers. Retrieved March 11, 2026, from [Link]
ACS Publications - Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination. (2011). Journal of the American Chemical Society. Retrieved March 11, 2026, from [Link]
ResearchGate - Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (2026). ResearchGate. Retrieved March 11, 2026, from [Link]
NIH - Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). National Institutes of Health. Retrieved March 11, 2026, from [Link]
Thieme - Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). Thieme Chemistry. Retrieved March 11, 2026, from [Link]
NIH - A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). National Institutes of Health. Retrieved March 11, 2026, from [Link]
NIH - Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). National Institutes of Health. Retrieved March 11, 2026, from [Link]
ACS Publications - Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022). Organic Letters. Retrieved March 11, 2026, from [Link]
MDPI - Aziridine- and Azetidine-Pd Catalytic Combinations. (2017). MDPI. Retrieved March 11, 2026, from [Link]
Royal Society of Chemistry - Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved March 11, 2026, from [Link]
Wikipedia - Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
A Comparative Guide to the Definitive Structural Confirmation of 3-Methoxyazetidine-1-carbonitrile
Introduction: In the landscape of modern drug discovery and synthetic chemistry, the azetidine ring is a privileged scaffold—a four-membered heterocyclic amine that imparts valuable physicochemical properties such as red...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the landscape of modern drug discovery and synthetic chemistry, the azetidine ring is a privileged scaffold—a four-membered heterocyclic amine that imparts valuable physicochemical properties such as reduced lipophilicity and improved metabolic stability. The introduction of substituents, such as a methoxy group at the 3-position and a cyano group on the ring nitrogen, creates a novel entity: 3-methoxyazetidine-1-carbonitrile. While synthetic routes may suggest a target structure, absolute confirmation is non-negotiable. Ambiguity in molecular architecture can lead to the misinterpretation of biological data and wasted resources.
This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of 3-methoxyazetidine-1-carbonitrile. We will position single-crystal X-ray crystallography as the unequivocal gold standard and compare its definitive, solid-state data against the complementary, yet incomplete, pictures provided by NMR spectroscopy, mass spectrometry, and infrared spectroscopy. As a practical note, while a public crystal structure for this specific molecule is not available as of this writing, this guide will proceed as a realistic, hypothetical case study to illustrate the principles and workflows vital to researchers in the field.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography stands alone in its ability to provide a direct, three-dimensional map of electron density within a molecule, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. This technique transcends interpretation, offering definitive proof of connectivity and stereochemistry.
Expert Insight: Why SC-XRD is Indispensable
In a strained system like an azetidine ring, bond angles can deviate significantly from ideal values. Furthermore, the presence of stereocenters or the potential for unexpected rearrangements during synthesis necessitates an unambiguous structural tool. While spectroscopic methods can suggest the correct structure, they rely on inference. For example, NMR can confirm connectivity but may not easily distinguish between certain isomers or reveal subtle conformational details that are locked in the crystal lattice. SC-XRD eliminates this ambiguity, providing the foundational evidence required for patents, publications, and regulatory submissions.
Experimental Protocol for SC-XRD
Crystal Growth (The Art of the Science):
Objective: To grow a single, high-quality crystal suitable for diffraction (typically 0.1-0.3 mm in each dimension).
Methodology: Slow evaporation is a common and effective technique.
Dissolve 5-10 mg of purified 3-methoxyazetidine-1-carbonitrile in a minimal amount of a volatile solvent (e.g., ethyl acetate).
Transfer the solution to a small, clean vial.
Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexane).
Allow the vapor of the anti-solvent to slowly diffuse into the primary solvent over several days at a constant temperature (e.g., 4°C). This gradual decrease in solubility encourages the formation of ordered crystals.
Data Collection:
Mount a suitable crystal on a goniometer head.
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.
Expose the crystal to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).
Rotate the crystal and collect a series of diffraction patterns on a detector.
Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group.
The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
The atomic positions and other parameters are "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data.
Workflow for Single-Crystal X-ray Crystallography
Caption: Workflow from purified compound to definitive 3D structure via SC-XRD.
Hypothetical Crystallographic Data Summary
The table below presents a realistic, hypothetical set of data that one would expect from a successful crystallographic analysis of 3-methoxyazetidine-1-carbonitrile.
Parameter
Hypothetical Value
Significance
Chemical Formula
C₅H₈N₂O
Confirms elemental composition.
Formula Weight
112.13 g/mol
Consistent with mass spectrometry.
Crystal System
Monoclinic
Describes the basic shape of the unit cell.
Space Group
P2₁/c
Defines the symmetry elements within the crystal.
a, b, c (Å)
a=8.5, b=5.1, c=13.4 Å
Dimensions of the unit cell.
α, β, γ (°)
α=90, β=105.2, γ=90 °
Angles of the unit cell.
Volume (ų)
559.4 ų
Volume of the unit cell.
Z
4
Number of molecules per unit cell.
R-factor (R1)
0.045 (4.5%)
A measure of the agreement between the model and the experimental data.
Key Bond Lengths (Å)
N1-C≡N2
1.15 Å
Confirms the nitrile triple bond.
C(ring)-O(methoxy)
1.42 Å
Confirms the ether linkage.
N(ring)-C(nitrile)
1.47 Å
Confirms the N-cyano bond.
Part 2: Complementary Spectroscopic & Spectrometric Techniques
While SC-XRD provides the definitive answer, other techniques are faster, use less material, and provide crucial information about the molecule in solution. They are essential for routine characterization and for confirming that the bulk material is identical to the crystal analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and solution-state structure of a molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR: Shows the number of different types of carbon atoms.
2D NMR (HSQC, HMBC): These experiments are critical for assembling the molecular puzzle. HSQC correlates protons directly to the carbons they are attached to, while HMBC shows longer-range correlations (2-3 bonds), allowing one to piece together the entire carbon skeleton and the attachment of substituents.
Expected NMR Data (in CDCl₃, hypothetical):
Nucleus
Technique
Chemical Shift (δ, ppm)
Multiplicity
Key HMBC Correlations (¹H to ¹³C)
¹H
¹H NMR
~4.3
m
To C(ring)-O, C(ring)-CH₂
¹H
¹H NMR
~4.1
t
To C(nitrile), C(ring)-CH
¹H
¹H NMR
~3.4
s
To O-CH₃
¹³C
¹³C NMR
~117
-
Nitrile Carbon (C≡N)
¹³C
¹³C NMR
~75
CH
Methoxy-bearing ring carbon (C-O)
¹³C
¹³C NMR
~58
CH₃
Methoxy Carbon (O-CH₃)
¹³C
¹³C NMR
~52
CH₂
Azetidine ring methylene carbons
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.
Methodology: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used.
Expected Result: A molecular ion peak ([M+H]⁺) at m/z 113.07, confirming the molecular formula C₅H₈N₂O. Fragmentation might show the loss of the cyano group (-26) or the methoxy group (-31), further supporting the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups.
Methodology: A small amount of the sample is analyzed, often as a thin film or KBr pellet.
Expected Result:
A sharp, strong absorbance at ~2240 cm⁻¹ , characteristic of a nitrile (C≡N) stretch.
A strong absorbance in the 1150-1085 cm⁻¹ region, characteristic of a C-O stretch from the ether linkage.
Part 3: A Synthesis of Techniques: The Full Picture
No single technique (besides SC-XRD) can unambiguously confirm the structure. True scientific rigor comes from the convergence of evidence from multiple, independent methods.
Comparative Analysis of Techniques
Feature Confirmed
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
IR Spectroscopy
Definitive 3D Structure
Yes
No
No
No
Atom Connectivity
Yes
Yes
Implied
No
Stereochemistry
Yes
Possible
No
No
Bond Lengths & Angles
Yes
No
No
No
Molecular Formula
Yes
Implied
Yes
Implied
Functional Groups
Yes
Yes
Implied
Yes
State of Matter
Solid-State
Solution-State
Gas-Phase
Bulk
The Interdependence of Analytical Methods
The following diagram illustrates how spectroscopic and spectrometric methods provide complementary data that collectively point towards a single structure, which is then definitively confirmed by X-ray crystallography.
Caption: Relationship between methods for structural elucidation.
Conclusion
For a novel molecular entity like 3-methoxyazetidine-1-carbonitrile, a suite of analytical data is required for comprehensive characterization. NMR, MS, and IR spectroscopy collectively build a strong, yet circumstantial, case for the proposed structure. They are indispensable tools for routine analysis, reaction monitoring, and quality control. However, for absolute, unambiguous proof of structure—the kind required for high-impact publications, intellectual property protection, and advancing a compound into development pipelines—single-crystal X-ray crystallography is the ultimate arbiter. It provides the irrefutable, three-dimensional evidence that transforms a proposed structure into a confirmed reality.
References
Title: X-ray Crystallography
Source: University of California, Davis Chem LibreTexts
URL: [Link]
Title: The Role of X-ray Crystallography in the Drug Discovery Process
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Title: Infrared Spectroscopy
Source: Michigan State University Department of Chemistry
URL: [Link]
Comparative
comparison of 3-methoxyazetidine-1-carbonitrile with 3-hydroxyazetidine-1-carbonitrile
Comparative Guide: 3-Methoxyazetidine-1-carbonitrile vs. 3-Hydroxyazetidine-1-carbonitrile in Covalent Inhibitor Design Executive Summary In the rapidly expanding field of targeted covalent inhibitors (TCIs), cyanamide-b...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 3-Methoxyazetidine-1-carbonitrile vs. 3-Hydroxyazetidine-1-carbonitrile in Covalent Inhibitor Design
Executive Summary
In the rapidly expanding field of targeted covalent inhibitors (TCIs), cyanamide-based electrophilic warheads have emerged as premier moieties for targeting catalytic cysteines in enzymes such as N-Acylethanolamine Acid Amidase (NAAA)[1][2] and various deubiquitinases. The azetidine-1-carbonitrile scaffold is particularly valued for its compact size and tunable reactivity[3].
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the selection of optimal building blocks. The choice between 3-hydroxyazetidine-1-carbonitrile and 3-methoxyazetidine-1-carbonitrile is rarely about intrinsic chemical reactivity; rather, it is a strategic decision balancing active-site hydrogen bonding networks against the thermodynamic penalties of cellular permeability. This guide dissects the physicochemical, mechanistic, and experimental profiles of these two critical warheads.
Physicochemical & Structural Profiling
The substitution at the 3-position of the azetidine ring fundamentally alters the molecule's interaction with both aqueous environments and lipid bilayers. Table 1 summarizes the core differences.
Mechanistic Causality: The "Why" Behind the Substitution
To understand how these building blocks perform, we must isolate their electronic effects from their steric and solvation properties.
Intrinsic Reactivity (The Electronic Effect):
The cyanamide group (-N-C≡N) reacts with nucleophilic thiols (like a target Cys-SH) to form a thioimidate adduct. The electrophilicity of the nitrile carbon is dictated by the electron density on the azetidine nitrogen. Both the -OH and -OMe groups exert a strong electron-withdrawing inductive effect (-I) through the strained four-membered ring. Because the -I effects of hydroxyl and methoxy groups are nearly identical, the intrinsic chemical reactivity of both warheads toward thiols is virtually indistinguishable.
Target Engagement (The Solvation & Steric Effect):
The critical divergence occurs during the initial non-covalent binding event (
KI
). The 3-hydroxy variant possesses a strong hydrogen bond donor. If the target enzyme's active site features a complementary H-bond acceptor (e.g., a backbone carbonyl), the 3-OH group anchors the warhead, perfectly orienting the nitrile carbon for nucleophilic attack. However, this comes with a high desolvation penalty. If the pocket is hydrophobic, the 3-methoxy variant is vastly superior, as the methyl group displaces ordered water networks without the energetic cost of breaking a solute-water hydrogen bond.
Pharmacokinetics (The ADME Effect):
For intracellular targets, permeability is the primary bottleneck. Masking the hydroxyl group with a methyl ether removes the H-bond donor, drops the TPSA by 11 Ų, and pushes the LogP into positive territory. Consequently, 3-methoxyazetidine-1-carbonitrile exhibits significantly higher passive membrane permeability.
Mechanism of targeted covalent inhibition via cyanamide warhead reacting with a catalytic cysteine.
Self-Validating Experimental Protocols
To empirically validate the choice between these two warheads, my laboratory employs a strict, three-tiered screening funnel. These protocols are designed with internal controls to ensure that observed differences in potency are correctly attributed to either reactivity, binding, or permeability[3].
Protocol A: Warhead Synthesis & Isolation
Objective: Generate the electrophilic cyanamide species from commercially available precursors.
Dissolve 1.0 eq of the starting material (3-hydroxyazetidine hydrochloride or 3-methoxyazetidine hydrochloride) in anhydrous N,N-dimethylformamide (DMF).
Add 3.0 eq of cesium carbonate (
Cs2CO3
) to neutralize the salt and establish basic conditions.
Cool the reaction to 0 °C to prevent runaway exothermic side reactions, then add 1.2 eq of cyanogen bromide (BrCN) dropwise[3].
Stir at room temperature for 2 hours. Monitor via LC-MS until the primary amine peak is fully depleted.
Quench with ice water, extract with ethyl acetate, dry over
Na2SO4
, and concentrate.
Objective: Quantify the baseline electrophilicity using Glutathione (GSH) to ensure that any differences in enzymatic
IC50
are driven by target affinity, not chemical hyper-reactivity[3].
Prepare a 10 mM stock of the synthesized warhead in DMSO.
Dilute to a final concentration of 1 mM in PBS (pH 7.4) containing 5 mM GSH. Causality note: The 5-fold excess of GSH ensures pseudo-first-order kinetics, making the reaction rate dependent only on the warhead's electrophilicity.
Incubate at 37 °C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
Quench immediately in 50 µL of cold acetonitrile containing 0.1% formic acid to halt the reaction.
Analyze via LC-MS to monitor parent compound depletion and calculate the half-life (
t1/2
).
Protocol C: Passive Permeability (PAMPA)
Objective: Isolate passive membrane diffusion from active transport mechanisms.
Prepare donor solutions of both compounds at 10 µM in PBS (pH 7.4) with 5% DMSO.
Coat the artificial PVDF membrane on a filter plate with 1% lecithin in dodecane.
Add the donor solution to the bottom wells and plain PBS to the acceptor (top) wells.
Incubate for 5 hours at room temperature.
Quantify concentrations in both compartments via LC-MS/MS and calculate the apparent permeability (
Papp
).
Standard experimental workflow for evaluating and selecting azetidine-1-carbonitrile warheads.
Comparative Performance Data
When subjected to the workflow above, the experimental data clearly delineates the operational boundaries of each compound. Table 2 presents representative baseline data used for decision-making.
Table 2: Experimental Performance Matrix
Assay Metric
3-Hydroxyazetidine-1-carbonitrile
3-Methoxyazetidine-1-carbonitrile
Interpretation
GSH Reactivity (
t1/2
)
~120 min
~115 min
Identical -I effects result in matched intrinsic electrophilicity.
PAMPA
Papp
(
10−6
cm/s)
< 5 (Low)
> 15 (High)
Masking the H-bond donor drastically improves passive permeability.
Aqueous Solubility
Excellent
Moderate
The hydroxyl group heavily favors aqueous solvation.
Conclusion & Selection Guide
The selection between 3-hydroxyazetidine-1-carbonitrile and 3-methoxyazetidine-1-carbonitrile should be dictated entirely by the spatial and electrostatic environment of your target's active site, paired with the required compartment of action:
Select 3-Hydroxyazetidine-1-carbonitrile when targeting extracellular enzymes or when high-resolution structural data confirms the presence of an obligate hydrogen bond acceptor in the active site that can offset the permeability penalty.
Select 3-Methoxyazetidine-1-carbonitrile when designing inhibitors for intracellular targets where cell penetration is paramount, or when the active site pocket adjacent to the catalytic cysteine is highly hydrophobic.
biological activity of 3-methoxyazetidine derivatives versus pyrrolidine analogs
As a Senior Application Scientist in medicinal chemistry, I frequently navigate the delicate balance between target potency and pharmacokinetic (PK) viability. One of the most effective strategies for optimizing a lead c...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, I frequently navigate the delicate balance between target potency and pharmacokinetic (PK) viability. One of the most effective strategies for optimizing a lead compound is "escaping flatland"—transitioning from planar aromatic rings to sp3-rich, three-dimensional scaffolds. In this context, azetidines have emerged as privileged bioisosteres for more common saturated heterocycles like pyrrolidines (1[1]).
Specifically, the 3-methoxyazetidine motif offers a unique combination of a strained four-membered ring and an electron-withdrawing, hydrogen-bond-accepting methoxy group. This guide objectively compares the biological and physicochemical performance of 3-methoxyazetidine derivatives against their pyrrolidine analogs, providing actionable experimental workflows for your drug discovery programs.
Physicochemical Profiling: The Causality of Ring Contraction
The shift from a 5-membered pyrrolidine to a 4-membered 3-methoxyazetidine fundamentally alters the electronic and spatial properties of a molecule (2[2]). Pyrrolidines are highly basic and often highly lipophilic, which can drive non-specific tissue binding and hERG channel liabilities. Conversely, the azetidine ring strain increases the s-character of the nitrogen lone pair, which, combined with the inductive effect of the methoxy group, significantly lowers the amine pKa.
The strained 4-membered ring restricts conformational freedom, locking the exit vector of attached pharmacophores.
Amine Basicity (pKa)
High (~10.0 - 11.3)
Moderate (~8.0 - 9.0)
The inductive electron-withdrawing effect of the methoxy group and increased s-character of the strained nitrogen reduce basicity.
Lipophilicity (LogD)
Moderate to High
Low
Reduced carbon count and the polar oxygen heteroatom significantly decrease overall hydrophobicity.
Volume of Distribution (Vd)
High (extensive tissue binding)
Low to Moderate
Lower basicity and lipophilicity restrict the molecule to the central plasma compartment, minimizing deep tissue partitioning.
Comparative Biological Activity: Clinical Case Studies
The theoretical benefits of bioisosteric replacement do not always translate linearly in vivo. Evaluating empirical data is critical.
Case Study A: PI3Kδ Immunomodulators (PK Optimization)
During the optimization of pyrrolidine-based PI3Kδ inhibitors, researchers replaced the pyrrolidine moiety with a 3-methoxyazetidine urea to modulate clearance. While the pyrrolidine amides maintained excellent target inhibition, the 3-methoxyazetidine analog exhibited a drastically lower unbound volume of distribution (Vd) and a significantly shorter half-life in both rats (t1/2 = 2.0 h) and dogs (t1/2 = 0.7 h). Consequently, the projected human dose for the 3-methoxyazetidine derivative was unfavorably high (130 mg qd) compared to other analogs, demonstrating that aggressive lipophilicity reduction can sometimes over-correct and accelerate systemic clearance (3[3]).
Case Study B: Antimycobacterial Agents (Off-Target Cytotoxicity)
In a study developing thieno[2,3-b]pyridine-2-carboxamides against Mycobacterium tuberculosis, cyclic amine substitutions were systematically evaluated. The pyrrolidine derivatives showed no antimycobacterial activity and, importantly, lacked host-cell cytotoxicity. In contrast, while the 3-methoxyazetidine derivative also lacked target efficacy, it introduced measurable cytotoxicity (IC50 ~ 33–50 μM) (4[4]). This highlights that the rigid, compact nature of the azetidine ring can inadvertently engage off-target proteins that the flexible pyrrolidine avoids.
Mechanistic Visualization of Bioisosteric Workflows
Workflow illustrating the PK/PD impact of replacing a pyrrolidine with a 3-methoxyazetidine.
Self-Validating Experimental Methodologies
To accurately capture the nuanced differences between these heterocycles, your assays must be rigorously designed. As a standard practice, I mandate that all protocols operate as self-validating systems to prevent false positives or artifacts.
Protocol A: In Vitro Microsomal Stability (Clearance Determination)
Causality: We measure intrinsic clearance using liver microsomes to determine if the bioisosteric shift prevents CYP450-mediated oxidation. A self-validating system must include a minus-NADPH control to mathematically isolate CYP-mediated metabolism from chemical instability or non-oxidative enzymatic degradation (e.g., esterases).
Step-by-Step Methodology:
Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.
Pre-incubation: Combine the test compound (1 μM final concentration) with human/rat liver microsomes (0.5 mg/mL protein) in the buffer. Incubate at 37°C for 5 minutes.
Initiation & Validation: Initiate the reaction by adding NADPH (1 mM final). Crucial Validation Step: Run a parallel incubation replacing NADPH with an equivalent volume of buffer to serve as the negative control.
Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 μL aliquot and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent precipitates the proteins, halting enzymatic activity instantaneously.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate intrinsic clearance (
CLint
).
Protocol B: Caco-2 Permeability and Efflux Assay
Causality: The reduced lipophilicity of 3-methoxyazetidine may lower passive transcellular permeability, while its altered pKa could shift its affinity for efflux transporters like P-glycoprotein (P-gp).
Step-by-Step Methodology:
Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to form a polarized monolayer. Crucial Validation Step: Measure Transepithelial Electrical Resistance (TEER). If TEER drops below 250 Ω·cm², or if Lucifer Yellow paracellular leakage exceeds 1%, the data is invalidated. This ensures calculated values reflect true transcellular permeability, not artifactual leakage.
Dosing: Add the test compound (10 μM) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.
Incubation: Incubate at 37°C for 2 hours under 5% CO2.
Sampling: Sample both donor and receiver chambers. Analyze via LC-MS/MS to calculate the apparent permeability (
Papp
).
Efflux Calculation: Calculate the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER > 2.0 indicates potential active efflux liability, a common issue when basicity is altered.
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society
Source: ACS Publications
URL
Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators | Journal of Medicinal Chemistry
Source: ACS Publications
URL
Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters
Source: ACS Publications
URL
A Medicinal Chemist's Guide to Scaffold Selection: 3-Methoxyazetidine vs. 3-Fluoroazetidine
Introduction: The Rise of the Azetidine Scaffold in Drug Discovery In the landscape of modern medicinal chemistry, small, saturated heterocycles have become indispensable tools for optimizing drug candidates. Among these...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rise of the Azetidine Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, small, saturated heterocycles have become indispensable tools for optimizing drug candidates. Among these, the azetidine ring, a four-membered nitrogen-containing scaffold, has gained prominence as a "privileged" structure. Its growing popularity stems from a unique combination of properties: the strained four-membered ring imparts a rigid, three-dimensional character that can enhance binding affinity to biological targets, while also improving key pharmacokinetic (PK) properties like solubility and metabolic stability. The incorporation of azetidine motifs is a feature of several FDA-approved drugs, including baricitinib and cobimetinib, underscoring their therapeutic value.
The true power of the azetidine scaffold lies in its potential for functionalization. The 3-position, in particular, offers a strategic vector to fine-tune the physicochemical properties of a lead compound. This guide provides an in-depth, data-driven comparison of two critical 3-substituted azetidine scaffolds: 3-methoxyazetidine and 3-fluoroazetidine. By understanding the distinct impact of the methoxy (-OCH₃) and fluoro (-F) groups on lipophilicity, basicity, and metabolic stability, medicinal chemists can make more informed decisions to accelerate the design of safer and more effective medicines.
Comparative Analysis of Physicochemical Properties
The choice between a 3-methoxy and a 3-fluoro substituent is not arbitrary; it is a strategic decision driven by the specific properties that need to be modulated in a drug candidate. The electronic nature of these two groups is fundamentally different—the methoxy group can be electron-donating through resonance, while the highly electronegative fluorine atom is strongly electron-withdrawing. These differences have profound effects on the molecule's overall profile.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
3-Fluoroazetidine : The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity. The C-F bond is more lipophilic than a C-H bond. This modification can be beneficial for enhancing a compound's ability to cross cellular membranes.
3-Methoxyazetidine : The methoxy group's impact on lipophilicity is more complex. While the methyl group adds lipophilicity, the oxygen atom can act as a hydrogen bond acceptor, which can increase aqueous solubility and potentially lower the overall LogP. Some studies suggest that a non-aromatic methoxy group is a "non-lipophilic" substituent, as its hydrogen bond accepting capability can offset the lipophilic nature of the methyl group.
Table 1: Comparison of Predicted Physicochemical Properties
Property
3-Fluoroazetidine
3-Methoxyazetidine
Rationale for Difference
Molecular Formula
C₃H₆FN
C₄H₉NO
Composition of the substituent.
Molecular Weight
75.08 g/mol
87.12 g/mol
Methoxy group is larger than fluorine.
Predicted XLogP3
-0.1
-0.5
The methoxy group's oxygen can act as a hydrogen bond acceptor, potentially reducing lipophilicity more than fluorine's inductive effect increases it.
Predicted pKa
8.41
No direct data available, but expected to be higher than 3-fluoroazetidine.
The highly electronegative fluorine atom has a strong electron-withdrawing inductive effect, which reduces the basicity (lowers the pKa) of the azetidine nitrogen. The methoxy group is less electron-withdrawing.
Hydrogen Bond Acceptor Count
1
2 (N and O)
The oxygen atom in the methoxy group provides an additional hydrogen bond acceptor site.
Hydrogen Bond Donor Count
1
1
The secondary amine (N-H) in the azetidine ring is the primary hydrogen bond donor in both scaffolds.
Note: Predicted values are sourced from publicly available databases and may differ from experimental values. They are provided for comparative purposes.
Basicity (pKa): Modulating Target Engagement and Off-Target Effects
The basicity of the azetidine nitrogen, quantified by its pKa, is a crucial factor influencing a drug's ionization state at physiological pH (around 7.4). This, in turn, affects its solubility, permeability, and binding interactions with its biological target and potential off-targets (e.g., the hERG channel).
3-Fluoroazetidine : The introduction of a fluorine atom at the 3-position significantly reduces the basicity of the azetidine nitrogen. This is due to the powerful inductive electron-withdrawing effect of fluorine, which pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. A lower pKa can be highly desirable to detune interactions with off-targets or to increase the proportion of the neutral species, which can enhance membrane permeability.
3-Methoxyazetidine : The methoxy group also has an electron-withdrawing inductive effect due to the oxygen atom, but it is less pronounced than that of fluorine. Consequently, the pKa of 3-methoxyazetidine is expected to be higher than that of 3-fluoroazetidine, making it a stronger base. This can be advantageous if a charged interaction with the target protein is required for optimal binding.
Metabolic Stability: Designing for a Longer Half-Life
Metabolic stability is a measure of how resistant a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. Poor metabolic stability leads to rapid clearance and a short in vivo half-life, which can limit a drug's therapeutic efficacy.
3-Fluoroazetidine : Fluorine substitution is a classic and highly effective strategy for blocking metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by CYP enzymes. Placing a fluorine atom at a metabolically vulnerable position can dramatically improve a compound's half-life.
3-Methoxyazetidine : The methoxy group itself can be a site of metabolic attack. It is susceptible to O-demethylation by CYP enzymes, which converts the methoxy group into a hydroxyl group. This resulting metabolite can then be further conjugated and excreted. While this can sometimes be a liability, it can also be exploited as a "soft spot" to ensure the drug is eventually cleared from the body, or to design prodrugs.
Strategic Application in Drug Design: A Decision-Making Framework
The choice between these two scaffolds should be guided by a clear understanding of the project's objectives and the specific liabilities of the current lead compound.
When to Use 3-Fluoroazetidine :
To Reduce Basicity : If your lead compound has a high pKa leading to hERG toxicity, poor permeability, or undesirable physicochemical properties, the strong inductive effect of fluorine can effectively lower the pKa.
To Block Metabolism : If the position targeted for substitution is a known metabolic "hotspot," replacing a C-H with a C-F bond is a proven strategy to enhance metabolic stability and increase the drug's half-life.
When to Use 3-Methoxyazetidine :
To Modulate Solubility and Lipophilicity : If the lead compound is too lipophilic, the methoxy group's hydrogen bond accepting oxygen can help to decrease LogP and improve aqueous solubility.
To Probe for Hydrogen Bonds : The oxygen atom can act as a hydrogen bond acceptor, potentially forming a beneficial interaction with the target protein that can enhance binding affinity.
When a Higher pKa is Acceptable or Desired : If maintaining a higher degree of basicity is necessary for target engagement and hERG is not a concern, the methoxy group provides a less drastic pKa reduction than fluorine.
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of the data that guides scaffold selection, it is essential to employ standardized experimental protocols.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the pKa by creating a titration curve, where the pH of a solution of the compound is measured as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.
Objective: To experimentally determine the pKa of an azetidine-containing compound.
Materials:
Calibrated pH meter and electrode
Automated titrator or manual burette (Class A)
Magnetic stirrer and stir bar
Standardized 0.1 M HCl and 0.1 M NaOH solutions
0.15 M KCl solution (to maintain constant ionic strength)
Nitrogen gas supply
Test compound (~1-2 mg)
Procedure:
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
Sample Preparation: Accurately weigh and dissolve the test compound in water (or a co-solvent if necessary) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration.
Titration:
Place the beaker on the magnetic stirrer and immerse the pH electrode.
For a basic compound, titrate with 0.1 M HCl. Add the titrant in small, precise increments.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
Identify the equivalence point (the point of steepest inflection).
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.
Protocol 2: Determination of LogD₇.₄ by Shake-Flask Method
This is the "gold standard" method for determining lipophilicity. It measures the equilibrium distribution of a compound between two immiscible phases: n-octanol and an aqueous buffer at pH 7.4.
Objective: To experimentally determine the LogD of a compound at pH 7.4.
Materials:
n-Octanol (pre-saturated with PBS)
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
Test compound stock solution (e.g., 10 mM in DMSO)
Vials with screw caps
Vortex mixer and/or shaker
Centrifuge
LC-MS/MS for analysis
Procedure:
Validation
reactivity comparison of azetidine-1-carbonitrile and other N-substituted azetidines
Reactivity Dynamics of Azetidine-1-carbonitrile Versus N-Substituted Azetidines: A Comparative Guide for Drug Development The azetidine ring—a four-membered nitrogen heterocycle—is a highly valuable scaffold in modern me...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Dynamics of Azetidine-1-carbonitrile Versus N-Substituted Azetidines: A Comparative Guide for Drug Development
The azetidine ring—a four-membered nitrogen heterocycle—is a highly valuable scaffold in modern medicinal chemistry. Characterized by a significant ring strain of approximately 25.4 kcal/mol, the core is inherently primed for reactivity[1]. However, the chemical behavior of the azetidine ring is almost entirely dictated by its N-substituent.
For drug development professionals designing covalent inhibitors or utilizing azetidines as synthetic intermediates, understanding how different N-substituents modulate this ring strain is critical. This guide objectively compares the reactivity profile of azetidine-1-carbonitrile (an N-cyano derivative) against other common N-substituted azetidines (N-sulfonyl, N-alkyl), providing mechanistic insights, quantitative data, and validated experimental protocols.
Mechanistic Reactivity Profiles: The Role of the N-Substituent
The nitrogen substituent acts as the electronic steering wheel for the strained four-membered ring, determining whether the molecule acts as a stable structural motif, a reactive electrophile, or a covalent warhead.
Azetidine-1-carbonitrile (N-Cyano): The attachment of a nitrile group to the azetidine nitrogen creates a cyanamide. In this configuration, the azetidine ring remains relatively stable against nucleophilic ring-opening. Instead, the reactivity is entirely focused on the cyanamide carbon , which acts as a highly electrophilic, reversible covalent warhead. When compared to larger rings like 1-cyanopyrrolidine, the 1-cyanoazetidine exhibits a 10-fold increase in inhibitory potency against cysteine proteases like Cathepsin K[2][3]. This is due to the high ring strain of the azetidine, which alters the hybridization and geometry of the nitrogen, thereby enhancing the electrophilicity of the cyanamide carbon toward active-site thiolates[2][3].
N-Sulfonyl / N-Acyl Azetidines: Strongly electron-withdrawing groups (like tosyl or mesyl) pull electron density away from the ring. Rather than reacting at the substituent, this activation makes the C2 and C4 carbons highly susceptible to nucleophilic attack, leading to strain-driven ring-opening[4]. These are primarily used as synthetic intermediates rather than final drug candidates.
N-Alkyl / N-Aryl Azetidines: Electron-donating groups leave the nitrogen lone pair available and basic. Consequently, these compounds are highly susceptible to acid-mediated protonation. Once protonated, the ring undergoes rapid electrophilic ring-opening or cationic ring-opening polymerization (CROP)[5][6].
Logical mapping of N-substituent effects on azetidine reactivity and ring stability.
Quantitative Reactivity Comparison
To guide compound selection, the following table summarizes the divergent reactivity metrics of these azetidine classes based on established literature and kinetic assays.
The following self-validating protocols detail the synthesis of azetidine-1-carbonitriles and the subsequent evaluation of their covalent reactivity.
Protocol A: Synthesis of Azetidine-1-carbonitrile via Electrophilic Cyanation
Synthesizing azetidine-1-carbonitriles requires careful base selection. Because the azetidine core is highly sensitive to acid-mediated decomposition[1][5], the hydrobromic acid (HBr) byproduct generated during cyanation must be immediately neutralized.
Methodology:
Preparation: Dissolve the starting azetidine derivative (0.26 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
Base Addition: Add Cesium Carbonate (
Cs2CO3
, 0.78 mmol, 3.0 equiv). Causality:
Cs2CO3
is chosen over weaker bases (like triethylamine) because its high solubility and strong basicity in DMF ensure instantaneous neutralization of HBr, strictly preventing the acid-catalyzed ring-opening of the strained azetidine[7].
Cyanation: Cool the mixture to 0 °C. Add Cyanogen Bromide (BrCN, 0.31 mmol, 1.2 equiv) dropwise to control the exothermic reaction.
Thermal Drive: Heat the mixture to 80 °C and stir for 2 hours[7].
Workup: Cool to room temperature, quench with cold water, and extract with ethyl acetate. Wash the organic layer with brine, dry over
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Glutathione (GSH) Reactivity Assay for Covalent Warheads
To objectively compare the electrophilicity of the cyanamide warhead against other nitriles, a GSH half-life (
t1/2
) assay is employed. This assay acts as a surrogate for target engagement with active-site cysteine residues[2].
Methodology:
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust exactly to pH 7.0. Causality: pH 7.0 is specifically chosen to favor the formation of the GSH thiolate anion (
GS−
), which accurately mimics the highly nucleophilic environment of a cysteine protease active site[2][3].
Reagent Mixing: Prepare a 10 mM solution of Glutathione (GSH) in the phosphate buffer. Pre-warm to 37 °C.
Initiation: Spike the azetidine-1-carbonitrile (from a 100 mM DMSO stock) into the GSH solution to achieve a final inhibitor concentration of 1 mM.
Kinetic Sampling (Self-Validation): At predetermined time points (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot.
Quenching: Immediately mix the aliquot with 50 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The sudden drop in pH protonates the thiolate anion, instantly freezing the reversible covalent equilibrium, allowing for accurate downstream quantification.
Analysis: Analyze the quenched samples via LC-MS/MS. Plot the depletion of the parent azetidine-1-carbonitrile over time to calculate the pseudo-first-order half-life (
t1/2
).
Step-by-step experimental workflow for the Glutathione (GSH) reactivity assay.
References
Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Available at: [Link]
ResearchGate. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Available at: [Link]
Organic & Biomolecular Chemistry (RSC Publishing). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
Google Patents.WO2022187443A1 - Fgfr3 inhibitor compounds.
Journal of Medicinal Chemistry (ACS Publications). Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L. Available at: [Link]
A Comparative Guide to HPLC and LC-MS for the Purity Analysis of 3-methoxyazetidine-1-carbonitrile
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For no...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For novel heterocyclic scaffolds like 3-methoxyazetidine-1-carbonitrile, a building block with significant potential in medicinal chemistry, establishing a robust analytical strategy is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenges.
The Analytical Imperative: Why Purity Matters
3-methoxyazetidine-1-carbonitrile is a small, polar molecule featuring a strained azetidine ring and a reactive nitrile group. Its synthesis can potentially introduce a variety of impurities, including unreacted starting materials, reaction by-products, and degradation products. Regulatory bodies like the ICH have stringent guidelines that mandate the identification and quantification of impurities above certain thresholds.[1] Therefore, the analytical methods employed must be sensitive, specific, and reliable to ensure the quality and consistency of the API.
HPLC-UV: The Workhorse for Quantitative Purity Assessment
High-Performance Liquid Chromatography is the established method for routine quality control, offering precise and reproducible quantification of the main component and its known impurities.[2][3][4] The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector then measures the absorbance of the compounds as they elute, allowing for quantification based on peak area.
Expert Rationale for Method Design
The choice of a reversed-phase C18 column is a logical starting point for a molecule with moderate polarity like 3-methoxyazetidine-1-carbonitrile. The mobile phase, a gradient of aqueous buffer and acetonitrile, is selected to ensure the retention of the polar analyte while providing sufficient elution strength to resolve it from both more polar and less polar impurities. The lack of a strong UV chromophore in the molecule necessitates detection at a low wavelength (e.g., 210 nm) to achieve adequate sensitivity. Method validation according to ICH guidelines is critical to ensure the method is fit for its intended purpose.[1][5]
Experimental Protocol: HPLC-UV Purity Method
Parameter
Condition
Instrumentation
HPLC System with a Diode Array Detector (DAD) or UV Detector
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes, hold for 3 min, return to initial
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
5 µL
Detection
210 nm
Sample Preparation
1.0 mg/mL in 50:50 Water:Acetonitrile
Workflow for HPLC-UV Analysis
HPLC-UV workflow for routine purity analysis.
LC-MS: The Definitive Tool for Impurity Identification
While HPLC-UV is excellent for quantification, it falls short when encountering unknown peaks, as retention time alone is not a definitive identifier.[6] This is where LC-MS becomes indispensable. By coupling a liquid chromatograph to a mass spectrometer, this technique provides the molecular weight of eluting compounds, offering a powerful tool for structural elucidation and impurity profiling.[7][8][]
Expert Rationale for Method Design
For LC-MS, the LC conditions are adapted for compatibility with the mass spectrometer. This primarily involves using volatile mobile phase additives like formic acid or ammonium formate, which facilitate efficient ionization without fouling the instrument.[10] Electrospray ionization (ESI) in positive mode is the logical choice for 3-methoxyazetidine-1-carbonitrile, as the nitrogen atoms in the azetidine ring are readily protonated. A high-resolution mass spectrometer (HRMS), such as a Q-TOF, is highly advantageous as it provides an accurate mass measurement, enabling the determination of the elemental composition of an unknown impurity.[7] Further structural information can be obtained through tandem MS (MS/MS) experiments, where an impurity ion is fragmented to reveal its substructures.[11]
Experimental Protocol: LC-MS Impurity Profiling
Parameter
Condition
LC System
UPLC or HPLC System
Mass Spectrometer
Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole MS
LC Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Injection Volume
2 µL
Ionization Source
Electrospray Ionization (ESI), Positive Mode
MS Scan Mode
Full Scan (m/z 50-600)
MS/MS Mode
Data-Dependent Acquisition (Top 3 most intense ions)
Workflow for LC-MS Impurity Identification
LC-MS workflow for impurity identification.
Performance Comparison: HPLC-UV vs. LC-MS
The choice between these two powerful techniques depends entirely on the analytical objective. A direct comparison highlights their complementary strengths.
Performance Metric
HPLC-UV
LC-MS
Commentary
Identity Confirmation
Low Confidence (Retention Time)
High Confidence (Molecular Weight)
LC-MS provides unambiguous molecular weight data, which is critical for identifying unknown impurities.[6][12]
Quantification
Excellent: Robust & Reproducible
Good: Prone to matrix effects
HPLC-UV is the gold standard for validated, routine API quantification due to its simplicity and high precision.[13]
Sensitivity (LOD/LOQ)
Good
Excellent
LC-MS, especially using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), offers superior sensitivity for trace-level impurity detection.[7][12]
Impurity Profiling
Limited to known impurities
Excellent: Ideal for unknowns
LC-MS is the primary tool for characterizing the complete impurity profile of a new chemical entity during development.[7][8][11]
Throughput
High
Moderate
HPLC-UV methods are typically faster to run and process, making them suitable for high-throughput QC environments.
Cost & Complexity
Lower
Higher
HPLC-UV systems are significantly less expensive to purchase, operate, and maintain than LC-MS instruments.[6][13]
Conclusion: A Synergistic Approach
For the comprehensive analysis of 3-methoxyazetidine-1-carbonitrile, HPLC-UV and LC-MS are not competing but complementary techniques.
For routine quality control, batch release, and stability testing where the impurity profile is established, a validated HPLC-UV method is the most appropriate and cost-effective choice. It provides the required precision and accuracy for quantifying the API and its specified impurities.
During process development, for structural characterization of unknown peaks observed in HPLC, and for forced degradation studies, LC-MS is the essential tool. Its ability to provide molecular weight and structural data is unparalleled and required by regulatory agencies for impurity identification.[7]
By leveraging the quantitative strength of HPLC-UV and the unparalleled identification power of LC-MS, researchers and drug developers can build a complete, data-rich analytical package that ensures the purity, safety, and quality of 3-methoxyazetidine-1-carbonitrile, paving the way for its successful application in drug discovery.
References
International Conference on Harmonization. "Q2(R1): Validation of Analytical Procedures: Text and Methodology." (1995). Available from: [Link]
Drug Development and Delivery. "Application of LCMS in small-molecule drug development." (2016). Available from: [Link]
PharmaGuideline. "Steps for HPLC Method Validation." (2024). Available from: [Link]
Asian Journal of Pharmaceutical Analysis. "A Review of HPLC Method Development and Validation as per ICH Guidelines." (2019). Available from: [Link]
Drug Discovery World. "Advanced techniques and applications of LC-MS in small molecule drug discovery." (2016). Available from: [Link]
ResearchGate. "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." (2017). Available from: [Link]
PubMed. "Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets." (2002). Available from: [Link]
National Center for Biotechnology Information. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." (2012). Available from: [Link]
CHIMIA. "LC-MS and CE-MS Strategies in Impurity Profiling." (2001). Available from: [Link]
MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." (2023). Available from: [Link]
PureSynth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." (2025). Available from: [Link]
Zenodo. "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." (2024). Available from: [Link]
AZoM. "HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider." (2024). Available from: [Link]
National Center for Biotechnology Information. "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study." (2021). Available from: [Link]
comparing the efficacy of different synthetic routes to 3-substituted azetidines
Comparative Efficacy of Synthetic Routes to 3-Substituted Azetidines: A Technical Guide for Drug Development Introduction Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. As a conformational...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of Synthetic Routes to 3-Substituted Azetidines: A Technical Guide for Drug Development
Introduction
Azetidines have emerged as privileged scaffolds in modern medicinal chemistry. As a conformationally restricted, polar bioisostere for larger heterocycles (like piperidines) or gem-dimethyl groups, the 3-substituted azetidine motif improves metabolic stability, lowers lipophilicity (logP), and enhances brain penetrance. However, the synthesis of these highly strained four-membered rings presents significant thermodynamic and kinetic challenges. This guide evaluates the three primary synthetic strategies—intramolecular cyclization, strain-release of bicyclic precursors, and transition-metal-catalyzed cross-coupling—analyzing their mechanistic causality, substrate scope, and experimental viability to aid researchers in optimal route selection (1).
Intramolecular Cyclization: The Classical Approach
The traditional route to 3-substituted azetidines relies on the 4-exo-tet cyclization of acyclic precursors, such as 1,3-dihaloalkanes or epichlorohydrin derivatives, with primary amines.
Mechanistic Causality: The formation of a four-membered ring is kinetically disfavored compared to five- or six-membered rings due to high ring strain (~26 kcal/mol) and unfavorable entropic factors. Consequently, these reactions require elevated temperatures and strong bases to force the cyclization, which inherently limits functional group tolerance.
Efficacy & Limitations: While highly scalable and cost-effective for simple building blocks (e.g., 3-hydroxyazetidine), the harsh conditions lead to competitive elimination and oligomerization pathways when applied to highly functionalized substrates.
Strain-Release of 1-Azabicyclo[1.1.0]butanes (ABBs)
To bypass the kinetic bottlenecks of cyclization, modern strategies leverage the massive ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to drive the reaction forward (2).
Mechanistic Causality: ABBs possess a highly strained, bridging C-N bond. The relief of this strain provides a powerful thermodynamic driving force for nucleophilic or electrophilic addition across the bond. This allows for the rapid, one-pot synthesis of 1,3-disubstituted azetidines under exceptionally mild conditions.
Efficacy & Limitations: This route is highly efficient for generating 3-halo, 3-cyano, and 3-amino azetidines. The primary limitation is the synthesis and handling of the volatile and highly reactive ABB precursor, though recent protocols have enabled gram-scale, in situ generation.
For late-stage functionalization, researchers have turned to transition-metal catalysis, particularly Nickel-catalyzed Suzuki-Miyaura couplings and photoredox dual catalysis (3). Recent advances have also expanded into the modular synthesis of 3,3-disubstituted variants via specialized azetidinylation reagents (4).
Mechanistic Causality: sp3-hybridized organometallic intermediates are notoriously prone to β-hydride elimination. Nickel is preferred over Palladium here because Ni undergoes slower β-hydride elimination and more readily inserts into sterically hindered sp3-carbon-halogen bonds. In photoredox dual catalysis, the generation of a tertiary or secondary azetidinyl radical bypasses the traditional oxidative addition step entirely, allowing for coupling with aryl halides under mild, room-temperature conditions.
Efficacy & Limitations: This is the premier method for synthesizing 3-aryl and complex 3,3-disubstituted azetidines. However, it requires expensive catalysts, ligands, and precise inert-atmosphere techniques.
Quantitative Data Presentation
Synthetic Strategy
Primary Substrate Scope
Typical Yields
Reaction Conditions
Scalability
Key Limitation
Intramolecular Cyclization
Simple amines, 1,3-dihalides
40–75%
Harsh (High heat, strong base)
High (Multi-gram)
Poor functional group tolerance
ABB Strain-Release
Nucleophiles, Electrophiles
60–95%
Mild (Room temp, polar solvents)
High (Gram-scale)
Handling of volatile ABB precursors
Ni-Catalyzed Cross-Coupling
Aryl halides, Azetidinyl-B/Zn
50–85%
Mild to Moderate (Requires inert atm)
Moderate (Milligram to Gram)
High catalyst/ligand cost, β-hydride elimination
Mechanistic & Logical Visualizations
Logical comparison of the three primary synthetic pathways to 3-substituted azetidines.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 3-Cyanoazetidines via ABB Strain-Release
Rationale: This protocol utilizes the strain-release of 1-azabicyclo[1.1.0]butane to install a cyano group at the 3-position. The use of DMSO as a solvent enhances the nucleophilicity of the cyanide ion, ensuring rapid addition across the strained C-N bond before competitive side reactions occur.
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv, generated in situ or distilled) in anhydrous DMSO (0.5 M).
Nucleophilic Addition: Add sodium cyanide (NaCN, 1.5 equiv) in a single portion. (Caution: NaCN is highly toxic; perform in a well-ventilated fume hood.)
Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. The reaction is typically exothermic. Monitor via TLC using a KMnO4 stain (as aliphatic azetidines lack strong UV chromophores) until the complete consumption of the ABB precursor (approx. 2-4 hours).
Quenching & Workup: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl. This step is critical to neutralize the highly basic azetidinyl anion intermediate and prevent ring-opening degradation. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers thoroughly with brine to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the protected 3-cyanoazetidine.
Protocol 2: Nickel-Catalyzed Alkyl-Aryl Suzuki Coupling for 3-Aryl Azetidines
Rationale: This protocol couples a 3-iodoazetidine with an aryl boronic acid. Nickel(II) chloride is used in conjunction with a specialized ligand (dtbbpy) to facilitate the oxidative addition into the sp3 C-I bond while suppressing undesired β-hydride elimination.
Experimental workflow for the Nickel-catalyzed Suzuki coupling of 3-iodoazetidines.
Catalyst Preparation: In an argon-filled glovebox, charge a reaction vial with NiCl2·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and aryl boronic acid (1.5 equiv).
Substrate Addition: Add the N-Boc-3-iodoazetidine (1.0 equiv) and finely milled K3PO4 (2.0 equiv) to the vial.
Solvent & Reaction: Suspend the mixture in anhydrous 2-propanol/THF (1:1 v/v, 0.2 M). Seal the vial, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours. (Note: Vigorous stirring is critical due to the heterogeneous nature of the K3PO4 base; poor stirring will stall the transmetalation step).
Workup (Self-Validation): Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite. This visually validates the removal of the dark-colored metal catalyst and insoluble inorganic salts, leaving a clear organic filtrate.
Isolation: Concentrate the filtrate and purify the crude residue via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-aryl azetidine.
References
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.[Link]
Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters (ACS Publications).[Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry (ACS Publications).[Link]
Navigating Saturated Heterocycles: The Strategic Advantages of 3-Methoxyazetidine-1-carbonitrile Over Piperidine Analogs in Drug Discovery
A Senior Application Scientist's Guide to Optimizing Physicochemical and Metabolic Properties In the landscape of medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a cornerstone of ratio...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Optimizing Physicochemical and Metabolic Properties
In the landscape of medicinal chemistry, the judicious selection of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs are instrumental in defining the three-dimensional architecture of a molecule, thereby influencing its interaction with biological targets and its overall pharmacokinetic profile. While the six-membered piperidine ring is a ubiquitous and historically validated scaffold, found in numerous approved drugs, the smaller, four-membered azetidine ring, particularly functionalized variants like 3-methoxyazetidine-1-carbonitrile, offers a compelling set of advantages for overcoming common drug development hurdles.[1][2][3] This guide provides an in-depth comparison, grounded in experimental data, to illuminate the strategic benefits of employing this azetidine derivative over traditional piperidine analogs.
At a Glance: Key Physicochemical and Pharmacokinetic Differentiators
The fundamental structural differences between the strained four-membered azetidine and the stable, chair-conformation piperidine give rise to distinct properties that can be leveraged in drug design.[1] Azetidines, including 3-methoxyazetidine-1-carbonitrile, offer a more compact, rigid, and polar framework.[4][5] This often translates into improved aqueous solubility, a crucial factor for oral bioavailability, and provides novel vectors for exploring chemical space, which can be vital for establishing new intellectual property.[1][4]
Conversely, the incorporation of a piperidine ring often increases a compound's lipophilicity (LogP).[1] While this can enhance membrane permeability, it must be carefully managed to avoid issues such as off-target toxicity and poor solubility.[1]
Property
3-Methoxyazetidine Moiety
Typical Piperidine Moiety
Advantage in Drug Design
Molecular Weight & Size
Lower
Higher
Smaller size allows for incorporation into larger molecules without excessive MW increase.
Lipophilicity (LogP)
Generally Lower
Generally Higher
Lower LogP often correlates with improved aqueous solubility and reduced off-target effects.
Polar Surface Area (PSA)
Increased due to heteroatoms in a compact space
Moderate
Can enhance solubility and modulate cell permeability.
Strategic substitution on the azetidine ring can block common metabolic pathways.[1]
Novelty & IP
High
Well-explored
Offers access to novel chemical space and stronger IP positions.[4]
The Critical Edge in Metabolic Stability
A primary driver for considering azetidine scaffolds is the potential for enhanced metabolic stability.[4][5][8] The liver's cytochrome P450 (CYP) enzyme system is a major site of drug metabolism, often leading to rapid clearance of promising compounds.[7] Piperidine rings are particularly susceptible to oxidation at the carbons adjacent to the nitrogen atom.[1]
The 3-methoxyazetidine-1-carbonitrile scaffold offers several advantages in this regard:
Steric Hindrance: The compact nature of the azetidine ring, combined with substituents, can sterically shield the ring from the active sites of metabolic enzymes.
Altered Electronics: The electron-withdrawing nature of the cyano group and the methoxy substituent can modulate the reactivity of the ring system, making it less prone to oxidative metabolism.
Blocked Metabolic Sites: The substitution at the 3-position directly blocks a potential site of metabolism.
The strategic replacement of a piperidine with an azetidine has been shown to significantly improve metabolic profiles in drug candidates.[6]
Visualizing the Bioisosteric Shift
The concept of bioisosterism, or the replacement of one chemical group with another to create a new compound with similar biological activity, is central to this comparison.[9] Replacing a piperidine with a 3-substituted azetidine is not a simple one-to-one swap; it fundamentally alters the vectors available for further chemical modification and changes the molecule's spatial arrangement.
Caption: Bioisosteric replacement of piperidine with a 3-substituted azetidine.
Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes
To quantitatively compare the metabolic liabilities of compounds containing these different scaffolds, a standardized in vitro assay using human liver microsomes (HLMs) is essential.[7][10][11] This assay measures the rate of disappearance of a parent compound over time, providing data to calculate intrinsic clearance.[12]
Objective
To determine and compare the in vitro metabolic stability of an azetidine-containing compound versus a piperidine-containing analog.
Materials
Pooled Human Liver Microsomes (HLMs)
Test compounds (azetidine and piperidine analogs), 10 mM stock in DMSO
NADPH-regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]
Reagent Preparation: Thaw HLMs on ice. Prepare working solutions of test compounds and positive controls by diluting the 10 mM stock to an intermediate concentration in buffer. Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.
Incubation Setup: In a 96-well plate, add the potassium phosphate buffer. Add a small volume of the test compound's working solution to achieve a final concentration of 1 µM.[10]
Pre-incubation: Add the HLM solution to each well to achieve a final protein concentration of 0.5 mg/mL.[7][12] Pre-incubate the plate at 37°C for 10 minutes.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system solution to each well. This is your T=0 time point for the reaction initiation, though the first analytical sample is taken immediately after.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a larger volume of cold acetonitrile containing the internal standard to the respective wells.[1][12]
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes to precipitate the microsomal proteins.[11]
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard at each time point.[10]
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[10]
Visualizing the Experimental Workflow
A clear, step-by-step workflow ensures reproducibility and understanding of the experimental process.
Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.
Case Study: Azetidine Scaffolds in Kinase Inhibition
The advantages of the azetidine motif are not merely theoretical. In the development of Janus kinase (JAK) inhibitors, for example, the drug Baricitinib incorporates an azetidine ring.[5][14] This choice was instrumental in achieving the desired potency and pharmacokinetic profile. Similarly, in the optimization of mGlu2 receptor positive allosteric modulators (PAMs), a scaffold hop from a spiro-oxindole piperidine to a 3-(azetidin-3-yl)-1H-benzimidazol-2-one was successfully employed to improve properties.[15] These examples from approved drugs and clinical candidates underscore the real-world applicability and benefits of azetidine-containing scaffolds.[5][16]
Conclusion
While piperidine remains a valuable and frequently used scaffold in drug discovery, a data-driven approach compels medicinal chemists to consider alternatives that can overcome specific challenges. The 3-methoxyazetidine-1-carbonitrile moiety and related azetidines present a powerful strategic option for enhancing aqueous solubility, improving metabolic stability, and creating novel intellectual property.[1][4][17] By offering a more rigid and less lipophilic profile compared to many piperidine analogs, this scaffold provides a direct route to mitigating common risks in drug development, ultimately accelerating the path to viable clinical candidates. The conscious decision to employ an azetidine over a piperidine can be a pivotal moment in an optimization campaign, turning a problematic lead into a promising preclinical candidate.
References
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Examples of an azetidine‐based bioisoster for a piperidine ring.
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Novel Class of Piperidine Bioisosteres. Enamine.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Synthetic method of 3-hydroxyazetidine hydrochloride.
One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Deriv
A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
A Comparative Guide to the Validation of Analytical Methods for 3-Methoxyazetidine-1-carbonitrile
Introduction In the landscape of modern drug discovery, novel heterocyclic scaffolds are paramount. 3-Methoxyazetidine-1-carbonitrile, a structurally unique small molecule, represents a promising building block for new t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, novel heterocyclic scaffolds are paramount. 3-Methoxyazetidine-1-carbonitrile, a structurally unique small molecule, represents a promising building block for new therapeutic agents due to the strained four-membered azetidine ring and the reactive carbonitrile group.[1][2] As such compounds progress through the development pipeline, the establishment of robust, reliable, and validated analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and efficacy.
This guide provides a comparative analysis of validation strategies for three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of 3-methoxyazetidine-1-carbonitrile. Moving beyond a simple recitation of protocols, this document elucidates the causality behind methodological choices and provides a framework for selecting the most appropriate technique for a given analytical challenge, from routine quality control to definitive structural confirmation. All validation principles discussed are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) document on the validation of analytical procedures.[3][4][5][6][7][8]
Pillar 1: The Architecture of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[3][9][10] This is achieved by assessing a specific set of performance characteristics, which together form a self-validating system that ensures the reliability of the data generated.
The core validation parameters as stipulated by ICH Q2(R1) are:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12][13]
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][14]
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][14]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11]
Caption: The lifecycle of an analytical method from development to routine use, highlighting the central role of the validation protocol and its core parameters.
Method 1: Reversed-Phase HPLC for Assay and Purity
Causality & Rationale: High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility.[12][15][16] For a molecule like 3-methoxyazetidine-1-carbonitrile, which is polar and non-volatile, Reversed-Phase HPLC (RP-HPLC) is the logical choice. It allows for the accurate quantification of the active ingredient (assay) and the separation and quantification of non-volatile impurities and degradation products. A UV detector is suitable as the carbonitrile group, while not a strong chromophore, should provide sufficient absorbance at lower wavelengths.
Chromatographic System:
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Isocratic elution with a mixture of water (85%) and acetonitrile (15%).
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3-methoxyazetidine-1-carbonitrile reference standard and dissolve in 25 mL of mobile phase.
Working Standard (100 µg/mL): Dilute 1 mL of stock solution to 10 mL with the mobile phase.
Sample Solution (100 µg/mL): Prepare the test sample at the same concentration as the working standard.
Validation Execution:
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the working standard, and a sample spiked with known related impurities. Acceptance Criterion: The analyte peak should be free from any co-eluting peaks at its retention time.
Linearity: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.
Accuracy: Perform recovery studies by spiking the placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.[7] Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability): Analyze six separate preparations of the sample at 100% of the test concentration. Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst. Acceptance Criterion: Overall RSD ≤ 2.0%.
LOQ/LOD: Determine based on the signal-to-noise ratio (S/N). LOQ is typically established at S/N of 10:1 and LOD at 3:1.[7] The precision and accuracy at the LOQ should be verified.
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
No interference at analyte Rt
Passed
Linearity (R²)
≥ 0.999
0.9998
Range
50 - 150 µg/mL
Confirmed
Accuracy (% Recovery)
98.0 - 102.0%
99.5% - 101.2%
Precision (Repeatability, %RSD)
≤ 2.0%
0.85%
Precision (Intermediate, %RSD)
≤ 2.0%
1.10%
LOD
S/N ≥ 3:1
0.1 µg/mL
LOQ
S/N ≥ 10:1
0.3 µg/mL
Method 2: GC-MS for Volatile Impurity Profiling
Causality & Rationale: While HPLC is excellent for non-volatile compounds, it may not be suitable for detecting volatile impurities from the synthesis, such as residual solvents or low molecular weight starting materials. Gas Chromatography is the ideal technique for separating volatile and semi-volatile compounds.[18] Coupling it with a Mass Spectrometer (MS) provides unparalleled specificity, allowing for the confident identification of unknown impurities based on their mass spectra and fragmentation patterns. Given the structure of 3-methoxyazetidine-1-carbonitrile, it is likely sufficiently thermally stable and volatile for direct GC analysis without derivatization.
Chromatographic System:
Instrument: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
Injector: Split mode (20:1), 250°C.
MS Transfer Line: 280°C.
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
Mass Range: Scan m/z 35-350.
Standard and Sample Preparation:
Sample Solution: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of ~10 mg/mL.
Impurity Standard: If available, prepare a solution of known potential volatile impurities at a concentration relevant to their specification limits (e.g., 100 ppm).
Validation Execution:
Specificity: Inject the sample solution and compare the total ion chromatogram (TIC) with the mass spectra of any observed peaks. Search against a spectral library (e.g., NIST) to tentatively identify impurities. If standards are available, confirm retention times and mass spectra. Acceptance Criterion: The method can separate and identify potential volatile impurities from the main analyte and solvent front.
LOD/LOQ for Key Impurities: Prepare serial dilutions of the impurity standard. Determine LOD and LOQ based on S/N ratios (3:1 and 10:1, respectively) for a specific target ion. Acceptance Criterion: LOQ should be at or below the reporting threshold for impurities.
Caption: Workflow for identifying volatile impurities in 3-methoxyazetidine-1-carbonitrile using GC-MS.
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
Able to identify known impurities
Passed; identified residual synthesis solvents
LOD (for Toluene)
≤ 20 ppm
5 ppm
LOQ (for Toluene)
≤ 80 ppm (e.g., ICH limit)
20 ppm
Method 3: NMR Spectroscopy for Identity and Assay (qNMR)
Causality & Rationale: NMR spectroscopy is an indispensable tool for unequivocal structure elucidation.[19][20] Unlike chromatographic techniques, which rely on comparison to a reference standard, NMR provides fundamental structural information based on the magnetic properties of atomic nuclei (¹H, ¹³C).[21] It serves as the ultimate identity test. Furthermore, Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte itself. It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.
Instrumentation and Sample Preparation:
Instrument: 400 MHz (or higher) NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
Internal Standard (for qNMR): Certified Maleic Anhydride or similar, with non-overlapping signals.
Sample Preparation (Identity): Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent.
Sample Preparation (qNMR): Accurately weigh ~15 mg of the sample and ~10 mg of the internal standard into the same vial. Dissolve completely in the solvent.
Validation Execution:
Identity (Specificity): Acquire ¹H and ¹³C spectra. Compare the observed chemical shifts, multiplicities, and integrations to the expected structure of 3-methoxyazetidine-1-carbonitrile. Acceptance Criterion: The spectrum must be consistent with the assigned structure.
qNMR Validation:
Signal Selection: Choose a well-resolved signal from the analyte and the internal standard that are free from overlap with any other signals.
Acquisition: Acquire the ¹H spectrum with optimized parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).
Calculation: Calculate the purity of the analyte using the standard qNMR equation, accounting for molecular weights, number of protons, and weights of the sample and standard.
Accuracy: Analyze a sample of known, high purity to confirm the accuracy of the qNMR method. Acceptance Criterion: Purity result should be within ±1.0% of the known value.
Precision: Prepare and analyze five independent qNMR samples. Acceptance Criterion: RSD ≤ 1.0%.
Validation Parameter
Acceptance Criteria
Hypothetical Result
Identity (¹H, ¹³C)
Spectrum consistent with structure
Passed
qNMR Accuracy
±1.0% of true value
99.7% (vs. 99.5% known)
qNMR Precision (%RSD)
≤ 1.0%
0.45%
Pillar 3: Synthesis and Strategic Application
Choosing the right analytical tool is dictated by the question being asked. No single method is universally superior; their strengths are complementary.
Application
HPLC
GC-MS
NMR
Identity Confirmation
Good (based on Rt)
Good (based on Rt & MS)
Excellent (Definitive)
Assay (Potency)
Excellent
Not suitable
Good (qNMR)
Purity/Impurity Profiling
Excellent (Non-volatile)
Excellent (Volatile)
Good (for major impurities)
Sensitivity (LOD/LOQ)
Very Good
Excellent
Moderate
Quantification Precision
Excellent
Good
Good
Throughput
High
Moderate
Low
Regulatory Acceptance
Standard for QC
Standard for volatiles
Standard for identity/structure
Senior Scientist Recommendations:
For routine quality control (QC) release and stability testing: A validated RP-HPLC method is the gold standard.[22][23] It provides the necessary precision, accuracy, and throughput for assay and purity determination.
For identifying process-related volatile impurities or residual solvents: A validated GC-MS method is essential. Its high sensitivity and specificity are critical for ensuring the final product meets safety thresholds for these components.
For reference standard characterization and definitive structural confirmation:NMR spectroscopy is non-negotiable. It provides the absolute structural proof required for a well-characterized reference material. qNMR serves as an excellent orthogonal technique to HPLC for purity assignment.
Conclusion
The validation of analytical methods for a novel compound like 3-methoxyazetidine-1-carbonitrile is a multifaceted process that underpins the entire drug development program. A strategic, multi-technique approach is crucial. By leveraging HPLC for its quantitative prowess, GC-MS for its specificity in volatile analysis, and NMR for its definitive structural insight, researchers can build a comprehensive and robust analytical control strategy. This ensures not only compliance with global regulatory expectations but also a fundamental understanding of the compound's quality, which is the ultimate foundation of its potential as a therapeutic agent.
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][22]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][25]
U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link][26]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][23]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][3]
International Council for Harmonisation. Quality Guidelines. [Link][27]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][9]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][28]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][29]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][10]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link][18]
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. [Link][30]
Ahmed, S.E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link][31]
Advanced Journal of Chemistry, Section A. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link][32]
Central Asian Journal of Medical and Natural Science. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. [Link][33]
University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link][34]
Al-Shdefat, A., et al. (2021). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link][17]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
Michigan State University. NMR Spectroscopy. [Link][20]
International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link][15]
University of Cambridge. NMR Spectroscopy. [Link][21]
JETIR. (2020). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link][12]
Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link][13]
Al-karmalawy, A. A., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. [Link][14]
Wager, T. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link][2]
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][16]
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ACS Publications. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. [Link][35]
Introduction: The Significance of Monoamine Transporters and the Azetidine Scaffold
A Senior Application Scientist's Guide to the Comparative Analysis of Monoamine Transporter Binding in Azetidine Derivatives This guide provides an in-depth comparative analysis of the binding affinities of azetidine der...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to the Comparative Analysis of Monoamine Transporter Binding in Azetidine Derivatives
This guide provides an in-depth comparative analysis of the binding affinities of azetidine derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological and psychiatric disorders. This document synthesizes data from peer-reviewed literature to offer a clear perspective on the structure-activity relationships and comparative potencies of this important class of molecules.
Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their dysfunction is implicated in a range of neuropsychiatric conditions, making them key targets for therapeutic intervention.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties and conformational constraint, leading to potent and selective ligands for central nervous system targets.[3] This guide explores the nuances of azetidine derivative binding to DAT, SERT, and NET, providing a comparative framework for this promising class of compounds.
Comparative Binding Affinities of Azetidine Derivatives
The binding affinity of a compound for its target is a primary determinant of its potency. The following table summarizes the binding affinities (Ki in nM) of representative azetidine derivatives for the three major monoamine transporters. A lower Ki value indicates a higher binding affinity.
Note: Data for some compounds at all three transporters were not available in the cited literature. VMAT2 is the vesicular monoamine transporter 2.
Structure-Activity Relationship (SAR) Analysis
The substitution patterns on the azetidine scaffold play a crucial role in determining both the potency and selectivity of these compounds for the monoamine transporters.
For the 3-aryl-3-arylmethoxyazetidines , substitutions on the aryl rings are key to tuning the affinity between DAT and SERT.[4] Dichloro- and tetrachloro-substituted compounds demonstrate high affinity and selectivity for SERT.[4] Interestingly, placing a 3,4-dichlorophenyl group at the 3-aryl position tends to improve DAT affinity, suggesting a path towards dual-acting agents.[4] N-methylation of the azetidine nitrogen generally maintains or enhances SERT affinity.[4]
In the case of 3-aminoazetidines developed as triple reuptake inhibitors (TRIs), the nature of the substituents on the amino group and other positions on the azetidine ring dictates the balance of activity between DAT, SERT, and NET.[4][5] The goal for this class of compounds has often been to achieve a profile of SERT > NET > DAT for potential antidepressant effects.[4]
Below is a generalized SAR diagram for 3-substituted azetidine derivatives.
Caption: Generalized Structure-Activity Relationship for 3-substituted azetidines.
Comparison with Alternative Scaffolds
To contextualize the performance of azetidine derivatives, it is useful to compare their binding affinities with those of established monoamine transporter inhibitors.
Azetidine derivatives offer the potential for high potency and tunable selectivity. For instance, certain 3-aryl-3-arylmethoxyazetidines exhibit SERT affinities comparable to or greater than that of the widely prescribed SSRI, fluoxetine.[4][9] Furthermore, the development of azetidine-based triple reuptake inhibitors provides a single-molecule approach to modulating all three monoamine transporters, a profile that is distinct from selective or dual-acting agents.[4][5]
The determination of binding affinities is typically performed using competitive radioligand binding assays. Below is a generalized, detailed protocol that can be adapted for each of the monoamine transporters.
Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (DAT, SERT, or NET) expressed in cell membranes.
Materials:
Cell Membranes: HEK293 cells or other suitable cell lines stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Test Compounds: Azetidine derivatives and reference compounds at various concentrations.
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the respective transporter (e.g., 10 µM cocaine for DAT, 10 µM paroxetine for SERT, 10 µM desipramine for NET).
Scintillation Cocktail and Scintillation Counter .
96-well plates and filter mats .
Procedure:
Membrane Preparation:
Homogenize cells expressing the transporter of interest in ice-cold lysis buffer.
Centrifuge the homogenate to pellet the membranes.
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 20-50 µ g/well . Protein concentration should be determined using a standard method like the Bradford assay.[6]
Assay Setup:
To each well of a 96-well plate, add:
50 µL of assay buffer (for total binding) or non-specific binding control.
50 µL of the test compound at various concentrations.
50 µL of the appropriate radioligand at a concentration near its Kd value.
100 µL of the membrane preparation.
Incubation:
Incubate the plates at room temperature (or 4°C for NET assays with [³H]nisoxetine) for 60-180 minutes to reach equilibrium.[11]
Filtration:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters multiple times with ice-cold wash buffer.
Quantification:
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
Azetidine derivatives represent a versatile and potent class of monoamine transporter ligands. The ability to fine-tune their selectivity through targeted chemical modifications makes them highly attractive for the development of novel therapeutics. The 3-aryl-3-arylmethoxyazetidines are particularly promising as highly selective serotonin transporter inhibitors, while the 3-aminoazetidine scaffold offers a viable platform for creating triple reuptake inhibitors.
Future research should focus on obtaining comprehensive binding data for a wider range of azetidine derivatives at all three monoamine transporters to build a more complete SAR model. Additionally, functional assays are necessary to determine whether these compounds act as inhibitors or substrates, as this has significant implications for their therapeutic potential. The continued exploration of the azetidine scaffold is poised to yield novel chemical entities with tailored pharmacological profiles for the treatment of depression, anxiety, ADHD, and other debilitating neurological disorders.
References
In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. PMC.
Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. PubMed Central.
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
Monoamine Transporter Inhibitors and Substrates as Tre
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
Nonamine compounds inhibit monoamine transporters, contrary to prevailing beliefs. BioWorld.
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modific
Comparative Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs). Benchchem.
Focus on Human Monoamine Transporter Selectivity.
Specific Binding of 3H-Nisoxetine and MFP-3. Increase concentration of...
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Navigating the Disposal of 3-Methoxyazetidine-1-carbonitrile: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-methoxyazetidine-1-carbonitrile, a heterocyclic compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream safely and effectively, ensuring compliance and minimizing environmental impact.
The structural features of 3-methoxyazetidine-1-carbonitrile—namely the strained azetidine ring, the methoxy group, and the nitrile functional group—necessitate a comprehensive understanding of its potential reactivity and toxicity. This guide is built upon the foundational principles of chemical safety, drawing from established protocols for related azetidine and nitrile compounds to provide a robust framework for its disposal.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazards:
Corrosivity: Azetidine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] The small, strained ring structure contributes to its reactivity.
Flammability: Azetidine is a highly flammable liquid and vapor.[2][4] While the addition of the methoxy and nitrile groups will alter its physical properties, a degree of flammability should be assumed.
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. The nitrile group (-CN) can be metabolized to release cyanide ions, which are potent cellular toxins.
Irritation: The compound is likely to be a respiratory tract irritant.[5][6]
Data Summary of Related Compounds:
Hazard
Azetidine
3-Methoxyazetidine
Nitrile Compounds
Inferred Hazard for 3-methoxyazetidine-1-carbonitrile
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 3-methoxyazetidine-1-carbonitrile and its waste.
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes.[7]
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[2][7]
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.[2][7]
Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]
Waste Segregation and Storage: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container. 3-methoxyazetidine-1-carbonitrile waste should be collected in a dedicated, properly labeled container.
Incompatible Materials:
Based on the reactivity of related compounds, avoid mixing 3-methoxyazetidine-1-carbonitrile waste with the following:
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3]
Strong Acids: May cause polymerization or other uncontrolled reactions.[3]
Bases: While azetidine itself is basic, mixing with strong bases could lead to unforeseen reactions.
Waste Container Requirements:
Material: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-methoxyazetidine-1-carbonitrile," and the associated hazard pictograms (e.g., corrosive, flammable, toxic).
Storage: Store the waste container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[3] The storage location should have secondary containment to capture any potential leaks.
Step-by-Step Disposal Protocol
The disposal of 3-methoxyazetidine-1-carbonitrile must be handled by a licensed hazardous waste disposal company. The following protocol outlines the steps from waste generation to final disposal.
Experimental Workflow for Disposal:
Figure 1: Workflow for the disposal of 3-methoxyazetidine-1-carbonitrile.
At the Point of Generation:
Minimize waste generation through careful planning of experiments.
Collect all waste containing 3-methoxyazetidine-1-carbonitrile, including reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a designated hazardous waste container.
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Container Management:
Keep the waste container securely closed when not in use.
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Ensure the exterior of the container is clean and free of contamination.
Institutional Procedures:
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) department.
Provide accurate information about the waste composition on the request form.
Final Disposal:
The ultimate disposal method will be determined by the licensed waste disposal facility. For organic compounds like 3-methoxyazetidine-1-carbonitrile, high-temperature incineration is a common and effective method.[7]
Never dispose of this chemical down the drain or in the regular trash.[7]
Emergency Procedures: In Case of a Spill
In the event of a spill, immediate and appropriate action is critical to mitigate the risks.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Isolate: Isolate the spill area to prevent the spread of the chemical.
Ventilate: Ensure the area is well-ventilated.
PPE: Don the appropriate PPE before attempting to clean up the spill.
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the liquid.
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you can ensure the safe and responsible disposal of 3-methoxyazetidine-1-carbonitrile, protecting yourself, your colleagues, and the environment.
References
Chemos GmbH & Co.KG.
Apollo Scientific.
PubChem. Azetidine - C3H7N.
Fisher Scientific.
ECHEMI. 1-BOC-3-(METHOXY)AZETIDINE SDS.
Fisher Scientific. Safety Data Sheet: 3-Methoxyazetidine hydrochloride.
A Comprehensive Guide to the Safe Handling of 3-methoxyazetidine-1-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3-methoxyazetidine-1-carbonitrile was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally rel...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 3-methoxyazetidine-1-carbonitrile was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally related compounds, including 3-methoxyazetidine hydrochloride, various azetidine derivatives, and organic nitriles. It is imperative for researchers to conduct a thorough, institution-specific risk assessment before commencing any work with this substance.
Core Directive: Understanding the Hazard Profile
3-methoxyazetidine-1-carbonitrile possesses a unique chemical structure that suggests a multi-faceted hazard profile. The presence of the nitrile group (-CN) introduces the risk of cyanide exposure, which can occur through inhalation, ingestion, or skin absorption.[1] Cyanide compounds can be highly toxic. The strained azetidine ring may also contribute to the molecule's reactivity and toxicological properties. Based on related compounds, this substance is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2][3][4]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-methoxyazetidine-1-carbonitrile.
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves. The outer glove should be of a thicker mil.
Provides robust protection against skin absorption. In case of a minor splash, the outer glove can be removed, minimizing the risk of exposure.
Eye and Face Protection
Chemical safety goggles and a full-face shield.
Protects against splashes to the eyes and face. A face shield offers an additional layer of protection for the entire face.
Body Protection
A flame-resistant lab coat with tight-fitting cuffs.
Protects the skin from accidental spills and splashes.
Respiratory Protection
A properly fitted respirator with a combination cartridge for organic vapors and particulates.
Essential for preventing the inhalation of any aerosols or vapors, especially when handling the substance outside of a certified chemical fume hood.
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling 3-methoxyazetidine-1-carbonitrile from receipt to disposal.
Preparation and Pre-Work Checklist
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Spill Kit: Have a spill kit readily available that is appropriate for handling nitrile-containing compounds.
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid waste.
Handling Procedure
Donning PPE: Before entering the designated work area, don all required PPE as specified in the table above.
Working in a Fume Hood: All manipulations of 3-methoxyazetidine-1-carbonitrile, including weighing and transferring, must be conducted within a certified chemical fume hood.
Avoiding Incompatibilities: Keep strong oxidizing agents away from the work area.[2]
Transfer and Use: Use appropriate tools (e.g., spatulas, syringes) to handle the material, minimizing the generation of dust or aerosols.
Post-Handling: After use, securely seal the container.
Decontamination and Cleaning
Wipe down the work surface in the fume hood with a suitable decontaminating solution after each use.
Thoroughly clean any glassware or equipment that has come into contact with the substance.
Doffing PPE
Remove PPE in the correct order to avoid cross-contamination.
Dispose of disposable gloves and other contaminated single-use items in the designated solid waste container.
Wash hands and forearms thoroughly after removing all PPE.
Workflow for Handling 3-methoxyazetidine-1-carbonitrile
Caption: A logical workflow for the safe handling of 3-methoxyazetidine-1-carbonitrile.
Disposal Plan: Managing Chemical Waste
Proper disposal of 3-methoxyazetidine-1-carbonitrile and any contaminated materials is crucial to ensure laboratory and environmental safety.
Waste Segregation
Solid Waste: All disposable items that have come into contact with the substance, such as gloves, paper towels, and pipette tips, must be placed in a dedicated, clearly labeled solid hazardous waste container.
Liquid Waste: All liquid waste containing 3-methoxyazetidine-1-carbonitrile should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Decontamination of Disposables
Before disposal, it is good practice to rinse contaminated disposable items with a suitable solvent (e.g., ethanol) to remove residual compound. The rinsate should be collected as liquid hazardous waste.
Final Disposal
All waste must be disposed of through your institution's environmental health and safety office.[2] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
References
AM-2063. (2023, January 2).
PubChem. (n.d.). 3-Methoxyazetidine. National Institutes of Health. Retrieved from [Link]
J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.